molecular formula C21H18N2O3S B1670929 DPTIP CAS No. 351353-48-5

DPTIP

Cat. No.: B1670929
CAS No.: 351353-48-5
M. Wt: 378.4 g/mol
InChI Key: JMXVHYPSBANVAQ-UHFFFAOYSA-N
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Description

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent and selective small-molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), identified through a high-throughput screening campaign of over 365,000 compounds . With an IC50 of 30 nM, it represents one of the most potent nSMase2 inhibitors reported to date, exhibiting 30- to 160-fold greater potency than previous benchmark compounds like GW4869 and cambinol . This compound acts as a non-competitive, allosteric inhibitor of nSMase2 and is highly selective, showing no significant inhibition against related enzymes such as acid sphingomyelinase . Its primary mechanism of action is the inhibition of the nSMase2-catalyzed hydrolysis of sphingomyelin to ceramide and phosphorylcholine, a key step in the biogenesis of at least one population of extracellular vesicles (EVs) . Consequently, this compound dose-dependently inhibits EV (exosome) release from primary astrocytes and other glial cells in vitro . A significant feature of this compound is its brain penetrance, with demonstrated in vivo efficacy in mouse models . In a model of acute brain inflammation, systemic administration of this compound (10 mg/kg, IP) potently inhibited IL-1β-induced astrocyte-derived EV release by 51%, leading to a reduction in peripheral cytokine upregulation and an 80% attenuation of immune cell infiltration into the brain . The research value of this compound extends to multiple disease contexts. It has shown protective effects in models of Alzheimer's disease pathology, where it reduced the propagation of hyperphosphorylated tau, a process mediated by EVs . Furthermore, this compound has demonstrated potent broad-spectrum antiviral activity against flaviviruses such as Zika virus (ZIKV) and West Nile virus (WNV) by targeting this host dependency factor . While this compound itself has limitations in oral pharmacokinetics, recent research has successfully developed advanced formulations, including prodrugs to enhance its oral bioavailability and brain exposure, and dendrimer conjugates to improve its delivery and efficacy in chronic models . This compound serves as an essential pharmacological tool for probing the biological functions of nSMase2 and ceramide-mediated EV pathways in physiology and disease.

Properties

IUPAC Name

2,6-dimethoxy-4-(4-phenyl-5-thiophen-2-yl-1H-imidazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c1-25-15-11-14(12-16(26-2)20(15)24)21-22-18(13-7-4-3-5-8-13)19(23-21)17-9-6-10-27-17/h3-12,24H,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXVHYPSBANVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=CS3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351353-48-5
Record name 2,6-dimethoxy-4-[5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]phenol
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Foundational & Exploratory

The Allosteric Inhibition of Neutral Sphingomyelinase 2 by DPTIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of Neutral Sphingomyelinase 2 (nSMase2). This compound has emerged as a critical tool for studying the roles of nSMase2 in various physiological and pathological processes and as a promising therapeutic lead. This document details the molecular interactions, kinetic properties, and downstream cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying mechanisms.

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive, allosteric inhibitor of nSMase2.[1][2][3] This mode of inhibition signifies that this compound does not bind to the active site of the enzyme where the substrate, sphingomyelin, binds. Instead, it interacts with a distinct allosteric site, inducing a conformational change that ultimately impedes the enzyme's catalytic function.

Computational modeling and experimental validation have identified a specific allosteric cavity where this compound binds.[1][4][5] This binding event has a profound impact on the "DK switch," a critical and universally conserved motif in neutral sphingomyelinases formed by the residues Asp430 and Lys435.[1] The formation of a salt bridge between these two residues is essential for the catalytic activity of nSMase2.[1] By binding to the allosteric pocket, this compound is proposed to block the proper functioning of this DK switch, thereby inactivating the enzyme.[1][4][5]

Key amino acid residues within the allosteric binding site have been identified as crucial for the interaction with this compound. Notably, His463 has been pinpointed as a critical residue for this compound binding.[1][4][5] Site-directed mutagenesis studies, where His463 was mutated to Alanine (H463A), resulted in a significant increase in the IC50 value for this compound, confirming the importance of this residue in the inhibitor's binding and efficacy.[1] Further computational analyses suggest that the backbone carbonyl group of Tyr423 and the amino group of the side chain of Lys465 also contribute significantly to the binding of this compound.[1]

Quantitative Data Summary

The inhibitory potency of this compound against nSMase2 has been quantified in several studies. The following tables summarize the key quantitative data available.

ParameterValueCell Line/SystemReference
IC50 30 nMHuman nSMase2[6][7][8]
IC50 1.35 µMWild-Type (WT) nSMase2[1]
IC50 3.22 µMH463A mutant nSMase2[1]

Table 1: In vitro inhibitory potency of this compound against nSMase2.

ParameterValueVirus/Cell LineReference
EC50 0.26 µMWest Nile Virus (WNV) in Vero cells[1][4]
EC50 1.56 µMZika Virus (ZIKV) in Vero cells[1][4]
CC50 54.83 µMVero cells[1]
CC50 15.11 µMHeLa cells[1]

Table 2: Antiviral efficacy and cytotoxicity of this compound.

Signaling Pathways and Downstream Effects

nSMase2 is a key enzyme in the sphingolipid signaling pathway, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] Ceramide is a bioactive lipid that plays a crucial role in numerous cellular processes, including the biogenesis of extracellular vesicles (EVs), which are important mediators of intercellular communication in both health and disease.[9]

The activity of nSMase2 is stimulated by various extracellular signals, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][10] Upon activation, nSMase2 translocates to the plasma membrane and generates ceramide, which then facilitates the budding of multivesicular bodies and the subsequent release of EVs.[2][10]

By inhibiting nSMase2, this compound effectively reduces the production of ceramide.[2] This reduction in ceramide levels directly interferes with the biogenesis and release of EVs.[2][7] This mechanism underlies the therapeutic potential of this compound in pathologies where EVs are known to play a detrimental role, such as in neuroinflammation, cancer metastasis, and the spread of viral infections.[1][9] For instance, in a mouse model of brain injury, this compound was shown to potently inhibit IL-1β-induced astrocyte-derived EV release.[7]

DPTIP_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin nSMase2 nSMase2 (Active) Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis Inactive_nSMase2 nSMase2 (Inactive) EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Promotes This compound This compound This compound->Inactive_nSMase2 Allosteric Inhibition EV_Release Extracellular Vesicle Release EV_Biogenesis->EV_Release Pathological_Processes Pathological Processes (e.g., Neuroinflammation) EV_Release->Pathological_Processes

This compound allosterically inhibits nSMase2, reducing ceramide and EV release.

nSMase2_Signaling_Pathway TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR PKC_delta PKC-δ TNFR->PKC_delta p38_MAPK p38 MAPK TNFR->p38_MAPK nSMase2_translocation nSMase2 Translocation to Plasma Membrane PKC_delta->nSMase2_translocation nSMase2_activation nSMase2 Activation p38_MAPK->nSMase2_activation nSMase2_translocation->nSMase2_activation Ceramide_Production Ceramide Production nSMase2_activation->Ceramide_Production EV_Release_Inflammation EV Release & Inflammation Ceramide_Production->EV_Release_Inflammation

TNF-α activates nSMase2 through PKC-δ and p38 MAPK pathways.

Experimental Protocols

Fluorescence-Based nSMase2 Activity Assay

This protocol is adapted from methods utilizing the Amplex® Red reagent to quantify nSMase2 activity.[1][11]

Principle: This is a coupled enzymatic assay. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline is subsequently oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). Finally, in the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent resorufin, which can be measured spectrophotometrically.

Materials:

  • 96-well black, solid-bottom microplates

  • Recombinant human nSMase2 or cell lysates containing nSMase2

  • This compound or other inhibitors

  • Amplex® Red reagent

  • Horseradish Peroxidase (HRP)

  • Choline Oxidase

  • Alkaline Phosphatase

  • Sphingomyelin (substrate)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂)

  • Fluorescence microplate reader (excitation ~530 nm, emission ~590 nm)

Procedure:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, add the nSMase2 enzyme preparation (recombinant protein or cell lysate).

  • Add the this compound dilutions to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Prepare a master mix of the coupling enzymes and substrate in the reaction buffer. This mix should contain Amplex® Red, HRP, choline oxidase, alkaline phosphatase, and sphingomyelin at their final desired concentrations.

  • Initiate the reaction by adding the master mix to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for resorufin.

  • Include appropriate controls: no enzyme, no substrate, and vehicle (DMSO) control for the inhibitor.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Site-Directed Mutagenesis of nSMase2 (e.g., H463A)

This protocol provides a general workflow for creating point mutations in the nSMase2 gene, as was done to validate the binding site of this compound.[1]

Principle: Site-directed mutagenesis is a PCR-based method used to introduce specific nucleotide changes into a DNA sequence. Primers containing the desired mutation are used to amplify a plasmid containing the wild-type nSMase2 cDNA. The parental, non-mutated plasmid is then digested, and the newly synthesized, mutated plasmid is transformed into competent E. coli for propagation.

Materials:

  • Plasmid containing the wild-type human nSMase2 cDNA

  • Custom-designed mutagenic primers for H463A

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar plates with appropriate antibiotic selection

  • DNA sequencing reagents and services

Procedure:

  • Design and synthesize complementary primers containing the desired mutation (e.g., changing the codon for Histidine at position 463 to Alanine).

  • Set up a PCR reaction containing the nSMase2 plasmid template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

  • Perform PCR to amplify the entire plasmid, incorporating the mutation.

  • Following PCR, digest the parental, methylated DNA template with the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

  • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Plate the transformed bacteria on selective LB agar plates and incubate overnight.

  • Isolate plasmid DNA from individual colonies.

  • Verify the presence of the desired mutation and the integrity of the entire nSMase2 coding sequence by DNA sequencing.

  • The validated mutant nSMase2 plasmid can then be used for expression in mammalian cells to produce the mutant protein for functional assays.

In Vitro Assay for this compound's Effect on Extracellular Vesicle Release

This protocol outlines a general workflow to assess the impact of this compound on the release of EVs from cultured cells.[7]

Principle: Cells are treated with a stimulus known to induce EV release (e.g., IL-1β) in the presence or absence of this compound. The conditioned media is then collected, and EVs are isolated and quantified.

Materials:

  • Cell line of interest (e.g., primary astrocytes)

  • Cell culture medium and supplements

  • This compound

  • Stimulating agent (e.g., IL-1β)

  • Reagents for EV isolation (e.g., ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits)

  • Methods for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), Western blotting for EV markers like CD63, CD81, or ALIX)

Procedure:

  • Plate cells and allow them to adhere and grow to a desired confluency.

  • Replace the growth medium with a serum-free or exosome-depleted serum medium to reduce background EVs.

  • Treat the cells with various concentrations of this compound or a vehicle control for a predetermined pre-incubation period.

  • Add the stimulating agent (e.g., IL-1β) to the culture medium and incubate for a specified time (e.g., 24 hours).

  • Collect the conditioned cell culture medium.

  • Isolate EVs from the collected medium using a chosen method (e.g., differential ultracentrifugation).

  • Quantify the isolated EVs. This can be done by measuring the particle concentration and size distribution using NTA.

  • Confirm the presence of EVs and assess the effect of this compound on the secretion of specific EV-associated proteins by performing Western blotting on the EV lysates using antibodies against common EV markers.

  • Analyze the data to determine the dose-dependent effect of this compound on EV release.

EV_Release_Workflow Cell_Culture 1. Cell Culture (e.g., Astrocytes) Treatment 2. Treatment (this compound/Vehicle + IL-1β) Cell_Culture->Treatment Media_Collection 3. Conditioned Media Collection Treatment->Media_Collection EV_Isolation 4. EV Isolation (e.g., Ultracentrifugation) Media_Collection->EV_Isolation EV_Quantification 5. EV Quantification (e.g., NTA) EV_Isolation->EV_Quantification EV_Characterization 6. EV Characterization (e.g., Western Blot for CD63) EV_Isolation->EV_Characterization

Experimental workflow for assessing this compound's effect on EV release.

Conclusion

This compound is a highly potent and specific non-competitive, allosteric inhibitor of nSMase2. Its mechanism of action, involving the disruption of the catalytically essential DK switch through binding to an allosteric pocket, is well-supported by computational and experimental data. By inhibiting nSMase2, this compound effectively reduces ceramide production and the subsequent release of extracellular vesicles, making it an invaluable research tool and a promising therapeutic candidate for a range of diseases driven by pathological intercellular communication. The detailed protocols and data presented in this guide are intended to facilitate further research into the multifaceted roles of nSMase2 and the therapeutic potential of its inhibition.

References

DPTIP: A Technical Guide to a Potent and Selective nSMase2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a pivotal enzyme in cellular signaling. It catalyzes the hydrolysis of sphingomyelin into the bioactive lipid ceramide and phosphorylcholine.[1][2][3] This process is a key step in the generation of ceramide, a second messenger involved in a multitude of cellular processes, including apoptosis, cell growth arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[1][3][4][5] Given its role in these fundamental pathways, dysregulation of nSMase2 activity has been implicated in various pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders.[2][6][7]

The therapeutic potential of modulating nSMase2 activity has driven the search for potent and selective inhibitors. Early inhibitors, such as GW4869, suffered from low potency, poor solubility, and suboptimal physicochemical properties, limiting their clinical development.[7] Through a high-throughput screening of over 365,000 compounds, 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) was identified as a highly potent, selective, and brain-penetrable nSMase2 inhibitor.[7][8][9] This guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols for its use.

Core Properties of this compound

This compound emerged as a leading candidate due to its significant potency and drug-like characteristics compared to previous inhibitors.[7]

  • Mechanism of Action: this compound acts as a non-competitive allosteric inhibitor of nSMase2.[2][5][7][10] It does not compete with the substrate, sphingomyelin. Instead, computational and experimental studies suggest it binds to an allosteric cavity, blocking the "DK switch" (formed by residues Asp430 and Lys435), which is crucial for the enzyme's catalytic activity.[2] The residue His463 has been identified as a key component of this binding pocket.[2][11] This allosteric inhibition results in a decrease in the maximal reaction velocity (Vmax) without changing the Michaelis constant (Km) for the substrate.[7]

  • Selectivity: this compound demonstrates high selectivity for nSMase2 over other related enzymes.[5][10][12]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound and its prodrugs from various studies.

Table 1: Inhibitory Potency of this compound
ParameterValueSpecies/SystemReference
IC50 30 nMHuman nSMase2[5][7][8][12][13][14]
IC50 1.35 µMWT nSMase2 (in cell lysates)[2]
IC50 3.22 µMH463A mutant nSMase2[2]
EC50 (WNV) 0.26 µMVero cells[2]
EC50 (WNV) 2.81 µMHeLa cells[2]
EC50 (ZIKV) 1.56 µMVero cells[2]
EC50 (ZIKV) 1.84 µMHeLa cells[2]
Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpeciesAdministrationReference
Half-life (t1/2) < 0.5 hoursMouse[12][13]
Oral Bioavailability (%F) < 5%MousePeroral (PO)[13]
Brain Penetrance (AUCbrain/AUCplasma) 0.26MouseIntraperitoneal (IP)[7][8][9]
Cmax (Plasma) 11.6 ± 0.5 μMMouse10 mg/kg IP[7]
Cmax (Brain) 2.5 µMMouse10 mg/kg IP[7]
Half-life (t1/2) 3.7 hoursDogIntravenous (IV)[13]
Oral Bioavailability (%F) 8.97%Dog2 mg/kg PO[13]
Table 3: Pharmacokinetic Properties of this compound Prodrug P18
ParameterValueSpeciesAdministrationReference
Plasma Exposure (AUC0-t) 1047 pmol·h/mL (>4-fold vs this compound)Mouse10 mg/kg (equivalent) PO[12][14][15]
Brain Exposure (AUC0-t) 247 pmol·h/g (~4.7-fold vs this compound)Mouse10 mg/kg (equivalent) PO[12][14][15]
Half-life (t1/2) of released this compound ~2 hoursMouse10 mg/kg (equivalent) PO[12][14]
Table 4: In Vivo Efficacy of this compound
EffectInhibitionModelAdministrationReference
Astrocyte-derived EV release 51 ± 13%Mouse model of brain injury (IL-1β)10 mg/kg IP[8][9]
Immune cell infiltration into brain 80 ± 23%Mouse model of brain injury (IL-1β)10 mg/kg IP[8][9]

Signaling Pathways and Mechanism of Inhibition

This compound's mechanism revolves around the interruption of the nSMase2-mediated signaling cascade.

nSMase2 Signaling Pathway

Various extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, activate nSMase2.[1][6] The enzyme then translocates to cellular membranes where it hydrolyzes sphingomyelin to produce ceramide. This localized increase in ceramide concentration alters membrane biophysics, promoting the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles, a key step in the biogenesis of exosomes (a type of EV).[10][16][17] These exosomes are then released into the extracellular space, carrying bioactive cargo that can signal to distant cells, contributing to processes like inflammation and disease propagation.[8][16]

nSMase2_Signaling Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor (e.g., TNFR1, IL-1R) Stimuli->Receptor nSMase2_active nSMase2 (Active) Receptor->nSMase2_active Activation nSMase2_inactive nSMase2 (Inactive) nSMase2_inactive->nSMase2_active Ceramide Ceramide nSMase2_active->Ceramide Hydrolysis SM Sphingomyelin (SM) SM->nSMase2_active MVB Multivesicular Body (MVB) Membrane Curvature Ceramide->MVB Exosome Exosome Biogenesis & Release MVB->Exosome Downstream Downstream Signaling (Inflammation, etc.) Exosome->Downstream

Caption: The nSMase2 signaling cascade from inflammatory stimulus to exosome release.

This compound's Allosteric Inhibition

This compound binds to a distinct allosteric site on nSMase2, preventing the conformational change required for its catalytic activity (the DK switch).[2] This blockade effectively halts the conversion of sphingomyelin to ceramide, thereby reducing the pool of ceramide available for EV biogenesis.[10][17] The consequence is a dose-dependent inhibition of EV release and a dampening of the subsequent downstream inflammatory responses.[5][8]

DPTIP_Inhibition nSMase2 nSMase2 Enzyme DK_Switch DK Switch (Catalytic Conformation) nSMase2->DK_Switch This compound This compound BindingSite Allosteric Binding Site This compound->BindingSite BindingSite->nSMase2 Inhibition Conformational Lock (Enzyme Inactivation) BindingSite->Inhibition Induces SM_hydrolysis Sphingomyelin Hydrolysis DK_Switch->SM_hydrolysis Inhibition->DK_Switch Prevents Blocked BLOCKED Inhibition->Blocked Ceramide_prod Ceramide Production SM_hydrolysis->Ceramide_prod Blocked->SM_hydrolysis

Caption: Logical flow of this compound's allosteric inhibition of nSMase2 activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound.

In Vitro nSMase2 Inhibition Assay (Fluorescence-Based)

This protocol is adapted from methods used in the high-throughput screening that identified this compound.[7] It employs a coupled enzyme reaction to produce a fluorescent signal proportional to nSMase2 activity.

Principle:

  • nSMase2: Hydrolyzes sphingomyelin → phosphorylcholine + ceramide.

  • Alkaline Phosphatase (ALP): Dephosphorylates phosphorylcholine → choline.

  • Choline Oxidase: Oxidizes choline → betaine + H₂O₂.

  • Horseradish Peroxidase (HRP): In the presence of H₂O₂, converts Amplex Red → resorufin (a highly fluorescent product).

Materials:

  • Recombinant human nSMase2

  • Sphingomyelin (SM) substrate

  • This compound or other test compounds dissolved in DMSO

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂)

  • Alkaline phosphatase (ALP)

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 1536-well microplates

  • Fluorescence plate reader (Excitation: ~540 nm, Emission: ~590 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Dispense a small volume (e.g., 20-50 nL) of the this compound dilutions into the 1536-well plates.

  • Add the nSMase2 enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Prepare a substrate/detection mix containing sphingomyelin, ALP, choline oxidase, HRP, and Amplex Red in assay buffer.

  • Initiate the reaction by adding the substrate/detection mix to all wells.

  • Incubate the plate for 60-120 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to DMSO controls (0% inhibition) and wells without enzyme (100% inhibition).

  • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Workflow for the in vitro fluorescence-based nSMase2 inhibition assay.

Inhibition of Extracellular Vesicle (EV) Release from Primary Astrocytes

This protocol assesses the functional effect of this compound on a key cellular process regulated by nSMase2.[8][10]

Materials:

  • Primary mouse astrocyte cultures

  • This compound and inactive des-hydroxyl analog

  • DMSO (vehicle control)

  • Cell culture media

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

Procedure:

  • Culture primary astrocytes in standard conditions.

  • Induce EV release by a stimulus, such as serum withdrawal, for a defined period.[10]

  • Treat the activated astrocytes with a dose range of this compound (e.g., 0.03–30 µM), the inactive analog, or DMSO vehicle control.

  • Incubate for a specified time (e.g., 2 hours).

  • Collect the cell culture media (conditioned media).

  • Isolate EVs from the conditioned media using standard methods such as differential ultracentrifugation or commercial isolation kits.

  • Resuspend the EV pellet in filtered phosphate-buffered saline (PBS).

  • Quantify the concentration and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).

  • Compare the number of EVs released from this compound-treated cells to vehicle-treated controls to determine the extent of inhibition.

In Vivo Model of Brain Inflammation and EV Release

This protocol evaluates the efficacy of this compound in a relevant animal model of neuroinflammation.[7][8][9][12]

Animals:

  • GFAP-GFP mice, where astrocytes express Green Fluorescent Protein (GFP), allowing for the specific tracking of astrocyte-derived EVs.[7]

Materials:

  • This compound formulated for intraperitoneal (IP) or peroral (PO) administration

  • Interleukin-1β (IL-1β) for intracranial injection

  • Anesthetic (e.g., Isoflurane)

  • Stereotaxic apparatus for precise brain injection

  • Blood collection supplies

  • Flow cytometer or NTA for EV quantification

Procedure:

  • Administer this compound (e.g., 10 mg/kg IP) or its prodrug (e.g., P18 PO) to the mice. A control group receives the vehicle.

  • After a set pre-treatment time (e.g., 30 minutes), anesthetize the mice.

  • Using a stereotaxic frame, perform an intrastriatal injection of IL-1β to induce localized brain inflammation and stimulate astrocyte EV release.

  • At a defined time point post-injection (e.g., 4 hours), collect blood samples via cardiac puncture.

  • Isolate plasma from the blood samples.

  • Quantify the number of GFP-positive (astrocyte-derived) EVs in the plasma using methods like high-sensitivity flow cytometry or by capturing GFP+ vesicles for NTA.

  • In a separate cohort, at the end of the experiment, perfuse the animals and collect brain tissue.

  • Process the brain tissue for immunohistochemistry to quantify the infiltration of peripheral immune cells (e.g., neutrophils).

  • Compare the results from this compound-treated animals to vehicle-treated controls to assess the inhibition of brain-derived EV release and subsequent peripheral immune response.

Caption: Workflow for the in vivo mouse model of brain inflammation.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for studying nSMase2. Its high potency and selectivity make it a superior research tool compared to older, less specific inhibitors. It has been instrumental in confirming the role of nSMase2 in EV biogenesis and neuroinflammatory processes.[8][10] However, the clinical translation of this compound itself is hampered by poor pharmacokinetic properties, specifically a short half-life and low oral bioavailability.[12][13]

To overcome these limitations, research has shifted towards prodrug strategies.[12][13] By masking the phenolic hydroxyl group of this compound, prodrugs like P18 have been developed that demonstrate markedly improved oral bioavailability and plasma/brain exposure in animal models.[12][14][15] These next-generation compounds retain the inhibitory capacity of the parent molecule and show significant efficacy in preclinical models of disease, paving the way for potential clinical development.[12][13] The continued investigation of this compound and its optimized prodrugs holds great promise for developing novel therapeutics for a range of disorders linked to aberrant nSMase2 activity and EV signaling.

References

The Role of DPTIP in the Inhibition of Exosome Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exosomes, nano-sized extracellular vesicles, are pivotal mediators of intercellular communication, playing a significant role in both physiological and pathological processes. Their involvement in disease progression, particularly in neurodegenerative disorders and cancer, has identified them as a key therapeutic target. This technical guide provides an in-depth exploration of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its consequential role in the inhibition of exosome release. This document details the molecular mechanisms of this compound action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction

Exosomes are endosome-derived vesicles, typically 30-150 nm in diameter, that are released by most cell types. They carry a cargo of proteins, lipids, and nucleic acids, which can be transferred to recipient cells, thereby influencing their function. The biogenesis of exosomes is a complex process involving the endosomal sorting complex required for transport (ESCRT)-dependent and -independent pathways. The ESCRT-independent pathway, in particular, is critically reliant on the enzymatic activity of neutral sphingomyelinase 2 (nSMase2).

nSMase2 catalyzes the hydrolysis of sphingomyelin to produce ceramide and phosphorylcholine.[1] Ceramide, with its unique conical shape, induces negative curvature in the endosomal membrane, facilitating the inward budding of intraluminal vesicles (ILVs) within multivesicular bodies (MVBs).[2] These MVBs then fuse with the plasma membrane to release the ILVs as exosomes.[3][4]

This compound has emerged as a powerful research tool and potential therapeutic agent due to its potent and selective inhibition of nSMase2.[1][5][6] By blocking nSMase2 activity, this compound effectively reduces ceramide production, thereby hindering a crucial step in the ESCRT-independent exosome biogenesis pathway and ultimately inhibiting exosome release.[7][8] This guide will delve into the technical details of this compound's mechanism of action and its implications for research and drug development.

This compound: Mechanism of Action

This compound functions as a non-competitive inhibitor of human nSMase2.[5][9] Its inhibitory action is highly selective for nSMase2, showing negligible activity against related enzymes like acid sphingomyelinase and alkaline phosphatase.[7][10] The core of this compound's mechanism lies in its ability to bind to nSMase2 and prevent the hydrolysis of sphingomyelin. This leads to a significant reduction in the intracellular levels of ceramide, a key lipid in exosome biogenesis.[8]

The reduction in ceramide levels disrupts the formation of ILVs within MVBs, a critical step in the ESCRT-independent pathway of exosome formation.[2][9] Consequently, the number of exosomes released from the cell is diminished. This inhibitory effect has been observed in a dose-dependent manner in various cell types, including primary astrocytes.[6][7][11]

The final stage of exosome secretion involves the trafficking of MVBs to the plasma membrane and their subsequent fusion, a process regulated by small GTPases of the Rab family, particularly RAB27A and RAB27B.[12][13] While this compound's primary target is upstream at the level of ceramide synthesis, the ultimate outcome is a reduction in the number of exosomes available for release.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data regarding the efficacy and properties of this compound based on published studies.

Table 1: In Vitro Efficacy and Properties of this compound

ParameterValueCell Type/SystemReference(s)
nSMase2 Inhibition (IC₅₀) 30 nMHuman nSMase2[1][5][6][14]
Exosome Release Inhibition Dose-dependent (0.03–30 µM)Primary astrocyte cultures[6][7][11]
Exosome Release Reduction at 30 µM ~50%Astrocytes[7][15]
Selectivity (IC₅₀) >100 µMAcid Sphingomyelinase, Alkaline Phosphatase[10]
Mode of Inhibition Non-competitiveHuman nSMase2[1][9]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

ParameterValueAnimal ModelReference(s)
Dose for Exosome Release Inhibition 10 mg/kg (i.p.)Mouse model of brain injury[1][6][11]
Inhibition of Astrocyte-Derived EV Release 51 ± 13%GFAP-GFP mice with IL-1β-induced brain inflammation[6][11]
Brain Penetration (AUCbrain/AUCplasma) 0.26Mice[6][9][11][14]
Reduction in Immune Cell Infiltration 80 ± 23%Mouse model of brain inflammation[6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on exosome release.

High-Throughput Screening (HTS) for nSMase2 Inhibitors

This protocol describes a fluorescence-based assay used for the high-throughput screening of nSMase2 inhibitors like this compound.[16]

  • Assay Principle: The assay relies on a coupled enzyme reaction. nSMase2 hydrolyzes sphingomyelin to phosphorylcholine and ceramide. Alkaline phosphatase then dephosphorylates phosphorylcholine to choline. Choline oxidase oxidizes choline to produce hydrogen peroxide, which, in the presence of horseradish peroxidase, reacts with a fluorescent probe (e.g., Amplex Red) to generate a fluorescent product (resorufin). The fluorescence intensity is directly proportional to nSMase2 activity.[9]

  • Reagents:

    • Human recombinant nSMase2

    • Sphingomyelin substrate

    • Alkaline phosphatase

    • Choline oxidase

    • Horseradish peroxidase

    • Amplex Red reagent

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100)

    • Test compounds (e.g., this compound) dissolved in DMSO

  • Procedure (384-well plate format):

    • Add 5 µL of assay buffer containing the coupled enzymes and Amplex Red to each well.

    • Add 50 nL of test compound solution in DMSO.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of nSMase2 and sphingomyelin substrate solution.

    • Incubate for 60 minutes at 37°C.

    • Measure fluorescence intensity using a plate reader (Excitation: 540 nm, Emission: 590 nm).

  • Data Analysis: Calculate the percent inhibition for each compound relative to DMSO controls. Determine the IC₅₀ value for active compounds by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Inhibition of Exosome Release in Primary Astrocyte Culture

This protocol details the methodology to assess the effect of this compound on exosome release from primary astrocytes.[17]

  • Primary Astrocyte Culture:

    • Isolate primary astrocytes from the cortices of neonatal mouse pups (P1-P3).[18]

    • Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Purify the astrocyte culture by shaking to remove microglia and oligodendrocyte precursor cells.

  • This compound Treatment and Exosome Isolation:

    • Plate purified astrocytes and grow to 80-90% confluency.

    • Induce exosome release by serum starvation (replace culture medium with serum-free DMEM).

    • Treat the cells with varying concentrations of this compound (e.g., 0.03 to 30 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).

    • Collect the conditioned media.

    • Isolate exosomes from the conditioned media by differential ultracentrifugation:

      • Centrifuge at 300 x g for 10 minutes to pellet cells.

      • Centrifuge the supernatant at 2,000 x g for 10 minutes to remove dead cells.

      • Centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

      • Ultracentrifuge the supernatant at 100,000 x g for 70 minutes to pellet exosomes.

      • Wash the exosome pellet with PBS and repeat the ultracentrifugation step.

      • Resuspend the final exosome pellet in PBS.

  • Exosome Quantification:

    • Quantify the number and size distribution of the isolated exosomes using Nanoparticle Tracking Analysis (NTA).

    • Analyze the protein content of the exosome pellet using a BCA assay.

Nanoparticle Tracking Analysis (NTA)

NTA is used to determine the size distribution and concentration of nanoparticles in a sample.[1][7][19]

  • Sample Preparation:

    • Dilute the isolated exosome suspension in filtered PBS to achieve a particle concentration within the optimal range for the instrument (typically 10⁷ to 10⁹ particles/mL).

  • Instrument Setup and Data Acquisition:

    • Use an NTA instrument (e.g., NanoSight NS300).

    • Set the camera level and focus according to the manufacturer's instructions.

    • Record multiple videos (e.g., 3-5 videos of 60 seconds each) for each sample.

  • Data Analysis:

    • The NTA software analyzes the Brownian motion of individual particles to calculate their hydrodynamic diameter and concentration.

    • Generate a size distribution histogram and determine the mean and mode particle size, as well as the particle concentration.

Western Blot Analysis of Exosome Markers

Western blotting is used to confirm the presence of exosome-specific protein markers.[5][6][15][20]

  • Sample Preparation:

    • Lyse the isolated exosome pellet in RIPA buffer supplemented with protease inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 10-20 µg) per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against exosomal markers (e.g., CD63, CD81, TSG101, Alix) and a negative control (e.g., Calnexin) overnight at 4°C. Recommended antibody dilutions should be optimized, but starting points are often 1:1000.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

In Vivo Mouse Model of Brain Inflammation

This protocol describes an in vivo model to assess the efficacy of this compound in a disease-relevant context.[6][11][17]

  • Animal Model:

    • Use adult male GFAP-GFP mice, which express Green Fluorescent Protein under the control of the glial fibrillary acidic protein promoter, allowing for the tracking of astrocyte-derived EVs.

  • Induction of Brain Inflammation:

    • Anesthetize the mice and stereotactically inject a single dose of interleukin-1β (IL-1β) into the striatum to induce a localized inflammatory response.

  • This compound Administration:

    • Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point before or after the IL-1β injection.

  • Sample Collection and Analysis:

    • At various time points post-injection, collect blood and brain tissue.

    • Isolate exosomes from the plasma using a precipitation-based kit or differential ultracentrifugation.

    • Quantify the levels of GFP-positive exosomes in the plasma using flow cytometry or NTA with fluorescence detection to assess the release of astrocyte-derived EVs.

    • Analyze cytokine levels in the liver and brain tissue using qRT-PCR or ELISA to evaluate the systemic and central inflammatory response.

    • Perform immunohistochemistry on brain sections to assess immune cell infiltration (e.g., neutrophils).

Visualizing the Core Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathway of this compound-Mediated Inhibition of Exosome Release

DPTIP_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis This compound This compound This compound->nSMase2 Inhibits ILV Intraluminal Vesicle (ILV) Formation Ceramide->ILV Promotes MVB Multivesicular Body (MVB) Exosome_Release Exosome Release MVB->Exosome_Release Fusion with Plasma Membrane ILV->MVB Accumulation in

Caption: this compound inhibits nSMase2, reducing ceramide and subsequent exosome release.

Experimental Workflow for Assessing this compound's In Vitro Efficacy

DPTIP_In_Vitro_Workflow Start Primary Astrocyte Culture Treatment Treat with this compound or Vehicle Start->Treatment Collect_Media Collect Conditioned Media Treatment->Collect_Media Isolate_Exosomes Isolate Exosomes (Ultracentrifugation) Collect_Media->Isolate_Exosomes Quantify_Exosomes Quantify Exosomes Isolate_Exosomes->Quantify_Exosomes NTA Nanoparticle Tracking Analysis (NTA) Quantify_Exosomes->NTA Size & Concentration WB Western Blot (CD63, CD81, TSG101) Quantify_Exosomes->WB Marker Confirmation Analysis Analyze Inhibition of Exosome Release NTA->Analysis WB->Analysis

Caption: Workflow for evaluating this compound's effect on exosome release from astrocytes in vitro.

Logical Relationship of Exosome Biogenesis Pathways

Exosome_Biogenesis_Pathways Exosome_Biogenesis Exosome Biogenesis ESCRT_Dep ESCRT-Dependent Pathway Exosome_Biogenesis->ESCRT_Dep ESCRT_Indep ESCRT-Independent Pathway Exosome_Biogenesis->ESCRT_Indep MVB_Fusion MVB Fusion with Plasma Membrane ESCRT_Dep->MVB_Fusion Ceramide_Pathway Ceramide-Mediated ESCRT_Indep->Ceramide_Pathway ESCRT_Indep->MVB_Fusion nSMase2_Role nSMase2 Activity Ceramide_Pathway->nSMase2_Role DPTIP_Target This compound Inhibition nSMase2_Role->DPTIP_Target RAB27 RAB27A/B Mediated MVB_Fusion->RAB27 Exosome_Secretion Exosome Secretion RAB27->Exosome_Secretion

Caption: this compound targets the ESCRT-independent pathway of exosome biogenesis.

Conclusion

This compound is a highly potent and selective inhibitor of nSMase2 that effectively reduces exosome release by targeting the ceramide-dependent ESCRT-independent biogenesis pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in studying and targeting exosome-mediated intercellular communication. The ability of this compound to penetrate the brain and demonstrate efficacy in in vivo models of neuroinflammation highlights its potential as a valuable tool for investigating the role of exosomes in CNS disorders and as a lead compound for the development of novel therapeutics. Further research into the broader effects of this compound and the optimization of its pharmacokinetic properties will be crucial for its translation into clinical applications.

References

An In-depth Technical Guide to the Discovery and Initial Screening of DPTIP, a Potent Neutral Sphingomyelinase 2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the discovery, initial screening process, and mechanism of action of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a novel and potent inhibitor of neutral sphingomyelinase 2 (nSMase2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of nSMase2 inhibition.

Introduction

Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][2] This enzymatic activity is critically involved in the biogenesis of extracellular vesicles (EVs), which play a significant role in intercellular communication in both healthy and pathological states.[1][3] Dysregulation of nSMase2 activity and subsequent EV release has been implicated in a variety of diseases, including neurodegenerative disorders and cancer.[4]

The identification of potent and selective nSMase2 inhibitors is therefore a promising therapeutic strategy. This compound emerged from a large-scale screening effort as a lead compound with significant potential. This guide details the foundational studies that identified and characterized this compound.

Discovery of this compound

This compound was identified through an extensive high-throughput screening (HTS) campaign that evaluated over 365,000 compounds for their ability to inhibit human nSMase2.[5] This unbiased screening was conducted by the National Center for Advancing Chemical Sciences (NCATS) and led to the identification of this compound as a highly potent inhibitor.[4]

Initial Screening and In Vitro Characterization

Following its discovery, this compound underwent a series of initial screening assays to determine its potency, selectivity, and mode of action.

Potency and Selectivity

This compound demonstrated potent inhibition of nSMase2 with a half-maximal inhibitory concentration (IC50) of 30 nM.[1][5][6] This makes it one of the most potent inhibitors of nSMase2 discovered to date.[1] Further characterization revealed that this compound is selective for nSMase2 over other related enzymes.[3][7]

Mechanism of Inhibition

Kinetic studies revealed that this compound exhibits a non-competitive mode of inhibition with respect to the nSMase2 substrate, sphingomyelin.[3][4][7] This indicates that this compound does not bind to the active site of the enzyme but rather to an allosteric site, thereby reducing the enzyme's catalytic efficiency.

Quantitative Data Summary

The following table summarizes the key quantitative data from the initial in vitro screening of this compound.

ParameterValueReference
IC50 (nSMase2) 30 nM[1][5][6]
Mode of Inhibition Non-competitive[3][4][7]
Brain Penetration (AUCbrain/AUCplasma) 0.26[4][5]
Half-life (t1/2) in mice < 0.5 hours[1][8]

Signaling Pathway of nSMase2 and this compound's Mechanism of Action

The primary mechanism of action of this compound is the inhibition of nSMase2-mediated EV biogenesis. The signaling cascade is as follows:

  • Stimulus: Pro-inflammatory stimuli, such as interleukin-1 beta (IL-1β), activate nSMase2, particularly in astrocytes within the central nervous system.[5][7][9]

  • nSMase2 Activation: Activated nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide.[1][2]

  • EV Formation: The localized increase in ceramide concentration promotes the budding of intraluminal vesicles within multivesicular bodies, which are then released as EVs (exosomes).[7][9]

  • Pathological Cascade: In the context of brain inflammation, these astrocyte-derived EVs can cross the blood-brain barrier and travel to peripheral organs like the liver. There, they can induce the production of cytokines, leading to the infiltration of peripheral immune cells into the brain, exacerbating neuroinflammation.[5][7][9]

  • This compound Intervention: this compound, by inhibiting nSMase2, blocks the initial step of ceramide production. This disruption of the signaling pathway prevents the formation and release of EVs, thereby mitigating the downstream inflammatory cascade.[7][9]

DPTIP_Mechanism_of_Action cluster_astrocyte Astrocyte cluster_bloodstream Bloodstream cluster_liver Liver cluster_brain Brain IL1b IL-1β nSMase2 nSMase2 IL1b->nSMase2 Activates Ceramide Ceramide nSMase2->Ceramide Catalyzes conversion of Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV_Biogenesis EV Biogenesis Ceramide->EV_Biogenesis Promotes EV_Release EV Release EV_Biogenesis->EV_Release EVs_blood Astrocyte-derived EVs EV_Release->EVs_blood Cytokine_Upregulation Cytokine Upregulation EVs_blood->Cytokine_Upregulation Induces Immune_Cell_Infiltration Immune Cell Infiltration Cytokine_Upregulation->Immune_Cell_Infiltration Promotes This compound This compound This compound->nSMase2 Inhibits

This compound's inhibitory effect on the nSMase2 signaling pathway.

Experimental Protocols

High-Throughput Screening (HTS) for nSMase2 Inhibitors
  • Assay Principle: A biochemical assay was used to measure the enzymatic activity of recombinant human nSMase2. The assay detects the product of the enzymatic reaction.

  • Library: A large chemical library of over 365,000 diverse compounds was screened.[5]

  • Procedure:

    • Recombinant human nSMase2 was incubated with its substrate, sphingomyelin, in a microtiter plate format.

    • Each compound from the library was added to a separate well.

    • The reaction was allowed to proceed for a defined period.

    • A detection reagent was added to quantify the amount of product formed.

    • A decrease in product formation in the presence of a compound indicated potential inhibition of nSMase2.

  • Hit Confirmation: Compounds that showed significant inhibition were re-tested to confirm their activity and determine their IC50 values.

HTS_Workflow Compound_Library >365,000 Compound Library Primary_Screen Primary High-Throughput Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Identification of Initial Hits Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Lead_Compound Lead Compound (this compound) IC50_Determination->Lead_Compound

High-throughput screening workflow for this compound discovery.
In Vivo Mouse Model of Brain Inflammation

  • Animal Model: Mice were used to evaluate the in vivo efficacy of this compound.[5]

  • Induction of Inflammation: Brain inflammation was induced by a stereotactic intrastriatal injection of IL-1β.[5][7]

  • Treatment: this compound was administered via intraperitoneal (IP) injection (e.g., 10 mg/kg) prior to the IL-1β injection.[5]

  • Outcome Measures:

    • Astrocyte-derived EV release: Blood samples were collected, and EVs originating from astrocytes were quantified.[5]

    • Liver Cytokine Levels: Liver tissue was harvested to measure the expression of pro-inflammatory cytokines.[5][7]

    • Immune Cell Infiltration: Brain tissue was analyzed to quantify the infiltration of peripheral immune cells, such as neutrophils.[5][7]

  • Control Groups: Control groups included animals receiving vehicle, IL-1β alone, and an inactive analog of this compound.[5]

In_Vivo_Experiment_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Animal_Model Mouse Model Inflammation_Induction Intrastriatal IL-1β Injection Animal_Model->Inflammation_Induction Vehicle Vehicle Control Inflammation_Induction->Vehicle DPTIP_Treatment This compound (10 mg/kg IP) Inflammation_Induction->DPTIP_Treatment Inactive_Analog Inactive Analog Control Inflammation_Induction->Inactive_Analog EV_Quantification Quantification of Astrocyte-derived EVs in Plasma DPTIP_Treatment->EV_Quantification Cytokine_Analysis Measurement of Liver Cytokine Levels DPTIP_Treatment->Cytokine_Analysis Immune_Cell_Analysis Quantification of Neutrophil Infiltration in Brain DPTIP_Treatment->Immune_Cell_Analysis

Workflow for the in vivo evaluation of this compound.

Pharmacokinetics

Initial pharmacokinetic (PK) studies in mice revealed that while this compound is brain penetrant, it suffers from a short half-life and poor oral bioavailability.[1][8] To overcome these limitations, prodrug strategies have been explored. The development of prodrugs, such as P18, has shown to significantly improve the oral absorption and brain exposure of this compound, making it more suitable for potential clinical development.[1][6]

Conclusion

This compound was discovered through a rigorous high-throughput screening campaign and has been characterized as a potent, selective, and non-competitive inhibitor of nSMase2. Its ability to modulate the nSMase2-EV signaling pathway has been demonstrated in both in vitro and in vivo models of neuroinflammation. While the parent compound has limitations in its pharmacokinetic profile, the development of prodrugs presents a viable path forward for the clinical translation of this promising therapeutic agent. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of this compound and other nSMase2 inhibitors.

References

The Nexus of DPTIP and the Ceramide Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research surrounding 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its intricate relationship with the ceramide signaling pathway. This document provides a comprehensive overview of the core mechanisms, quantitative data, experimental methodologies, and the broader implications for therapeutic development.

Introduction to this compound and the Ceramide Pathway

Ceramides are a class of bioactive sphingolipids that play a central role in a multitude of cellular processes, including cell cycle regulation, differentiation, senescence, and apoptosis.[1][2] The cellular levels of ceramides are tightly regulated through a complex network of synthesis and degradation pathways. There are three primary pathways for ceramide generation: the de novo synthesis pathway, the salvage pathway, and the sphingomyelinase pathway.[3][4][5]

The sphingomyelinase pathway involves the hydrolysis of sphingomyelin, a major component of cell membranes, into ceramide and phosphocholine. This reaction is catalyzed by a family of enzymes known as sphingomyelinases (SMases). Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in this pathway, primarily located on the inner leaflet of the plasma membrane and the Golgi apparatus.[6] Its activation by various stimuli, such as inflammatory cytokines and oxidative stress, leads to a rapid increase in intracellular ceramide levels.[7]

This compound has emerged as a highly potent and selective inhibitor of nSMase2, offering a powerful tool to investigate the physiological and pathological roles of the nSMase2-ceramide axis.[8][9] By blocking the enzymatic activity of nSMase2, this compound effectively reduces the production of ceramide from sphingomyelin, thereby modulating downstream signaling events.

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency, pharmacokinetic properties, and in vivo efficacy.

Parameter Value Reference
IC₅₀ (nSMase2) 30 nM[8]
Mechanism of Inhibition Non-competitive with respect to sphingomyelin[10]

Table 1: In Vitro Potency and Mechanism of this compound

Parameter Route Dose Value Units Reference
Cₘₐₓ (Plasma) IP10 mg/kg11.6 ± 0.5µM[8]
Cₘₐₓ (Brain) IP10 mg/kg2.5µM[8]
AUC₀₋∞ (Plasma) IP10 mg/kg10 ± 1µMh[8]
AUC₀₋∞ (Brain) IP10 mg/kg2.6 ± 0.5µMh[8]
AUCbrain/AUCplasma IP10 mg/kg0.26-[8][9]
t₁/₂ Oral (Prodrug P18)-~2h[6]

Table 2: Pharmacokinetic Properties of this compound in Mice

Model Treatment Effect Inhibition p-value Reference
Primary Astrocyte Cultures This compoundDose-dependent inhibition of EV release--[8]
Mouse Model of Brain Injury (GFAP-GFP) This compound (10 mg/kg IP)Inhibition of IL-1β-induced astrocyte-derived EV release51 ± 13%p < 0.001[8][9]
Mouse Model of Brain Injury (GFAP-GFP) This compound (10 mg/kg IP)Reduction of immune cell infiltration into the brain80 ± 23%p < 0.01[8][9]

Table 3: In Vivo Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ceramide Biosynthesis Pathways

There are three main pathways for ceramide generation within the cell.

Overview of the three major ceramide biosynthesis pathways.

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[4][11] The salvage pathway recycles sphingosine from the breakdown of complex sphingolipids.[5] The sphingomyelinase pathway, the direct target of this compound, involves the hydrolysis of sphingomyelin.[7]

This compound Mechanism of Action

This compound inhibits nSMase2, thereby blocking the production of ceramide from sphingomyelin, which has downstream effects on extracellular vesicle (EV) biogenesis.

DPTIP_Mechanism Stimulus Stimulus nSMase2 nSMase2 Stimulus->nSMase2 Ceramide Ceramide nSMase2->Ceramide hydrolysis of Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV Biogenesis EV Biogenesis Ceramide->EV Biogenesis This compound This compound This compound->nSMase2 inhibits

This compound inhibits nSMase2, blocking ceramide production and EV biogenesis.

Brain injury and inflammation can activate nSMase2, leading to ceramide production and the release of EVs from astrocytes.[8] These EVs can travel to the liver, stimulating a cytokine response and promoting immune cell infiltration into the brain.[8] this compound blocks this cascade by inhibiting nSMase2.[8]

Ceramide-Mediated Apoptosis Pathway

Elevated ceramide levels can trigger programmed cell death through various mechanisms.

Ceramide_Apoptosis Pro-apoptotic Stimuli Pro-apoptotic Stimuli Ceramide Accumulation Ceramide Accumulation Pro-apoptotic Stimuli->Ceramide Accumulation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Ceramide Accumulation->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Ceramide accumulation can lead to apoptosis via mitochondrial pathways.

Ceramide has been identified as a key regulator of apoptosis.[1] Its accumulation, often triggered by pro-apoptotic stimuli, can lead to the permeabilization of the mitochondrial outer membrane and the subsequent activation of caspases, ultimately resulting in programmed cell death.[1][12]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the foundational research on this compound and the ceramide pathway.

nSMase2 Enzyme Activity Assay

A cell-free human recombinant nSMase2 enzyme activity assay is used for high-throughput screening (HTS) and to determine the IC₅₀ of inhibitors like this compound.

Principle: The assay measures the activity of nSMase2 by monitoring the production of phosphorylcholine, one of the products of sphingomyelin hydrolysis. The Amplex Red system is used, where phosphorylcholine is stoichiometrically converted through a series of enzyme-coupled reactions to the fluorescent product resorufin. The fluorescence signal is directly proportional to nSMase2 activity.[8]

Protocol Outline:

  • Reaction Setup: The assay is typically performed in a 1536-well format.

  • Incubation: Recombinant human nSMase2 is incubated with the substrate sphingomyelin in the presence of the Amplex Red reagent and the coupling enzymes.

  • Inhibitor Addition: Various concentrations of the test compound (e.g., this compound) are added to the reaction wells.

  • Fluorescence Measurement: The fluorescence of resorufin is measured at an appropriate excitation and emission wavelength.

  • Data Analysis: The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.[8]

Measurement of Ceramide and Other Sphingolipids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of different ceramide species in biological samples.[13][14]

Principle: This method allows for the separation, identification, and quantification of various sphingolipid species based on their mass-to-charge ratio.

Protocol Outline:

  • Lipid Extraction: Sphingolipids are extracted from cells or tissues using an organic solvent mixture, such as chloroform:methanol or ethyl acetate:isopropanol.[13][15] Internal standards (e.g., C17-ceramide) are added for normalization.[13]

  • Chromatographic Separation: The extracted lipids are separated using reverse-phase high-performance liquid chromatography (HPLC). A gradient of mobile phases is used to elute the different lipid species from the column.[13]

  • Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each ceramide species to ensure specificity and sensitivity.[13]

  • Quantification: The concentration of each ceramide species is determined by comparing its peak area to that of the internal standard and using a calibration curve generated with known amounts of ceramide standards.[13][16]

In Vivo Model of Brain Inflammation

To assess the in vivo efficacy of this compound, a mouse model of brain inflammation is utilized.

Principle: Intracerebral injection of interleukin-1β (IL-1β) in mice induces a localized inflammatory response, leading to the activation of astrocytes and the release of EVs.[8]

Protocol Outline:

  • Animal Model: GFAP-GFP mice, where astrocytes express green fluorescent protein, are often used to visualize astrocyte-derived EVs.[8]

  • This compound Administration: Mice are treated with this compound (e.g., 10 mg/kg, IP) or a vehicle control prior to the inflammatory challenge.[8]

  • Induction of Inflammation: A stereotactic injection of IL-1β is administered into the striatum of the mice.[8]

  • Sample Collection: At various time points post-injection, blood and brain tissue are collected.

  • Analysis:

    • EV Quantification: Astrocyte-derived EVs in the plasma are quantified.

    • Cytokine Measurement: Cytokine levels in the liver are measured to assess the peripheral inflammatory response.

    • Immune Cell Infiltration: The infiltration of immune cells (e.g., neutrophils) into the brain is quantified by immunohistochemistry or flow cytometry.[8]

Conclusion

This compound represents a significant advancement in the pharmacological toolkit for studying the ceramide pathway. Its high potency and selectivity for nSMase2, coupled with its brain penetrance, make it an invaluable probe for dissecting the roles of nSMase2-mediated ceramide production in both physiological and pathological contexts. The foundational research summarized in this guide highlights the potential of targeting this pathway for the development of novel therapeutics for a range of disorders, including neuroinflammatory and neurodegenerative diseases. Further research utilizing this compound and similar compounds will undoubtedly continue to unravel the complex and multifaceted roles of ceramide signaling in health and disease.

References

Investigating the Brain-Penetrant Properties of DPTIP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various physiological and pathological processes, including the biogenesis of extracellular vesicles (EVs).[1][2][3][4][5] The role of nSMase2 and EVs in neurodegenerative diseases and neuroinflammation has made this compound a compound of significant interest for central nervous system (CNS) drug development.[6][7] However, the therapeutic potential of this compound in the CNS is contingent on its ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the brain-penetrant properties of this compound, including its pharmacokinetic profile, strategies to enhance its CNS delivery, and the experimental methodologies used for its evaluation.

Core Compound Profile: this compound

This compound was identified through a high-throughput screening campaign as a highly potent nSMase2 inhibitor with an IC50 of 30 nM.[3][7] While it demonstrates metabolic stability in mouse and human liver microsomes, its intrinsic physicochemical properties present challenges for its use as a CNS therapeutic.[3][7][8] Specifically, this compound exhibits poor oral pharmacokinetics, characterized by a short half-life of less than 30 minutes and low oral bioavailability in mice (%F < 5).[1][9]

Quantitative Data on Brain Penetration and Pharmacokinetics

The brain-penetrant properties of this compound and its derivatives have been quantitatively assessed in preclinical studies. The following tables summarize the key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound in Mice

ParameterValueRoute of AdministrationReference
AUCbrain/AUCplasma 0.2610 mg/kg IP[3][6][8]
Cmax Plasma 11.6 ± 0.5 µM10 mg/kg IP[7]
Cmax Brain 2.5 µM10 mg/kg IP[7]
t1/2 < 0.5 hN/A[2]
Oral Bioavailability (%F) < 5%Oral[1][9]

Table 2: Pharmacokinetic Parameters of this compound Prodrug (P18) in Mice (Oral Administration)

ParameterThis compound from P18This compound (equimolar dose)Reference
Plasma AUC0-t (pmol·h/mL) 1047270[2]
Brain AUC0-t (pmol·h/g) 24752.8[2]
Apparent t1/2 ~2 h< 0.5 h[2]
AUCbrain/AUCplasma Ratio 0.240.19[2]

Strategies to Enhance Brain Penetration

To overcome the pharmacokinetic limitations of this compound, two primary strategies have been explored: prodrugs and dendrimer-based delivery systems.

  • Prodrugs: A series of prodrugs were synthesized by masking the phenolic hydroxyl group of this compound.[1][2][5] The most promising of these, P18, demonstrated a significant improvement in both plasma and brain exposure following oral administration in mice.[2][5][10] P18 exhibited a more than four-fold increase in plasma and brain area under the curve (AUC) compared to an equimolar dose of this compound, along with a substantially longer half-life.[2][5][10]

  • Dendrimer Conjugation: this compound has also been conjugated to a hydroxyl-polyamidoamine (PAMAM) dendrimer delivery system, creating dendrimer-DPTIP (D-DPTIP).[1] This approach was shown to improve the pharmacokinetic properties of this compound and resulted in significant inhibition of EV propagation in a mouse model of tauopathy.[1]

Signaling Pathway of this compound in the CNS

This compound exerts its effects in the CNS primarily through the inhibition of nSMase2. This enzyme is a key regulator of the biogenesis of extracellular vesicles, which are involved in intercellular communication and the propagation of pathological proteins in neurodegenerative diseases.

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Cell Interior Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide MVB Multivesicular Body (MVB) Ceramide->MVB Promotes ILV formation in nSMase2->Ceramide Produces EV_Release Extracellular Vesicle (EV) Release MVB->EV_Release Leads to This compound This compound This compound->nSMase2 Inhibits

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV release.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the brain-penetrant properties of compounds like this compound. The following sections outline the key experimental protocols cited in the literature.

In Vivo Pharmacokinetic Studies in Mice

Objective: To determine the plasma and brain concentrations of this compound and its prodrugs over time following administration.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Compound Administration: this compound or its prodrugs are administered via the desired route (e.g., intraperitoneal injection or oral gavage) at a specified dose (e.g., 10 mg/kg).[3][7]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours post-dose), blood is collected via cardiac puncture or other appropriate methods.[7] Immediately following blood collection, the brain is harvested.

  • Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.

  • Bioanalysis: The concentrations of this compound and/or its prodrugs in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and t1/2 are calculated from the concentration-time data. The brain-to-plasma concentration ratio (AUCbrain/AUCplasma) is determined to assess brain penetration.[3][8]

PK_Workflow Start Start Compound_Admin Compound Administration (e.g., IP or Oral) Start->Compound_Admin Sample_Collection Blood and Brain Collection (Timed Intervals) Compound_Admin->Sample_Collection Sample_Processing Plasma Separation & Brain Homogenization Sample_Collection->Sample_Processing LC_MS LC-MS/MS Analysis Sample_Processing->LC_MS Data_Analysis Pharmacokinetic Parameter Calculation LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo pharmacokinetic studies of this compound in mice.

In Vitro nSMase2 Inhibition Assay

Objective: To determine the potency of this compound and its analogs in inhibiting nSMase2 activity.

Methodology:

  • Enzyme Source: Recombinant human nSMase2 is used.

  • Assay Principle: The assay is typically a fluorescence-based coupled-enzyme assay. nSMase2 hydrolyzes sphingomyelin to produce phosphorylcholine. In the presence of alkaline phosphatase, choline oxidase, and horseradish peroxidase, with Amplex Red as a substrate, the production of phosphorylcholine leads to the generation of a fluorescent product, resorufin.

  • Procedure:

    • The test compound (this compound) is pre-incubated with the nSMase2 enzyme in a buffer solution.

    • The reaction is initiated by the addition of the sphingomyelin substrate.

    • The fluorescence is measured over time using a plate reader.

  • Data Analysis: The rate of the reaction is calculated from the fluorescence signal. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.

In Vivo Model of Brain Injury and EV Release

Objective: To evaluate the in vivo efficacy of this compound and its prodrugs in inhibiting nSMase2 activity and EV release in a model of neuroinflammation.

Methodology:

  • Animal Model: GFAP-GFP mice, where astrocytes express green fluorescent protein (GFP), are used to track astrocyte-derived EVs.

  • Induction of Brain Injury: A localized inflammatory response is induced by intrastriatal injection of interleukin-1β (IL-1β).[3]

  • Compound Administration: this compound or its prodrug (e.g., P18) is administered prior to the IL-1β injection.[2]

  • Measurement of EV Release: At a specified time after IL-1β injection, blood is collected, and the number of GFP-positive EVs in the plasma is quantified using methods such as nanoparticle tracking analysis or flow cytometry.[2]

  • Measurement of nSMase2 Activity: Brain tissue from the site of injury is collected, and nSMase2 activity is measured using an enzymatic assay.[2]

  • Data Analysis: The effect of the compound on IL-1β-induced EV release and nSMase2 activity is determined by comparing the treated groups to the vehicle-treated control group.

Conclusion

This compound is a potent inhibitor of nSMase2 with the potential for treating CNS disorders. While the parent molecule has modest brain penetration and poor oral pharmacokinetics, the development of prodrugs and dendrimer-based delivery systems has demonstrated promising results in enhancing its delivery to the brain. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other nSMase2 inhibitors for CNS applications. Further research and development in this area are warranted to translate the therapeutic potential of this compound into clinical applications for neurodegenerative and neuroinflammatory diseases.

References

Early-stage research on DPTIP in neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Early-Stage Research of DPTIP in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases. A key process implicated in the propagation of inflammatory signals from the central nervous system (CNS) to the periphery is the release of extracellular vesicles (EVs) from brain cells like astrocytes.[1][2][3] The biosynthesis of these EVs is partly dependent on the activity of neutral sphingomyelinase 2 (nSMase2).[4] Consequently, inhibiting nSMase2 presents a promising therapeutic strategy to modulate neuroinflammation.[2][3] This document provides a detailed overview of the early-stage research on 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (this compound), a potent and brain-penetrable nSMase2 inhibitor.[1][3]

Core Mechanism of Action

This compound functions as a selective and non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][4] In the context of neuroinflammation, intracerebral injection of pro-inflammatory cytokines like Interleukin-1β (IL-1β) activates nSMase2 in astrocytes.[1][2][5] This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide.[1][4][5] The subsequent increase in ceramide levels promotes the formation and release of extracellular vesicles (EVs).[1][5] These astrocyte-derived EVs can cross into the peripheral circulation, reaching the liver and triggering an upregulation of cytokines, which in turn leads to the infiltration of peripheral immune cells, such as neutrophils, into the brain, exacerbating neuroinflammation.[1][2][5] this compound, by inhibiting nSMase2, blocks this cascade, reducing EV release, subsequent cytokine upregulation, and immune cell infiltration.[1][5]

A dendrimer-conjugated form of this compound, referred to as D-DPTIP, has been shown to be preferentially taken up by microglia, where it selectively inhibits microglial nSMase2 activity.[5][6][7] This targeted approach has implications for diseases where microglial EVs are central to pathology.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound.

Table 1: Potency and Selectivity of this compound

ParameterValueNotes
IC50 (Human nSMase2) 30 nMThis compound is the most potent nSMase2 inhibitor identified to date.[2][3]
Inhibition Mode Non-competitive[1][4]
Selectivity Selective for nSMase2 vs. related enzymes.[1][2]Screened against 759 other bioassays with only weak activity in 2.5% of them.[2]

Table 2: In Vitro and In Vivo Pharmacokinetics of this compound

ParameterSpeciesValueDosing
Metabolic Stability Mouse & Human Liver MicrosomesStableN/A
Brain Penetration (AUCbrain/AUCplasma) Mouse0.2610 mg/kg IP
Brain Levels MouseExceeded IC50 for 4 hours post-dose10 mg/kg IP
Half-life (t1/2) Mouse~0.5 hoursOral
Oral Bioavailability (%F) Mouse< 5%Oral

A prodrug of this compound, P18, has been developed to improve its pharmacokinetic profile, showing a more than four-fold higher plasma and brain exposure and an extended half-life of approximately 2 hours in mice.[8][9]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Neuroinflammation

Parameter MeasuredTreatment GroupResultp-value
Astrocyte-Derived EV Release IL-1β + this compound (10 mg/kg IP) vs. IL-1β51 ± 13% inhibition< 0.001
Neutrophil Infiltration into Brain IL-1β + this compound (10 mg/kg IP) vs. IL-1β80 ± 23% reduction< 0.01
Liver Cytokine Upregulation (TNF-α, IL-6, CCL2) IL-1β + this compound (10 mg/kg IP) vs. IL-1βSignificant inhibition< 0.01 or < 0.05

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Human nSMase2 Fluorescence-Based Assay

This in vitro assay was used to determine the potency of this compound in inhibiting nSMase2 activity.[1]

  • Principle: The assay measures the product of sphingomyelin hydrolysis, phosphorylcholine, through a series of coupled enzymatic reactions that ultimately produce the fluorescent compound resorufin. The fluorescence intensity is directly proportional to nSMase2 activity.[1]

  • Protocol:

    • Human nSMase2 enzyme is incubated with the substrate sphingomyelin (SM).

    • A cocktail of alkaline phosphatase, choline oxidase, horseradish peroxidase, and Amplex Red is added.

    • Phosphorylcholine produced by nSMase2 is converted to choline by alkaline phosphatase.

    • Choline is oxidized by choline oxidase to produce hydrogen peroxide.

    • Horseradish peroxidase uses the hydrogen peroxide to convert Amplex Red to the fluorescent resorufin.

    • The fluorescence signal is measured to quantify enzyme activity.

    • For inhibitor screening, compounds like this compound are pre-incubated with the enzyme before the addition of the substrate.

In Vivo Mouse Model of Brain Inflammation

This model was used to evaluate the in vivo efficacy of this compound.[1][10]

  • Animals: GFAP-EGFP mice were used, where astrocytes are genetically labeled with Green Fluorescent Protein (GFP), allowing for the tracking of astrocyte-derived EVs.[1][10]

  • Induction of Neuroinflammation: A stereotactic intracerebral injection of IL-1β is administered into the striatum to induce a localized neuroinflammatory response.[1][2]

  • Treatment Groups:

    • Saline (Control)

    • IL-1β

    • IL-1β + this compound (10 mg/kg, administered intraperitoneally 30 minutes before IL-1β)

    • IL-1β + inactive analog (10 mg/kg, administered intraperitoneally 30 minutes before IL-1β)

  • Timeline:

    • One cohort of mice is sacrificed 2 hours after IL-1β injection for the analysis of plasma EVs and liver cytokines.[10]

    • A second cohort receives a second dose of the respective compound 12 hours after the IL-1β injection and is sacrificed at 24 hours for the analysis of neutrophil infiltration into the brain.[10]

Quantification of Astrocyte-Derived EVs
  • Sample Collection: Blood is collected from the mice, and plasma is isolated.

  • Analysis: GFP-labeled EVs in the plasma are quantified. Western blot analysis is used to confirm the presence of exosomal markers (CD63, flotillin-1, TSG101) and the absence of mitochondrial or cytoskeletal markers.[10]

Liver Cytokine Measurement
  • Sample Collection: Liver tissue is collected from the sacrificed mice.

  • Analysis: RNA is isolated from the liver tissue, and quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokines such as TNF-α, IL-6, and CCL2.[10]

Immunohistochemistry for Neutrophil Infiltration
  • Sample Preparation: Brains are collected, fixed, and sectioned.

  • Staining: Coronal brain sections are stained with an antibody against Ly6b, a marker for neutrophils.[10]

  • Quantification: The number of neutrophils that have infiltrated the brain parenchyma is quantified from the stained sections.[10]

Visualizations

Signaling Pathway of this compound Action

DPTIP_Signaling_Pathway cluster_CNS Central Nervous System (Astrocyte) cluster_Periphery Periphery IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R nSMase2 nSMase2 IL1R->nSMase2 activates Ceramide Ceramide nSMase2->Ceramide hydrolyzes SM Sphingomyelin SM->nSMase2 MVB Multivesicular Bodies Ceramide->MVB promotes EVs Extracellular Vesicles (EVs) MVB->EVs budding Plasma_EVs Plasma EVs EVs->Plasma_EVs This compound This compound This compound->nSMase2 inhibits Liver Liver Plasma_EVs->Liver Cytokines Cytokine Upregulation Liver->Cytokines Neutrophils Neutrophil Infiltration Cytokines->Neutrophils mobilizes Brain Brain Neutrophils->Brain

Caption: Proposed mechanism of this compound in neuroinflammation.

Experimental Workflow for In Vivo Studies

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_endpoints Endpoints Animals GFAP-EGFP Mice Groups Treatment Groups: - Saline - IL-1β - IL-1β + this compound - IL-1β + Inactive Analog Animals->Groups Dosing1 Compound Dosing (IP) t = -0.5h Groups->Dosing1 Induction IL-1β Injection (Striatum) t = 0h Dosing1->Induction Dosing2 Second Compound Dosing (IP) t = 12h Induction->Dosing2 Sacrifice1 Sacrifice at t = 2h Induction->Sacrifice1 Sacrifice2 Sacrifice at t = 24h Dosing2->Sacrifice2 Analysis1 Plasma EV Quantification Liver Cytokine Analysis (qRT-PCR) Sacrifice1->Analysis1 Analysis2 Brain Neutrophil Infiltration (Immunohistochemistry) Sacrifice2->Analysis2 HTS_Logic Start >365,000 Compounds Screened qHTS Quantitative High-Throughput Screening (nSMase2 Fluorescence Assay) Start->qHTS Hits Initial Hits qHTS->Hits CounterAssay Counter-Assay to Eliminate Artifacts Hits->CounterAssay ConfirmedHits Confirmed Hits CounterAssay->ConfirmedHits IC50 IC50 Determination ConfirmedHits->IC50 FinalHits 7 nSMase2 Inhibitors (IC50 < 50 µM) IC50->FinalHits This compound This compound Identified (IC50 = 30 nM) FinalHits->this compound

References

The Role of DPTIP in Modulating Astrocyte-Peripheral Immune Communication: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brain injury and subsequent inflammation trigger a complex cascade of events, including the activation of astrocytes and the release of extracellular vesicles (EVs) that can communicate with the peripheral immune system.[1] This communication can lead to secondary tissue damage mediated by the infiltration of peripheral immune cells into the brain.[1] A promising therapeutic strategy involves the inhibition of neutral sphingomyelinase 2 (nSMase2), a key enzyme in EV biosynthesis.[1] This technical guide details the mechanism and effects of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and brain-penetrant nSMase2 inhibitor, on astrocyte-peripheral immune communication.[1]

Introduction to this compound

This compound is a small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme that catalyzes the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[2][3] This enzymatic activity is crucial for the formation and release of extracellular vesicles (EVs).[2] this compound has been identified as a potent, selective, and metabolically stable compound with the ability to penetrate the blood-brain barrier, making it a valuable tool for investigating and potentially treating neuroinflammatory conditions.[1]

Mechanism of Action

This compound exerts its effects by directly inhibiting the activity of nSMase2.[2] This inhibition is non-competitive, meaning this compound does not compete with the enzyme's substrate, sphingomyelin.[2][4] By blocking nSMase2, this compound prevents the production of ceramide, a lipid essential for the biogenesis of EVs within multivesicular bodies.[5][6] This ultimately leads to a reduction in the release of EVs from astrocytes.[2][5]

Signaling Pathway of this compound Action

DPTIP_Mechanism cluster_astrocyte Astrocyte cluster_periphery Periphery IL1b IL-1β IL1bR IL-1β Receptor IL1b->IL1bR Activates nSMase2 nSMase2 IL1bR->nSMase2 Activates Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide Conversion EVs Extracellular Vesicles (EVs) Ceramide->EVs Promotes Biogenesis Liver Liver EVs->Liver Travel to This compound This compound This compound->nSMase2 Inhibits Cytokines Cytokine Upregulation Liver->Cytokines Neutrophils Neutrophil Infiltration Cytokines->Neutrophils Promotes Brain Brain Neutrophils->Brain

Caption: this compound inhibits nSMase2, blocking EV release from astrocytes and subsequent peripheral immune activation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative findings related to the efficacy and properties of this compound.

ParameterValueReference
nSMase2 Inhibition (IC50) 30 nM[1][2]
Inhibition of IL-1β-induced Astrocyte-derived EV release (in vivo) 51 ± 13% at 10 mg/kg IP[1]
Reduction of Neutrophil Infiltration into the Brain 80 ± 23% at 10 mg/kg IP[1]
Brain Penetration (AUCbrain/AUCplasma) 0.26[1]
CompoundnSMase2 IC50 (µM)Antiviral EC50 (µM) - WNV (Vero cells)Antiviral EC50 (µM) - ZIKV (Vero cells)Cytotoxicity CC50 (µM) - Vero cells
This compound 1.350.261.5654.83

Experimental Protocols

In Vitro Inhibition of Extracellular Vesicle Release from Primary Astrocytes

Objective: To determine the dose-dependent effect of this compound on EV release from primary astrocytes.

Methodology:

  • Primary mouse astrocytes are cultured and subsequently activated by serum deprivation.[4]

  • Cells are treated with a range of this compound concentrations (e.g., 0.03–30 µM) or a vehicle control (DMSO). A structurally similar but inactive analog is used as a negative control.[1][4]

  • After a two-hour incubation period, the cell culture media is collected.[4]

  • Extracellular vesicles are isolated from the collected media.[4]

  • The quantity of isolated EVs is determined using nanoparticle tracking analysis.[4]

In Vivo Mouse Model of Brain Inflammation

Objective: To assess the in vivo efficacy of this compound in a mouse model of brain inflammation.

Methodology:

  • GFAP-GFP mice, which express Green Fluorescent Protein in astrocytes, are used. This allows for the tracking of astrocyte-derived EVs.[5]

  • Brain inflammation is induced by intracerebral injection of IL-1β.[5]

  • A cohort of mice is treated with this compound (e.g., 10 mg/kg, intraperitoneally) while control groups receive a vehicle or an inactive analog.[1]

  • Blood samples are collected to isolate and quantify GFP-labeled, astrocyte-derived EVs.[5]

  • Liver tissue is analyzed for the upregulation of cytokines.[1]

  • Brain tissue is examined via immunohistochemistry for the infiltration of neutrophils.[1]

Experimental Workflow

experimental_workflow cluster_invitro In Vitro cluster_invivo In Vivo A1 Primary Astrocyte Culture A2 Serum Deprivation (Activation) A1->A2 A3 This compound Treatment A2->A3 A4 EV Isolation from Media A3->A4 A5 Nanoparticle Tracking Analysis A4->A5 B1 GFAP-GFP Mice B2 IL-1β Intracerebral Injection B1->B2 B3 This compound Administration (IP) B2->B3 B4 Sample Collection (Blood, Liver, Brain) B3->B4 B5 Analysis: - EV Quantitation - Cytokine Levels - Neutrophil Infiltration B4->B5

Caption: Workflow for in vitro and in vivo experiments to assess this compound's effects.

Effects on Astrocyte-Peripheral Immune Communication

Brain injury or inflammation initiates the release of EVs from astrocytes.[1] These EVs enter the circulation and travel to peripheral organs, such as the liver, where they can stimulate the production and secretion of cytokines.[1] This peripheral cytokine upregulation mobilizes immune cells, including neutrophils, which then infiltrate the brain, potentially causing secondary damage and hindering recovery.[1]

This compound disrupts this communication pathway at its origin. By inhibiting nSMase2 in astrocytes, this compound reduces the release of EVs into the bloodstream.[1] This leads to a subsequent decrease in cytokine upregulation in the liver and a significant attenuation of immune cell infiltration into the brain.[1]

Conclusion

This compound is a potent, brain-penetrant inhibitor of nSMase2 that effectively modulates the communication between astrocytes and the peripheral immune system. By inhibiting the release of astrocyte-derived extracellular vesicles, this compound mitigates the downstream inflammatory cascade, including peripheral cytokine upregulation and neutrophil infiltration into the brain. These findings highlight the therapeutic potential of nSMase2 inhibition for treating neuroinflammatory conditions and position this compound as a critical research tool for dissecting the complexities of neuro-immune interactions.

References

Preclinical Profile of DPTIP: A Novel Neutral Sphingomyelinase 2 Inhibitor in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent, selective, and brain-penetrant small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2).[1] Emerging research has implicated nSMase2 in various pathological processes, including a significant role in cancer biology through its regulation of ceramide production, exosome biogenesis, and modulation of the tumor microenvironment. This technical guide provides a comprehensive overview of the preliminary preclinical data for this compound in oncology models, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.

Core Mechanism of Action: nSMase2 Inhibition

This compound functions as a non-competitive inhibitor of nSMase2, an enzyme responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine.[1] The generation of ceramide is a critical step in the formation of intraluminal vesicles within multivesicular bodies, which subsequently leads to the release of exosomes. By inhibiting nSMase2, this compound effectively blocks this pathway, leading to a reduction in exosome secretion. This mechanism is of particular interest in oncology, as tumor-derived exosomes are known to play a crucial role in intercellular communication, promoting tumor progression, metastasis, and immune evasion.

In Vitro Efficacy and Cytotoxicity

This compound has demonstrated high potency against recombinant human nSMase2 with a half-maximal inhibitory concentration (IC50) of 30 nM.[1] While direct anti-proliferative or cytotoxic IC50 values for this compound against a broad panel of cancer cell lines are not yet extensively published, its half-maximal cytotoxic concentration (CC50) has been determined in other cell lines, providing an initial assessment of its therapeutic window.

Cell LineAssayEndpointValueReference
VeroCellular ATPHalf-maximal cytotoxic concentration (CC50)54.83 µM[2]
HeLaCellular ATPHalf-maximal cytotoxic concentration (CC50)15.11 µM[2]

It is important to note that the antiviral effective concentrations (EC50) observed in these cell lines were significantly lower than the cytotoxic concentrations, suggesting a favorable selectivity index in that context.[2] Further studies are warranted to establish the specific anti-cancer activity of this compound across various oncology models.

Role of nSMase2 in Oncology Models

The target of this compound, nSMase2, has been shown to be dysregulated in certain cancers. For instance, nSMase2 is often downregulated in human metastatic melanoma, and its overexpression in mouse melanoma models has been shown to reduce tumor growth.[3] This effect is dependent on the enzyme's catalytic activity and is associated with an accumulation of ceramide and an increase in CD8+ tumor-infiltrating lymphocytes.[3]

Inhibition of nSMase2 by compounds such as GW4869 has been shown to prevent the induction of epithelial-to-mesenchymal transition (EMT) in lung cancer cell lines mediated by cancer-associated fibroblast (CAF)-derived exosomes.[1] Furthermore, co-treatment with GW4869 and an anti-PD-L1 antibody improved anti-tumor efficacy in a breast cancer model, highlighting the potential of nSMase2 inhibition in immunotherapy.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound in specific oncology models are still emerging. However, based on the established methodologies for studying nSMase2 inhibition and its effects on cancer biology, the following protocols provide a framework for future investigations.

In Vitro nSMase2 Activity Assay

This enzyme-coupled assay measures the activity of nSMase2 by detecting the downstream production of choline from the hydrolysis of sphingomyelin.

Materials:

  • Recombinant human nSMase2 or cell lysates

  • Sphingomyelin substrate

  • Alkaline phosphatase

  • Choline oxidase

  • Peroxidase

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • This compound (or other inhibitors)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a microplate, add the nSMase2 enzyme source (recombinant protein or cell lysate).

  • Add the this compound dilutions to the respective wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.

  • Initiate the reaction by adding the sphingomyelin substrate.

  • Simultaneously, add the coupling enzymes (alkaline phosphatase and choline oxidase) and the Amplex Red reagent.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at multiple time points.

  • Calculate the rate of reaction and determine the IC50 value for this compound.

Exosome Release Assay from Cancer Cells

This protocol outlines the steps to quantify the effect of this compound on exosome secretion from cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Exosome-depleted fetal bovine serum (FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Reagents for exosome isolation (e.g., ultracentrifugation equipment, size-exclusion chromatography columns, or commercial precipitation kits)

  • Nanoparticle tracking analysis (NTA) instrument (e.g., NanoSight)

  • Reagents for protein quantification (e.g., BCA assay)

  • Antibodies for exosome markers (e.g., CD63, CD81, ALIX) for Western blotting

Procedure:

  • Culture cancer cells to ~70-80% confluency.

  • Replace the growth medium with a medium containing exosome-depleted FBS.

  • Treat the cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Collect the conditioned medium and perform differential centrifugation to remove cells and cellular debris.

  • Isolate exosomes from the cleared supernatant using a chosen method (e.g., ultracentrifugation).

  • Resuspend the exosome pellet in PBS.

  • Quantify the exosome concentration and size distribution using NTA.

  • Characterize the isolated exosomes by Western blotting for the presence of exosomal markers.

  • Analyze the dose-dependent effect of this compound on the number of released exosomes.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a subcutaneous xenograft model using a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., melanoma or breast cancer cell line)

  • Immunocompromised mice (e.g., NOD/SCID or nude mice)

  • Cell culture reagents

  • Matrigel (optional)

  • This compound formulation for in vivo administration (e.g., in a solution suitable for intraperitoneal injection)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Culture the cancer cells and harvest them during the exponential growth phase.

  • Resuspend the cells in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily intraperitoneal injections).

  • Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, biomarker assessment).

Signaling Pathways and Visualizations

The primary signaling pathway affected by this compound is the sphingomyelin-ceramide pathway, which has downstream effects on exosome biogenesis and cellular communication. In the context of cancer, this pathway can be activated by various stimuli, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).

DPTIP_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis nSMase2 nSMase2 nSMase2->Sphingomyelin MVB Multivesicular Body (MVB) Ceramide->MVB Promotes ILV formation ILV Intraluminal Vesicles (ILVs) MVB->ILV Exosome Exosome MVB->Exosome Fusion with plasma membrane TumorProgression Tumor Progression & Metastasis Exosome->TumorProgression Promotes This compound This compound This compound->nSMase2 Inhibits

This compound's mechanism of inhibiting exosome release.

Experimental_Workflow_In_Vivo cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis CellCulture Cancer Cell Culture Implantation Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth DPTIP_Treatment This compound or Vehicle Administration TumorGrowth->DPTIP_Treatment Tumor_Measurement Tumor Volume & Weight Measurement DPTIP_Treatment->Tumor_Measurement Histo Histological Analysis Tumor_Measurement->Histo Biomarker Biomarker Assessment Tumor_Measurement->Biomarker

Workflow for in vivo evaluation of this compound.

Conclusion and Future Directions

The preliminary data on this compound highlight its potential as a novel therapeutic agent in oncology through the targeted inhibition of nSMase2 and the subsequent reduction of exosome release. While the initial characterization of this compound's potency and mechanism of action is promising, further in-depth studies are crucial to fully elucidate its anti-cancer efficacy. Future research should focus on:

  • Broad-panel screening: Determining the IC50 values of this compound against a wide range of human cancer cell lines to identify sensitive tumor types.

  • In vivo efficacy studies: Conducting comprehensive in vivo studies in various xenograft and patient-derived xenograft (PDX) models of different cancers, including melanoma and breast cancer, to evaluate its impact on tumor growth, metastasis, and survival.

  • Pharmacodynamic studies: Investigating the in vivo target engagement and downstream effects of this compound on exosome secretion and the tumor microenvironment in preclinical models.

  • Combination therapies: Exploring the synergistic potential of this compound with existing cancer therapies, particularly immunotherapies, given the role of exosomes in immune suppression.

The continued investigation of this compound in these areas will be instrumental in defining its clinical potential and advancing it as a novel therapeutic strategy for cancer treatment.

References

The Selectivity Profile of DPTIP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DPTIP (2,6-dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)-phenol) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various pathological processes, including inflammation, neurodegenerative diseases, and viral infections. This technical guide provides a comprehensive overview of the selectivity profile of this compound, detailing its potent on-target activity and minimal off-target effects. The document includes quantitative data on its inhibitory activity against nSMase2 and other enzymes, as well as its antiviral and cytotoxic properties. Detailed methodologies for the key experimental assays are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and selectivity.

Introduction

Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in the sphingolipid metabolic pathway, catalyzing the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[1] Elevated nSMase2 activity is associated with the increased production of ceramide, which plays a crucial role in the biogenesis of extracellular vesicles (EVs).[2] These EVs can act as carriers for pathological cargo, contributing to the progression of various diseases.[3] Consequently, the inhibition of nSMase2 presents a promising therapeutic strategy.

This compound has emerged as a first-in-class nanomolar inhibitor of nSMase2, demonstrating high selectivity and favorable metabolic stability.[3][4] This guide aims to provide a detailed examination of this compound's selectivity profile, offering valuable insights for researchers and drug development professionals exploring its therapeutic potential.

Selectivity and Potency

This compound exhibits high potency for its primary target, nSMase2, with a non-competitive, allosteric mode of inhibition.[1][5] Its selectivity has been demonstrated through its lack of activity against closely related enzymes and its minimal interaction in broad panel screenings.

On-Target Potency

This compound is a highly potent inhibitor of human nSMase2, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range.

TargetIC50Reference
Human nSMase230 nM[1][4]
Off-Target Selectivity

This compound has been shown to be highly selective for nSMase2. It displays negligible activity against other related enzymes and in broader bioassay panels.

Off-TargetIC50Reference
Acid Sphingomyelinase> 100 µM
Alkaline Phosphatase> 100 µM
Broad Bioassay Panel (759 assays)Weak activity (2-50 µM) in 19 assays
Antiviral Activity and Cytotoxicity

This compound has demonstrated antiviral activity against flaviviruses, which is attributed to the crucial role of host cell sphingolipid metabolism in viral replication.[6] The selectivity index (SI), calculated as the ratio of the half-maximal cytotoxic concentration (CC50) to the half-maximal effective concentration (EC50), indicates a favorable therapeutic window for its antiviral effects.[6]

VirusCell LineEC50CC50Selectivity Index (SI)Reference
West Nile Virus (WNV)Vero0.26 µM54.83 µM210.9[6]
West Nile Virus (WNV)HeLa2.81 µM15.11 µM5.4[6]
Zika Virus (ZIKV)Vero1.56 µM54.83 µM35.1[6]
Zika Virus (ZIKV)HeLa1.84 µM15.11 µM8.2[6]

Mechanism of Action: Allosteric Inhibition of nSMase2

This compound functions as a non-competitive, allosteric inhibitor of nSMase2.[1][5] Computational studies and experimental validation have identified an allosteric binding site for this compound.[6] Binding of this compound to this site is proposed to block the "DK switch," a conformational change necessary for the catalytic activity of nSMase2.[6] This allosteric inhibition prevents the hydrolysis of sphingomyelin to ceramide, thereby reducing the biogenesis of extracellular vesicles.[2]

cluster_0 Cell Membrane cluster_1 Cytosol Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis This compound This compound This compound->nSMase2 Allosteric Inhibition EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis

This compound's allosteric inhibition of nSMase2.

Experimental Protocols

nSMase2 Activity Assay (Amplex Red)

This fluorescence-based assay quantitatively measures the activity of nSMase2. The assay relies on a series of coupled enzymatic reactions that stoichiometrically convert the product of sphingomyelin hydrolysis (phosphorylcholine) into a fluorescent reporter molecule, resorufin.[1]

Workflow:

start Start prep Prepare Assay Plate: - nSMase2 enzyme - this compound (or vehicle) - Assay Buffer start->prep add_sub Add Substrate Mix: - Sphingomyelin - Alkaline Phosphatase - Choline Oxidase - HRP - Amplex Red prep->add_sub incubate Incubate at 37°C add_sub->incubate read Measure Fluorescence (Ex/Em: ~540/590 nm) incubate->read analyze Analyze Data: Calculate % Inhibition and IC50 read->analyze end End analyze->end

nSMase2 activity assay workflow.

Detailed Methodology:

  • Plate Preparation: In a 96-well or 1536-well black plate, add the human nSMase2 enzyme preparation (e.g., 0.1 µg protein/µL).[1]

  • Compound Addition: Add serial dilutions of this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at room temperature.[1]

  • Substrate Addition: Prepare a substrate master mix containing sphingomyelin (final concentration 20 µM), alkaline phosphatase, choline oxidase, horseradish peroxidase (HRP), and Amplex Red reagent in an appropriate assay buffer. Add the master mix to all wells to initiate the reaction.[1]

  • Incubation: Incubate the plate at 37°C for a period determined by the linear range of the reaction (e.g., 2 hours).[1]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 540 nm and 590 nm, respectively.

  • Data Analysis: Calculate the rate of reaction from the kinetic reads. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[1]

Antiviral Plaque Assay

This assay is used to determine the effective concentration of this compound that inhibits virus-induced cell death (plaque formation).

Workflow:

start Start seed_cells Seed Host Cells (e.g., Vero, HeLa) in multi-well plates start->seed_cells infect Infect Cells with Virus (e.g., WNV, ZIKV) (MOI = 1 PFU/cell) seed_cells->infect add_this compound Add Serial Dilutions of this compound infect->add_this compound overlay Add Semi-solid Overlay (e.g., agar) add_this compound->overlay incubate Incubate for 24-48 hours overlay->incubate fix_stain Fix and Stain Cells (e.g., Crystal Violet) incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques analyze Analyze Data: Calculate EC50 count_plaques->analyze end End analyze->end

Antiviral plaque assay workflow.

Detailed Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero or HeLa) in multi-well plates to form a confluent monolayer.

  • Infection: Infect the cell monolayers with the virus (e.g., WNV or ZIKV) at a multiplicity of infection (MOI) of 1 PFU/cell and allow for adsorption for 1 hour at 37°C.[6]

  • Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of this compound.[6]

  • Overlay: After a suitable incubation period, add a semi-solid overlay (e.g., containing agar) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.[6]

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percent inhibition of plaque formation for each this compound concentration compared to the vehicle control and determine the EC50 value.[6]

Cytotoxicity Assay

This assay measures the effect of this compound on cell viability to determine its cytotoxic concentration.

Workflow:

start Start seed_cells Seed Cells (e.g., Vero, HeLa) in 96-well plates start->seed_cells add_this compound Add Serial Dilutions of this compound seed_cells->add_this compound incubate Incubate for 24 hours add_this compound->incubate add_reagent Add Cell Viability Reagent (e.g., Cell Titer-Glo) incubate->add_reagent read_luminescence Measure Luminescence add_reagent->read_luminescence analyze Analyze Data: Calculate CC50 read_luminescence->analyze end End analyze->end

Cytotoxicity assay workflow.

Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., Vero or HeLa) in 96-well opaque plates.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.[6]

  • Reagent Addition: Add a cell viability reagent, such as Cell Titer-Glo®, which measures ATP levels as an indicator of cell viability.[6]

  • Signal Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the CC50 value from the dose-response curve.[6]

Conclusion

This compound is a highly potent and selective inhibitor of nSMase2 with a well-defined allosteric mechanism of action. Its selectivity is underscored by its minimal activity against other enzymes and in broad bioassay panels. The favorable selectivity profile, coupled with its demonstrated antiviral activity, positions this compound as a valuable research tool and a promising therapeutic candidate for a range of diseases where nSMase2 is implicated. The detailed experimental protocols provided in this guide offer a foundation for further investigation into the biological activities and therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for DPTIP in In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol), a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). This compound is a valuable tool for studying the role of nSMase2 in various cellular processes, including extracellular vesicle (EV) biogenesis, inflammation, and viral replication.

Introduction

Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] Ceramide, a bioactive lipid, is involved in numerous cellular processes, including the formation of EVs, which play crucial roles in intercellular communication in both healthy and diseased states.[2][3] this compound has been identified as a highly potent inhibitor of nSMase2 with an IC50 of 30 nM.[2][4] It exhibits selectivity for nSMase2 over other related enzymes and demonstrates metabolic stability, making it a suitable probe for in vitro and in vivo studies.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from various in vitro studies.

Table 1: Inhibitory and Cytotoxic Concentrations of this compound

ParameterCell Line/SystemValueReference
IC50 (nSMase2 Inhibition) Human nSMase230 nM[4][6]
EC50 (Antiviral Activity - WNV) Vero cells0.26 µM[1]
EC50 (Antiviral Activity - WNV) HeLa cells2.81 µM[1]
EC50 (Antiviral Activity - ZIKV) Vero cells1.56 µM[1]
EC50 (Antiviral Activity - ZIKV) HeLa cells1.84 µM[1]
CC50 (Cytotoxicity) Vero cells54.83 µM[1]
CC50 (Cytotoxicity) HeLa cells15.11 µM[1]

Table 2: In Vitro Metabolic Stability of this compound

SystemCondition% Remaining after 1hReference
Mouse Liver Microsomes + NADPH100%[4]
Human Liver Microsomes + NADPH100%[4]

Signaling Pathway

This compound exerts its effect by inhibiting nSMase2, thereby blocking the downstream signaling cascade initiated by stimuli such as the pro-inflammatory cytokine IL-1β. This inhibition prevents the production of ceramide, a crucial step in the biogenesis of extracellular vesicles.

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mvb Multivesicular Body (MVB) IL-1R IL-1β Receptor nSMase2_inactive Inactive nSMase2 IL-1R->nSMase2_inactive Activates nSMase2_active Active nSMase2 Sphingomyelin Sphingomyelin nSMase2_active->Sphingomyelin Hydrolyzes nSMase2_inactive->nSMase2_active Ceramide Ceramide Sphingomyelin->Ceramide EV_Formation EV Biogenesis Ceramide->EV_Formation EV_Release EV Release EV_Formation->EV_Release IL-1β IL-1β IL-1β->IL-1R Binds This compound This compound This compound->nSMase2_active Inhibits

This compound inhibits nSMase2-mediated EV biogenesis.

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

nSMase2 Activity Assay (Fluorescence-based)

This protocol is adapted from methods used to characterize this compound's inhibitory activity.[7]

Materials:

  • Recombinant human nSMase2

  • Fluorescent sphingomyelin substrate (e.g., NBD-sphingomyelin)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing MgCl2 and BSA)

  • This compound stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • In a 96-well plate, add the this compound dilutions or controls.

  • Add the fluorescent sphingomyelin substrate to all wells.

  • Initiate the reaction by adding recombinant human nSMase2 to all wells except the no-enzyme control.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

  • Stop the reaction (method dependent on the specific substrate kit).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Extracellular Vesicle (EV) Release Assay from Primary Astrocytes

This protocol describes how to assess the effect of this compound on EV release from primary astrocyte cultures.[4]

Materials:

  • Primary mouse astrocytes

  • Astrocyte growth medium

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Inactive des-hydroxyl analog of this compound (as a negative control)

  • EV isolation kit (e.g., ultracentrifugation, precipitation-based, or size-exclusion chromatography)

  • Nanoparticle tracking analysis (NTA) instrument (e.g., NanoSight)

  • Protein quantification assay (e.g., BCA or Bradford)

Procedure:

  • Culture primary astrocytes to near confluency.

  • Induce EV release by replacing the growth medium with serum-free medium (serum starvation).[4]

  • Treat the cells with a dose range of this compound (e.g., 0.03–30 µM), the inactive analog, or vehicle control (DMSO).[4]

  • Incubate the cells for a specified period (e.g., 24 hours).

  • Collect the conditioned medium.

  • Isolate EVs from the conditioned medium using your chosen method.

  • Quantify the released EVs by measuring the particle concentration and size distribution using NTA.

  • Measure the total protein content of the EV isolates.

  • Normalize the EV count to the number of cells or total protein in the cell lysate.

  • Compare the EV release in this compound-treated samples to the vehicle control to determine the inhibitory effect.

Antiviral Activity Assay (Plaque Assay)

This protocol is for determining the antiviral efficacy of this compound against flaviviruses like West Nile Virus (WNV) and Zika Virus (ZIKV).[1]

Materials:

  • Vero or HeLa cells

  • Cell culture medium

  • Virus stock (WNV or ZIKV)

  • This compound stock solution (in DMSO)

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Seed Vero or HeLa cells in 6-well or 12-well plates and grow to form a confluent monolayer.

  • Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI), for example, 1 PFU/cell.[1]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells.

  • Add fresh medium containing ten-fold serial dilutions of this compound.[1]

  • Incubate the plates for 24 hours at 37°C.[1]

  • Collect the supernatants and determine the virus yield by performing a standard plaque assay on fresh cell monolayers.

  • To perform the plaque assay, infect new cell monolayers with serial dilutions of the collected supernatants.

  • After virus adsorption, remove the inoculum and add the overlay medium.

  • Incubate the plates for 2-4 days until plaques are visible.

  • Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Calculate the virus titer (PFU/mL) for each this compound concentration and determine the EC50 value.

Cell Viability/Cytotoxicity Assay (ATP Measurement)

This assay is performed in parallel with activity assays to ensure that the observed effects are not due to cytotoxicity.[1]

Materials:

  • Cells (same type as used in the activity assay)

  • Cell culture medium

  • This compound stock solution (in DMSO)

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • 96-well white-walled microplate

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a suitable density.

  • Treat the cells with the same concentrations of this compound as used in the activity assays. Include a vehicle control.

  • Incubate for the same duration as the activity assay (e.g., 24 hours).

  • Perform the ATP measurement according to the manufacturer's instructions for the chosen kit. This typically involves adding a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measure the luminescence using a luminometer.

  • Calculate the percent cell viability for each this compound concentration relative to the vehicle control and determine the CC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro study using this compound.

DPTIP_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Cell_Culture Cell Culture (e.g., Astrocytes, Vero, HeLa) Treatment Treat Cells with this compound Cell_Culture->Treatment DPTIP_Prep Prepare this compound Dilutions DPTIP_Prep->Treatment Incubation Incubate (e.g., 24h) Treatment->Incubation Activity_Assay Perform Activity Assay (e.g., EV quantification, Plaque assay) Incubation->Activity_Assay Viability_Assay Perform Viability Assay (e.g., ATP measurement) Incubation->Viability_Assay Data_Analysis Data Analysis (IC50, EC50, CC50) Activity_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

References

Application Notes and Protocols for the Use of DPTIP in Primary Astrocyte Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2).[1] nSMase2 is a key enzyme in the biogenesis of extracellular vesicles (EVs), which are nanoscale vesicles released by cells that play a crucial role in intercellular communication.[2][3] In the central nervous system (CNS), astrocytes release EVs that can mediate communication with other cells, including neurons and immune cells. Under pathological conditions such as brain injury and inflammation, astrocyte-derived EVs can carry pro-inflammatory signals that contribute to secondary tissue damage.[1]

This compound offers a powerful tool to investigate the role of astrocyte-derived EVs in various physiological and pathological processes. By inhibiting nSMase2, this compound effectively blocks the release of EVs from primary astrocytes in a dose-dependent manner.[1][4] This allows researchers to study the downstream consequences of reduced EV-mediated signaling in vitro and in vivo. These application notes provide detailed protocols for the use of this compound in primary astrocyte cultures, including methods for cell culture, this compound treatment, and assessment of its effects on EV release and astrocyte activation.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on EV release by targeting nSMase2. This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. Ceramide is a critical lipid component required for the inward budding of multivesicular bodies (MVBs) to form intraluminal vesicles (ILVs), which are subsequently released as EVs upon fusion of the MVB with the plasma membrane. By inhibiting nSMase2, this compound reduces ceramide production, thereby impairing the formation and release of EVs.[5]

DPTIP_Mechanism_of_Action cluster_0 Astrocyte Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Catalyzes MVB Multivesicular Body (MVB) Ceramide->MVB Promotes ILV formation EVs Extracellular Vesicles (EVs) MVB->EVs Fusion with plasma membrane Release EV Release EVs->Release This compound This compound This compound->nSMase2 Inhibits

Figure 1: this compound inhibits nSMase2, blocking EV release.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on EV release and astrocyte activation.

Table 1: In Vitro Inhibition of Extracellular Vesicle Release from Primary Astrocytes by this compound

This compound Concentration (µM)Incubation TimePercent Inhibition of EV Release (Mean ± SD)Reference
0.32 hoursData not specified, but inhibition observed[4]
12 hoursDose-dependent inhibition[4]
32 hoursDose-dependent inhibition[4]
102 hoursSignificant inhibition[4]

Note: The referenced study demonstrates a clear dose-dependent inhibition of EV release by this compound in primary rat astrocytes, though specific percentage values for each concentration were not provided in the source material. A closely related inactive analog showed no effect, confirming the specificity of this compound for nSMase2-mediated EV release.[4]

Table 2: In Vivo Effects of this compound in a Mouse Model of Brain Inflammation

TreatmentDosageEffectPercent Change (Mean ± SD)p-valueReference
This compound10 mg/kg (IP)Inhibition of IL-1β-induced astrocyte-derived EV release51 ± 13%< 0.001[1]
This compound10 mg/kg (IP)Attenuation of immune cell infiltration into the brain80 ± 23%< 0.01[1]

Experimental Protocols

The following section provides detailed protocols for the use of this compound in primary astrocyte cultures.

Protocol 1: Isolation and Culture of Primary Mouse Astrocytes

This protocol is adapted from established methods for generating primary astrocyte cultures from neonatal mouse brains.[6][7]

Materials:

  • Postnatal day 1-3 (P1-P3) mouse pups

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Hanks' Balanced Salt Solution (HBSS)

  • Poly-D-lysine (PDL) coated T75 flasks

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Prepare PDL-coated T75 flasks by incubating with a 50 µg/ml PDL solution for at least 1 hour at 37°C. Aspirate the PDL solution and wash with sterile water before use.

  • Euthanize P1-P3 mouse pups according to approved institutional animal care and use committee protocols.

  • Sterilize the heads with 70% ethanol and dissect the cortices in a sterile environment.

  • Transfer the cortices to a petri dish containing ice-cold HBSS and carefully remove the meninges.

  • Mince the cortical tissue and transfer to a conical tube.

  • Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

  • Inactivate the trypsin by adding an equal volume of DMEM with 10% FBS.

  • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) and plate onto the PDL-coated T75 flasks.

  • Incubate the cells at 37°C in a humidified incubator with 5% CO2.

  • Change the medium every 2-3 days. After 7-10 days, the culture will be a mixed glial population.

  • To purify astrocytes, shake the flasks on an orbital shaker at 200 rpm for 2 hours to detach microglia and oligodendrocyte precursor cells.

  • Aspirate the supernatant containing the detached cells and add fresh complete culture medium to the adherent astrocyte layer.

  • The resulting culture should be >95% pure astrocytes, which can be confirmed by immunocytochemistry for the astrocyte-specific marker Glial Fibrillary Acidic Protein (GFAP).

Protocol 2: Treatment of Primary Astrocytes with this compound

Materials:

  • Confluent primary astrocyte cultures (from Protocol 1)

  • This compound (stock solution prepared in DMSO)

  • Dimethyl sulfoxide (DMSO) as vehicle control

  • Serum-free culture medium

Procedure:

  • Prepare a stock solution of this compound in sterile DMSO. Further dilutions should be made in serum-free culture medium immediately before use.

  • When astrocytes are confluent, replace the culture medium with serum-free medium. Serum starvation can be used to induce a state of astrocyte activation and EV release.[3]

  • Prepare working concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM) in serum-free medium.[4] Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add the this compound solutions or vehicle control to the astrocyte cultures.

  • Incubate the cells for the desired period. A 2-hour incubation has been shown to be effective for inhibiting EV release.[4]

  • After incubation, collect the conditioned medium for EV isolation and analysis. The cells can be lysed for protein analysis or fixed for immunocytochemistry.

Protocol 3: Isolation and Quantification of Extracellular Vesicles

This protocol describes the isolation of EVs from conditioned media using ultracentrifugation.

Materials:

  • Conditioned medium from this compound-treated and control astrocyte cultures

  • Phosphate-buffered saline (PBS)

  • Ultracentrifuge and appropriate rotors

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., ZetaView or NanoSight)

Procedure:

  • Collect the conditioned medium from the astrocyte cultures.

  • Perform a series of centrifugations to remove cells and debris:

    • Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles and apoptotic bodies.[8]

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 70-90 minutes at 4°C to pellet the EVs.[9]

  • Carefully aspirate the supernatant and resuspend the EV pellet in a small volume of sterile PBS.

  • Quantify the size and concentration of the isolated EVs using Nanoparticle Tracking Analysis (NTA).[4]

Protocol 4: Assessment of Astrocyte Activation by GFAP Immunofluorescence

This protocol is for visualizing and quantifying changes in the astrocyte activation marker, GFAP.

Materials:

  • Primary astrocytes cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-GFAP

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • After this compound treatment, wash the cells on coverslips with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-GFAP antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and quantify the GFAP fluorescence intensity to assess astrocyte activation.[10][11]

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Analysis A 1. Isolate and Culture Primary Astrocytes B 2. Treat Astrocytes with this compound A->B C 3. Collect Conditioned Media and Cell Lysates/Fixed Cells B->C D 4a. Isolate and Quantify Extracellular Vesicles (NTA) C->D E 4b. Assess Astrocyte Activation (GFAP Immunofluorescence) C->E

Figure 2: Experimental workflow for using this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the role of astrocyte-derived extracellular vesicles in health and disease. Its high potency and specificity for nSMase2 allow for the targeted inhibition of EV release, enabling researchers to dissect the downstream functional consequences of this signaling pathway. The protocols provided in these application notes offer a comprehensive guide for the use of this compound in primary astrocyte cultures, from cell isolation to the assessment of its biological effects. By utilizing these methods, researchers can further elucidate the critical functions of astrocyte-derived EVs in the central nervous system.

References

Application Notes and Protocols for DPTIP in Mouse Models of Brain Injury

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] In the context of brain injury, inflammation triggers the release of extracellular vesicles (EVs) from astrocytes, which can exacerbate secondary injury by promoting peripheral immune cell infiltration.[1][2][3] this compound has been shown to mitigate this response by inhibiting nSMase2-mediated EV biogenesis.[1][2][3] These application notes provide detailed protocols for the use of this compound in a mouse model of brain inflammation, a condition highly relevant to traumatic brain injury (TBI).

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Mouse Model of Brain Inflammation
ParameterTreatment GroupDosage & RouteOutcomePercentage Changep-valueReference
Astrocyte-derived EV releaseIL-1β + this compound10 mg/kg IPInhibition of EV release51 ± 13%p < 0.001[1]
Immune cell infiltration into the brainIL-1β + this compound10 mg/kg IPReduction of neutrophil infiltration80 ± 23%p < 0.01[1]
Liver Cytokine UpregulationIL-1β + this compound10 mg/kg IPReduction of cytokine upregulationSignificant reductionp < 0.01[2][4]
Table 2: Pharmacokinetic Properties of this compound in Mice
ParameterValueUnitAdministrationReference
IC50 (human nSMase2)30nM-[1][2]
Dose10mg/kgIP[1][3]
Cmax (plasma)11.6 ± 0.5µMIP[3]
Cmax (brain)2.5µMIP[3]
AUCbrain/AUCplasma0.26-IP[1][2][3]

Experimental Protocols

Protocol 1: Mouse Model of IL-1β-Induced Brain Inflammation

This protocol describes the induction of brain inflammation in mice, which mimics aspects of the inflammatory cascade seen in traumatic brain injury.

Materials:

  • GFAP-EGFP mice (or other appropriate strain)

  • Interleukin-1β (IL-1β)

  • This compound

  • Saline (sterile)

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

Procedure:

  • Anesthetize the mice using an appropriate anesthetic.

  • Secure the mouse in a stereotaxic apparatus.

  • Perform a craniotomy to expose the desired brain region (e.g., striatum).

  • Using a Hamilton syringe, perform an intracerebral injection of IL-1β to induce inflammation.

  • Administer this compound (10 mg/kg) or vehicle (saline) via intraperitoneal (IP) injection 30 minutes prior to the IL-1β injection.[2][3][4]

  • For studies examining neutrophil infiltration, a second dose of this compound is administered 12 hours after the IL-1β injection.[3][4]

  • Animals can be sacrificed at various time points for analysis. For EV release and liver cytokine analysis, a 2-hour post-IL-1β time point is suggested. For neutrophil infiltration, a 24-hour post-IL-1β time point is appropriate.[2][3][4]

Protocol 2: Analysis of Astrocyte-Derived Extracellular Vesicles

Materials:

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Flow cytometer

  • Antibodies for EV markers (e.g., CD63, flotillin-1, TSG101) and GFP

Procedure:

  • Collect blood from mice via cardiac puncture into tubes containing an anticoagulant.

  • Isolate plasma by centrifugation.

  • Isolate EVs from the plasma using methods such as ultracentrifugation or commercially available kits.

  • Quantify GFP-labeled (astrocyte-derived) EVs using flow cytometry.

  • Confirm the presence of exosomal markers (e.g., CD63, flotillin-1, TSG101) via Western blot to validate EV isolation.[4]

Protocol 3: Assessment of Neuroinflammation

Materials:

  • Microscope

  • Antibodies for neutrophils (e.g., Ly6b)[4]

  • qRT-PCR reagents

  • Primers for inflammatory cytokines (e.g., TNF-α, IL-6, CCL2)

Procedure:

  • Immunohistochemistry for Neutrophil Infiltration:

    • Perfuse the mice and fix the brain tissue.

    • Prepare coronal brain sections.

    • Perform immunohistochemistry using an antibody against a neutrophil marker (e.g., Ly6b).[4]

    • Quantify the number of neutrophils in the brain parenchyma. This compound treatment has been shown to reduce neutrophil infiltration by approximately 80 ± 23%.[1][4]

  • qRT-PCR for Liver Cytokine Expression:

    • Harvest liver tissue from the mice.

    • Isolate RNA from the liver tissue.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of inflammatory cytokines.[4]

Signaling Pathways and Workflows

DPTIP_Mechanism_of_Action cluster_Brain Brain cluster_Periphery Periphery Brain_Injury Brain Injury/ Inflammation IL1b IL-1β Release Brain_Injury->IL1b IL1R IL-1β Receptor Activation IL1b->IL1R nSMase2_A nSMase2 Activation IL1R->nSMase2_A Ceramide Ceramide Production nSMase2_A->Ceramide EVs Astrocyte-derived EV Biogenesis Ceramide->EVs Liver_Cytokines Liver Cytokine Upregulation EVs->Liver_Cytokines Neutrophil_Infiltration Neutrophil Infiltration into Brain Liver_Cytokines->Neutrophil_Infiltration This compound This compound This compound->nSMase2_A

Caption: this compound inhibits nSMase2, blocking a key inflammatory cascade.

Experimental_Workflow Start Start: Anesthetize GFAP-EGFP Mice Stereotaxic Stereotaxic Surgery: Intracerebral IL-1β Injection Start->Stereotaxic Treatment Treatment Administration (-30 min pre-IL-1β) Stereotaxic->Treatment DPTIP_Group This compound (10 mg/kg IP) Treatment->DPTIP_Group Vehicle_Group Vehicle (Saline IP) Treatment->Vehicle_Group Second_Dose Second Dose (12h post-IL-1β) for Neutrophil Analysis DPTIP_Group->Second_Dose Sacrifice_2h Sacrifice at 2h DPTIP_Group->Sacrifice_2h Vehicle_Group->Second_Dose Vehicle_Group->Sacrifice_2h Sacrifice_24h Sacrifice at 24h Second_Dose->Sacrifice_24h Analysis_EV Analyze Astrocyte EVs (Flow Cytometry, Western Blot) Sacrifice_2h->Analysis_EV Analysis_Cytokine Analyze Liver Cytokines (qRT-PCR) Sacrifice_2h->Analysis_Cytokine Analysis_Neutrophil Analyze Neutrophil Infiltration (Immunohistochemistry) Sacrifice_24h->Analysis_Neutrophil

Caption: Workflow for evaluating this compound in a mouse brain inflammation model.

Considerations for Drug Development

While this compound is a potent inhibitor of nSMase2, it has limitations for clinical translation due to poor oral pharmacokinetics and rapid clearance.[5] To address this, a prodrug of this compound, named P18, has been developed and shows improved plasma and brain exposure when administered orally.[6] Additionally, a dendrimer-conjugated form of this compound (D-DPTIP) has been shown to enhance its pharmacokinetic properties and effectively reduce EV propagation in a mouse model of tau propagation.[5] These advancements suggest that with appropriate formulation strategies, targeting nSMase2 with this compound-based compounds holds therapeutic potential for brain injuries.

References

Application Notes and Protocols: DPTIP in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis of several neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Amyotrophic Lateral Sclerosis (ALS). A key mediator in the neuroinflammatory cascade is the enzyme neutral sphingomyelinase 2 (nSMase2), which catalyzes the hydrolysis of sphingomyelin to ceramide. This process is integral to the biogenesis of extracellular vesicles (EVs), which act as carriers for pathological proteins (e.g., amyloid-beta, tau, alpha-synuclein), inflammatory cytokines, and miRNAs, thereby contributing to disease propagation and neurotoxicity.

DPTIP (5,5-diphenyl-2,4-imidazolidinedione), a potent and brain-penetrant inhibitor of nSMase2, has emerged as a valuable research tool for investigating the role of the nSMase2-EV pathway in neurodegeneration.[1][2][3] By inhibiting nSMase2, this compound effectively reduces the formation and release of EVs, offering a therapeutic strategy to mitigate neuroinflammation and the spread of pathogenic molecules.[1][3] These application notes provide an overview of this compound's utility in neurodegenerative disease research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action

This compound is a non-competitive inhibitor of nSMase2.[1] Its primary mechanism of action involves the suppression of EV biosynthesis.[1][3] In the context of neuroinflammation, pro-inflammatory cytokines like IL-1β can upregulate nSMase2 activity in astrocytes.[1] This leads to increased ceramide production and subsequent release of EVs containing inflammatory mediators. These astrocyte-derived EVs can travel to the periphery, stimulating a systemic immune response, including the release of cytokines from the liver and infiltration of immune cells into the brain, which can exacerbate neuronal damage.[1][3] this compound, by inhibiting nSMase2, disrupts this cascade, leading to a reduction in EV release, decreased cytokine upregulation, and attenuated immune cell infiltration into the brain.[1][3]

Quantitative Data

The following tables summarize the key quantitative data regarding the properties and in vivo efficacy of this compound.

Table 1: In Vitro Properties of this compound

PropertyValueReference
nSMase2 IC50 30 nM[1][3]
Mode of Inhibition Non-competitive[1]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound in a Mouse Model of Brain Inflammation

ParameterValueReference
Dose 10 mg/kg (i.p.)[1][3]
Brain/Plasma Ratio (AUCbrain/AUCplasma) 0.26[1]
Inhibition of IL-1β-induced Astrocyte-Derived EV Release 51 ± 13% (p < 0.001)[3]
Reduction of Neutrophil Infiltration into the Brain 80 ± 23% (p < 0.01)[3]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

DPTIP_Mechanism cluster_astrocyte Astrocyte cluster_circulation Circulation cluster_liver Liver cluster_brain Brain IL-1b IL-1β IL-1R IL-1 Receptor IL-1b->IL-1R Binds nSMase2_active nSMase2 (active) IL-1R->nSMase2_active Activates Ceramide Ceramide nSMase2_active->Ceramide Converts Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2_active EV_Biogenesis EV Biogenesis Ceramide->EV_Biogenesis Promotes EVs Extracellular Vesicles (with inflammatory cargo) EV_Biogenesis->EVs Leads to EVs_circ EVs EVs->EVs_circ Released into This compound This compound This compound->nSMase2_active Inhibits Cytokines_liver Cytokine Upregulation EVs_circ->Cytokines_liver Stimulates Neutrophil_Infiltration Neutrophil Infiltration Cytokines_liver->Neutrophil_Infiltration Promotes Neuroinflammation Neuroinflammation Neutrophil_Infiltration->Neuroinflammation

Caption: this compound inhibits nSMase2 in astrocytes, blocking the downstream inflammatory cascade.

In Vivo Experimental Workflow for this compound Efficacy Testing

DPTIP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Post-Treatment Analysis Animal_Model Neurodegenerative Disease Mouse Model (e.g., 5XFAD, MPTP-treated) Grouping Divide into Groups: 1. Vehicle Control 2. Disease Model + Vehicle 3. Disease Model + this compound Animal_Model->Grouping Dosing Administer this compound or Vehicle (e.g., 10 mg/kg, i.p.) Grouping->Dosing Timeline Define Treatment Duration and Frequency Dosing->Timeline Behavioral Behavioral Tests (e.g., Morris Water Maze, Rotarod) Timeline->Behavioral Tissue_Collection Collect Brain and Blood Samples Behavioral->Tissue_Collection Biochemical Biochemical Analysis: - nSMase2 activity assay - Cytokine levels (ELISA) - EV quantification Tissue_Collection->Biochemical Histological Immunohistochemistry: - Aβ plaques / α-synuclein aggregates - Microglia/Astrocyte activation - Neuronal markers Tissue_Collection->Histological

Caption: A generalized workflow for evaluating this compound in mouse models of neurodegeneration.

Experimental Protocols

In Vitro Inhibition of Extracellular Vesicle (EV) Release from Primary Astrocytes

This protocol is adapted from the methodology described in Rojas et al., 2018.[1]

1. Cell Culture:

  • Culture primary astrocytes from neonatal mouse cortices in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
  • Plate astrocytes in 6-well plates and grow to 80-90% confluency.

2. Astrocyte Activation and this compound Treatment:

  • To induce astrocyte activation and EV release, replace the growth medium with serum-free DMEM.
  • Prepare stock solutions of this compound in DMSO.
  • Treat astrocytes with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle (DMSO) for 24 hours.

3. EV Isolation:

  • Collect the conditioned media from each well.
  • Perform differential centrifugation to isolate EVs:
  • Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.
  • Transfer the supernatant and centrifuge at 2,000 x g for 10 minutes at 4°C to remove apoptotic bodies.
  • Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes at 4°C to remove large vesicles.
  • Filter the supernatant through a 0.22 µm filter.
  • Pellet the EVs by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.
  • Wash the EV pellet with PBS and repeat the ultracentrifugation step.
  • Resuspend the final EV pellet in PBS.

4. EV Quantification and Characterization:

  • Quantify EV concentration and size distribution using Nanoparticle Tracking Analysis (NTA).
  • Characterize EV markers (e.g., CD63, CD81, TSG101) by Western blotting.

In Vivo Evaluation of this compound in a Mouse Model of Neuroinflammation

This protocol is based on the in vivo experiments described in Rojas et al., 2018.[1][3]

1. Animals:

  • Use appropriate mouse models for the specific neurodegenerative disease being studied (e.g., 5XFAD for Alzheimer's, MPTP-induced for Parkinson's). For general neuroinflammation, GFAP-EGFP mice can be used to track astrocyte-derived EVs.[1]

2. Experimental Groups:

  • Group 1: Saline control
  • Group 2: IL-1β (or other inflammatory stimulus) + Vehicle
  • Group 3: IL-1β + this compound (10 mg/kg, i.p.)
  • Group 4: IL-1β + inactive analog of this compound (as a negative control)

3. Procedure:

  • Administer this compound or vehicle 30 minutes prior to the intracerebral injection of IL-1β (10 ng in 1 µl of saline) into the striatum.
  • At 2 hours post-IL-1β injection, collect blood samples for EV and cytokine analysis.
  • For analysis of immune cell infiltration, a second dose of this compound can be administered at 12 hours post-IL-1β injection, with tissue collection at 24 hours.

4. Sample Analysis:

  • EV Analysis: Isolate EVs from plasma as described in the in vitro protocol and quantify using NTA. If using GFAP-EGFP mice, astrocyte-derived EVs can be specifically measured.
  • Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in liver homogenates using qRT-PCR or ELISA.
  • Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining to assess neutrophil infiltration (e.g., using an anti-Ly6G antibody) and other markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Application in Specific Neurodegenerative Diseases

  • Alzheimer's Disease: The propagation of pathological tau is partly mediated by EVs.[2] this compound, by inhibiting EV release, has the potential to reduce the spread of tau pathology. Studies using other nSMase2 inhibitors have shown reduced tau propagation and improved cognitive function in AD mouse models.[2]

  • Parkinson's Disease: The cell-to-cell transfer of α-synuclein aggregates, a hallmark of PD, is also facilitated by EVs. Inhibition of nSMase2 has been shown to decrease the transfer of oligomeric α-synuclein between neuronal cells.[2]

  • Amyotrophic Lateral Sclerosis: Neuroinflammation is a significant contributor to motor neuron death in ALS. While direct studies with this compound in ALS models are limited, its ability to suppress neuroinflammation suggests it could be a valuable tool to investigate the role of the nSMase2-EV pathway in this disease.

Conclusion

This compound is a powerful pharmacological tool for studying the role of the nSMase2-EV pathway in neurodegenerative diseases. Its high potency and brain penetrance make it suitable for both in vitro and in vivo studies. The provided protocols offer a framework for researchers to investigate the therapeutic potential of nSMase2 inhibition in various models of neurodegeneration. Further research is warranted to fully elucidate the efficacy of this compound in specific neurodegenerative disease contexts.

References

Application Notes and Protocols for Studying Exosome Biogenesis with DPTIP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol (DPTIP), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), to investigate the role of the nSMase2/ceramide pathway in exosome biogenesis.

Introduction to Exosome Biogenesis and the Role of nSMase2

Exosomes are small extracellular vesicles (EVs) of endocytic origin, typically ranging from 30 to 150 nm in diameter, that play crucial roles in intercellular communication in both physiological and pathological processes.[1][2] Their biogenesis involves the inward budding of the late endosomal membrane, forming intraluminal vesicles (ILVs) within multivesicular bodies (MVBs). The fusion of MVBs with the plasma membrane releases these ILVs into the extracellular space as exosomes.

Two primary pathways are involved in ILV formation: the endosomal sorting complex required for transport (ESCRT)-dependent pathway and the ESCRT-independent pathway. The ESCRT-independent pathway often involves the enzymatic activity of neutral sphingomyelinase 2 (nSMase2).[3] nSMase2 is a key enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[3][4] The accumulation of ceramide in the late endosomal membrane is thought to induce spontaneous negative curvature, facilitating the inward budding process that leads to ILV formation.[3]

This compound: A Potent Inhibitor of nSMase2

This compound is a small molecule that acts as a potent, selective, and non-competitive inhibitor of nSMase2.[5][6] Its ability to penetrate the brain makes it a valuable tool for in vivo studies of neurodegenerative and oncologic diseases where exosome signaling is implicated.[7] By inhibiting nSMase2, this compound effectively blocks the production of ceramide, thereby attenuating the biogenesis of exosomes that rely on this pathway.[8] This makes this compound a powerful pharmacological tool to dissect the roles of nSMase2-dependent exosome secretion in various biological processes.

Applications of this compound in Exosome Research

  • Investigating the role of the nSMase2/ceramide pathway: this compound can be used to determine the extent to which exosome biogenesis in a specific cell type is dependent on the nSMase2 pathway.

  • Functional studies of exosomes: By inhibiting exosome release, researchers can study the consequences of abrogated exosome-mediated communication between cells in various contexts, such as cancer progression, immune modulation, and neurodegeneration.[9]

  • Therapeutic development: Given the involvement of exosomes in various diseases, inhibitors of their biogenesis like this compound are being explored as potential therapeutic agents.[7]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound on nSMase2 activity and exosome release from various studies.

Parameter Value Enzyme/Cell Type Reference
IC₅₀ for nSMase230 nMRecombinant human nSMase2[6]
IC₅₀ for nSMase21.35 µMWild-type recombinant nSMase2[10][11]
EC₅₀ for antiviral activity (WNV)0.26 µMVero cells[10][11]
EC₅₀ for antiviral activity (ZIKV)1.56 µMVero cells[10][11]
EC₅₀ for antiviral activity (WNV)2.81 µMHeLa cells[10]
EC₅₀ for antiviral activity (ZIKV)1.84 µMHeLa cells[10]

Table 1: Potency of this compound against nSMase2 and its antiviral efficacy. This table showcases the inhibitory concentration (IC₅₀) of this compound against its target enzyme, nSMase2, and its effective concentration (EC₅₀) in cell-based antiviral assays.

Cell Type This compound Concentration Inhibition of EV Release Reference
Primary mouse astrocytes0.03–30 µMDose-dependent[5][11]
Primary mouse astrocytes30 µM~50%[5]
GFAP-GFP mice (in vivo)10 mg/kg (IP)51 ± 13%[11]
HCT116 colon cancer cells10 µMDifferential effects on EV markers[3]
HeLa cervical cancer cells10 µMDifferential effects on EV markers[3]

Table 2: Effect of this compound on Extracellular Vesicle (EV) Release. This table presents the observed inhibition of EV release upon treatment with this compound in different cell types and in an in vivo model.

Signaling Pathways and Experimental Workflow

DPTIP_Mechanism cluster_0 Cell Membrane cluster_1 Late Endosome (MVB) cluster_2 Extracellular Space Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Hydrolysis Ceramide Ceramide nSMase2->Ceramide Produces ILV_Formation Inward Budding & ILV Formation Ceramide->ILV_Formation MVB Multivesicular Body (MVB) ILV_Formation->MVB Exosome Exosome MVB->Exosome Fusion with Plasma Membrane This compound This compound This compound->nSMase2 Inhibits

Caption: this compound inhibits nSMase2-mediated exosome biogenesis.

Experimental_Workflow Cell_Culture 1. Cell Culture DPTIP_Treatment 2. This compound Treatment (Dose-response & Time-course) Cell_Culture->DPTIP_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, CellTiter-Glo) DPTIP_Treatment->Viability_Assay Exosome_Isolation 4. Exosome Isolation (Differential Ultracentrifugation) DPTIP_Treatment->Exosome_Isolation nSMase2_Assay 6a. nSMase2 Activity Assay DPTIP_Treatment->nSMase2_Assay Ceramide_Measurement 6b. Ceramide Measurement (LC-MS/MS) DPTIP_Treatment->Ceramide_Measurement NTA 5a. Nanoparticle Tracking Analysis (Concentration & Size) Exosome_Isolation->NTA Western_Blot 5b. Western Blot (CD63, TSG101, etc.) Exosome_Isolation->Western_Blot TEM 5c. Transmission Electron Microscopy (Morphology) Exosome_Isolation->TEM Data_Analysis 7. Data Analysis & Interpretation NTA->Data_Analysis Western_Blot->Data_Analysis TEM->Data_Analysis nSMase2_Assay->Data_Analysis Ceramide_Measurement->Data_Analysis

Caption: Experimental workflow for studying exosome biogenesis with this compound.

Detailed Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate cells of interest (e.g., HeLa, HCT116, primary astrocytes) in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

  • Exosome-depleted Media: Prior to treatment, replace the standard culture medium with a medium containing exosome-depleted fetal bovine serum (FBS). This is prepared by ultracentrifuging FBS at 100,000 x g for 18 hours at 4°C.

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a culture medium to achieve the desired final concentrations (e.g., 0.03 µM to 30 µM).[5]

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a predetermined time (e.g., 24-48 hours).

Exosome Isolation (Differential Ultracentrifugation)
  • Collect Conditioned Media: Harvest the cell culture supernatant and transfer it to centrifuge tubes.

  • Low-Speed Centrifugation: Centrifuge at 300 x g for 10 minutes at 4°C to pellet cells.

  • Medium-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles.

  • Ultracentrifugation: Carefully transfer the supernatant to ultracentrifuge tubes and centrifuge at 100,000 x g for 70 minutes at 4°C to pellet exosomes.

  • Wash and Resuspend: Discard the supernatant, wash the exosome pellet with phosphate-buffered saline (PBS), and centrifuge again at 100,000 x g for 70 minutes at 4°C. Resuspend the final exosome pellet in PBS for downstream analysis.[8]

Nanoparticle Tracking Analysis (NTA)
  • Sample Preparation: Dilute the resuspended exosome pellet in PBS to achieve a particle concentration within the optimal range for the NTA instrument (typically 10⁷ to 10⁹ particles/mL).[12]

  • Instrument Setup: Set up the NTA instrument according to the manufacturer's instructions.

  • Data Acquisition: Inject the diluted exosome sample into the sample chamber and record multiple videos (e.g., 3-5 videos of 60 seconds each) to capture the Brownian motion of the particles.[13]

  • Data Analysis: Use the NTA software to analyze the captured videos. The software will calculate the concentration and size distribution of the particles based on their movement.[14]

Western Blotting for Exosome Markers
  • Protein Quantification: Lyse the exosome pellet using RIPA buffer and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of exosomal protein with Laemmli sample buffer. For non-reducing conditions (for tetraspanins like CD63 and CD9), do not add a reducing agent. Heat the samples at 70-95°C for 5-10 minutes.[15][16]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against exosome markers (e.g., rabbit anti-CD63, rabbit anti-TSG101) diluted in blocking buffer (typically 1:1000) overnight at 4°C.[17][18]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000-1:20,000 dilution) for 1 hour at room temperature.[17]

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Transmission Electron Microscopy (TEM)
  • Exosome Fixation: Fix the isolated exosome pellet with 2% paraformaldehyde or 2.5% glutaraldehyde in a cacodylate buffer.[8][10]

  • Grid Preparation: Place a drop of the fixed exosome suspension onto a formvar-carbon-coated copper grid for a few minutes.

  • Negative Staining: Wick off the excess sample and stain the grid with a drop of 2% uranyl acetate for 1-2 minutes.[10]

  • Imaging: Air-dry the grid and visualize the exosomes using a transmission electron microscope. Exosomes typically appear as cup-shaped vesicles.[19]

nSMase2 Activity Assay
  • Cell Lysate Preparation: Wash this compound-treated and control cells with cold PBS and lyse them in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

  • Assay Reaction: Use a commercial nSMase2 activity assay kit (e.g., Amplex™ Red Sphingomyelinase Assay Kit). In a 96-well plate, combine the cell lysate with the reaction mixture containing sphingomyelin and the Amplex Red reagent.[10]

  • Fluorescence Measurement: Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission) at different time points.[7]

  • Data Analysis: Calculate the nSMase2 activity based on the rate of increase in fluorescence, normalized to the total protein concentration of the lysate.

Measurement of Cellular Ceramide Levels (LC-MS/MS)
  • Lipid Extraction: After this compound treatment, wash cells with PBS and extract total lipids using a method such as the Bligh-Dyer or Folch extraction, which typically involves a chloroform/methanol/water solvent system.[9][20]

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Use a liquid chromatography system coupled with a tandem mass spectrometer to separate and quantify different ceramide species. A C18 reversed-phase column is commonly used for separation.[20]

  • Data Analysis: Identify and quantify ceramide species based on their retention times and mass-to-charge ratios, using appropriate internal standards for normalization.[9]

Cell Viability Assay
  • Cell Treatment: Seed cells in a 96-well plate and treat them with a range of this compound concentrations as described in Protocol 1.

  • Assay Procedure: After the treatment period, perform a cell viability assay such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, incubate for a short period, and measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control cells. This will help determine the cytotoxic potential of this compound at the concentrations used to inhibit exosome biogenesis.[4]

References

Application Notes and Protocols for Assessing DPTIP Brain Penetration

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] nSMase2 is a key enzyme in the biosynthesis of extracellular vesicles (EVs), which are involved in intercellular communication and have been implicated in the progression of various neurological diseases.[1][3][4] The ability of this compound to cross the blood-brain barrier (BBB) is critical for its therapeutic potential in targeting central nervous system (CNS) disorders. These application notes provide a comprehensive overview and detailed protocols for assessing the brain penetration of this compound, enabling researchers to evaluate its pharmacokinetic profile and potential efficacy in preclinical models.

The assessment of brain penetration is a crucial step in the development of CNS-active drugs.[5][6] It involves determining the extent and rate at which a compound crosses the BBB to reach its target site within the brain. This document outlines in vitro and in vivo methods to quantify the brain penetration of this compound, providing researchers with the necessary tools to conduct these assessments. A study has shown this compound to be a brain-penetrable compound with an AUCbrain/AUCplasma ratio of 0.26 following intraperitoneal administration in mice.[1][7]

Data Presentation

Quantitative data from brain penetration studies should be summarized for clear interpretation and comparison. The following tables provide templates for organizing key pharmacokinetic parameters.

Table 1: In Vitro Blood-Brain Barrier Permeability of this compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (Papp(B-A)/Papp(A-B))
This compound
Control (Low Permeability)
Control (High Permeability)

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice

ParameterPlasmaBrainBrain/Plasma Ratio
Cmax (ng/mL or µM)
Tmax (h)
AUC₀-t (ng·h/mL or µM·h)
AUC₀-inf (ng·h/mL or µM·h)
Half-life (t½) (h)
AUCbrain/AUCplasma [Value from literature: 0.26] [1][7]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay using a Cell-Based Model

This protocol describes a method to assess the permeability of this compound across a cellular model of the BBB, such as the Madin-Darby canine kidney cell line transfected with the MDR1 gene (MDCK-MDR1) or human cerebral microvascular endothelial cells (hCMEC/D3).[5][8] These models are useful for predicting in vivo BBB penetration and identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[5][9][10]

Materials:

  • Transwell inserts (e.g., 24-well, 0.4 µm pore size)

  • MDCK-MDR1 or hCMEC/D3 cells

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow (paracellular marker)

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS system for quantification

Protocol:

  • Cell Seeding: Seed the selected cell line onto the apical side of the Transwell inserts and culture until a confluent monolayer is formed, confirmed by measuring transendothelial electrical resistance (TEER).

  • Compound Preparation: Prepare a stock solution of this compound and control compounds in a suitable solvent (e.g., DMSO) and dilute to the final concentration in transport buffer (HBSS).

  • Permeability Assay (Apical to Basolateral - A-B): a. Wash the cell monolayer with pre-warmed HBSS. b. Add the this compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber. c. Incubate at 37°C with gentle shaking. d. At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A): a. Repeat the process by adding the this compound solution to the basolateral (donor) chamber and sampling from the apical (receiver) chamber to determine the extent of active efflux.

  • Integrity Marker: After the experiment, measure the flux of Lucifer yellow to confirm monolayer integrity.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

In Vivo Pharmacokinetic Study in Mice

This protocol details the procedure for determining the pharmacokinetic profile of this compound in plasma and brain tissue of mice.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle for administration (e.g., saline, DMSO/polyethylene glycol)

  • Blood collection tubes (e.g., with EDTA)

  • Surgical tools for brain extraction

  • Homogenizer

  • LC-MS/MS system

Protocol:

  • Dosing: Administer this compound to mice via the desired route (e.g., intraperitoneal injection at 10 mg/kg).[7]

  • Sample Collection: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples via cardiac puncture or tail vein bleeding into EDTA-containing tubes.

  • Brain Extraction: Immediately after blood collection, euthanize the mice and perfuse with ice-cold saline to remove blood from the brain.

  • Sample Processing: a. Centrifuge the blood samples to separate plasma. b. Weigh the brain tissue and homogenize in a suitable buffer.

  • Quantification: Determine the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate pharmacokinetic parameters for both plasma and brain using appropriate software (e.g., Phoenix WinNonlin). b. Determine the brain-to-plasma concentration ratio at each time point and the overall AUCbrain/AUCplasma ratio.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for assessing its brain penetration.

DPTIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IL-1R IL-1 Receptor nSMase2 nSMase2 IL-1R->nSMase2 activates Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide MVB Multivesicular Body Ceramide->MVB promotes EV biosynthesis EVs Extracellular Vesicles MVB->EVs release Peripheral_Immune_Response Peripheral Immune Response EVs->Peripheral_Immune_Response mediates IL-1beta IL-1β IL-1beta->IL-1R This compound This compound This compound->nSMase2 inhibits Inflammation Neuroinflammation Peripheral_Immune_Response->Inflammation exacerbates

Caption: Proposed mechanism of this compound in inhibiting neuroinflammation.

Brain_Penetration_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cell_Culture BBB Cell Model Culture (e.g., MDCK-MDR1) Permeability_Assay Transwell Permeability Assay (A-B and B-A) Cell_Culture->Permeability_Assay LCMS_Invitro LC-MS/MS Quantification Permeability_Assay->LCMS_Invitro Papp_Calculation Calculate Papp and Efflux Ratio LCMS_Invitro->Papp_Calculation Data_Integration Integrate In Vitro and In Vivo Data Papp_Calculation->Data_Integration Dosing This compound Administration to Mice Sample_Collection Blood and Brain Collection at Time Points Dosing->Sample_Collection Sample_Processing Plasma Separation & Brain Homogenization Sample_Collection->Sample_Processing LCMS_Invivo LC-MS/MS Quantification Sample_Processing->LCMS_Invivo PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t½) LCMS_Invivo->PK_Analysis PK_Analysis->Data_Integration Start Start Assessment cluster_invitro cluster_invitro Start->cluster_invitro cluster_invivo cluster_invivo Start->cluster_invivo Conclusion Determine Brain Penetration Potential of this compound Data_Integration->Conclusion

Caption: Workflow for assessing this compound brain penetration.

References

Measuring nSMase2 Inhibition by DPTIP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the inhibition of neutral sphingomyelinase 2 (nSMase2) by the potent, non-competitive inhibitor, DPTIP (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol). These guidelines are intended to assist researchers in accurately quantifying the inhibitory activity of this compound and understanding its mechanism of action.

Introduction

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a critical enzyme in cellular signaling, responsible for the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1] This enzymatic activity is implicated in a variety of physiological and pathological processes, including inflammation, exosome production, cell cycle regulation, and apoptosis.[1] Dysregulation of nSMase2 activity has been linked to several diseases, making it a promising therapeutic target.[2]

This compound has been identified as a potent and selective non-competitive inhibitor of nSMase2 with an IC₅₀ in the nanomolar range.[2][3] Its ability to penetrate the brain and modulate astrocyte-peripheral immune communication makes it a valuable tool for studying nSMase2 function and a potential candidate for therapeutic development.[2][4]

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound against nSMase2 from various studies.

ParameterValueCell/SystemReference
IC₅₀ (nSMase2) 30 nMRecombinant human nSMase2[2][3][5]
IC₅₀ (WT nSMase2) 1.35 µM293T cell lysates[1]
IC₅₀ (H463A mutant nSMase2) 3.22 µM293T cell lysates[1]
EC₅₀ (WNV) 0.26 µMVero cells[1]
EC₅₀ (WNV) 2.81 µMHeLa cells[1]
EC₅₀ (ZIKV) 1.56 µMVero cells[1]
EC₅₀ (ZIKV) 1.84 µMHeLa cells[1]
CC₅₀ 54.83 µMVero cells[1]
CC₅₀ 15.11 µMHeLa cells[1]
Mode of Inhibition Non-competitiveRecombinant human nSMase2[2]

Signaling Pathway and Inhibition Mechanism

This compound acts as an allosteric inhibitor of nSMase2.[1][6] It is proposed to bind to an allosteric pocket, blocking the "DK switch" which is essential for the enzyme's catalytic activity.[1][6] This inhibition prevents the hydrolysis of sphingomyelin to ceramide. The reduction in ceramide levels subsequently impacts downstream signaling pathways, most notably the biogenesis and release of extracellular vesicles (EVs), which play a role in intercellular communication in both physiological and pathological states.[2][7]

nSMase2_Pathway cluster_0 Cell Membrane cluster_1 Downstream Effects Stimuli Extracellular Stimuli (e.g., IL-1β, TNFα) Receptor Receptor Stimuli->Receptor nSMase2_inactive nSMase2 (Inactive) Receptor->nSMase2_inactive Activation nSMase2_active nSMase2 (Active) nSMase2_inactive->nSMase2_active SM Sphingomyelin nSMase2_active->SM Hydrolysis Ceramide Ceramide SM->Ceramide nSMase2 PC Phosphorylcholine SM->PC nSMase2 MVB Multivesicular Bodies (MVB) Ceramide->MVB Promotes EVs Extracellular Vesicles (EVs) Formation & Release MVB->EVs Signaling Downstream Signaling EVs->Signaling This compound This compound This compound->nSMase2_active Inhibition

Fig. 1: nSMase2 signaling pathway and this compound inhibition.

Experimental Protocols

In Vitro nSMase2 Activity Assay (Fluorescence-based)

This protocol is adapted from methods described for measuring nSMase2 activity using a coupled enzymatic reaction with a fluorescent readout.[1][8][9] The assay measures the production of phosphorylcholine, which is stoichiometrically converted to the fluorescent product, resorufin.

Materials:

  • Recombinant human nSMase2 or cell lysates containing nSMase2

  • Sphingomyelin (SM)

  • This compound

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Alkaline phosphatase

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow:

Fig. 2: Workflow for the in vitro nSMase2 inhibition assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Prepare the substrate/detection reaction mixture containing sphingomyelin, Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase in assay buffer. The final concentration of sphingomyelin is typically around 20 µM.[3][9]

  • Assay Procedure:

    • Add 25 µL of recombinant nSMase2 or cell lysate to each well of a black microplate.

    • Add 5 µL of the this compound dilutions or vehicle (assay buffer with DMSO) to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.[9]

    • Initiate the enzymatic reaction by adding 20 µL of the substrate/detection reaction mixture to all wells.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[9]

    • Measure the fluorescence intensity using a microplate reader with excitation between 530-560 nm and emission at approximately 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay for Inhibition of Extracellular Vesicle (EV) Release

This protocol provides a general framework for assessing the effect of this compound on EV release from cultured cells, a key downstream consequence of nSMase2 activity.[2][4]

Materials:

  • Cell line of interest (e.g., primary astrocytes, HeLa cells)

  • Cell culture medium and supplements

  • This compound

  • Stimulus for EV release (e.g., IL-1β, TNFα, serum starvation)

  • Phosphate-buffered saline (PBS)

  • Reagents for EV isolation (e.g., ultracentrifugation, size exclusion chromatography, or commercial kits)

  • Methods for EV quantification (e.g., Nanoparticle Tracking Analysis (NTA), tunable resistive pulse sensing (TRPS), or EV-specific ELISA)

Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Pre-incubate for 1-2 hours.

    • Induce EV release by adding the desired stimulus to the medium.

    • Incubate the cells for a specified period (e.g., 24 hours).

  • Conditioned Media Collection and EV Isolation:

    • Collect the conditioned media from each well.

    • Perform a series of low-speed centrifugations to remove cells and cellular debris.

    • Isolate EVs from the cleared supernatant using your chosen method (e.g., ultracentrifugation).

  • EV Quantification and Characterization:

    • Quantify the concentration and size distribution of the isolated EVs using NTA or a similar technique.

    • Characterize the EVs by Western blotting for EV-specific markers (e.g., CD9, CD63, TSG101) and the absence of contaminating cellular proteins.

  • Data Analysis:

    • Compare the number of EVs released from this compound-treated cells to the vehicle-treated control cells.

    • Determine the dose-dependent effect of this compound on EV release and calculate the EC₅₀ value if applicable.

Conclusion

The protocols and data presented here provide a comprehensive guide for researchers studying the inhibition of nSMase2 by this compound. The fluorescence-based in vitro assay offers a direct and quantitative measure of enzymatic inhibition, while the cell-based EV release assay allows for the assessment of this compound's efficacy in a more physiologically relevant context. These methods are essential for the continued investigation of nSMase2 as a therapeutic target and the development of novel inhibitors.

References

DPTIP as a Tool for Studying Ceramide Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), and its utility in the study of ceramide signaling pathways. Detailed protocols for key in vitro and in vivo experiments are provided to facilitate the use of this compound as a research tool.

Introduction to this compound and Ceramide Signaling

Ceramide, a central lipid in sphingolipid metabolism, is a critical signaling molecule involved in a myriad of cellular processes, including apoptosis, cell cycle arrest, inflammation, and the biogenesis of extracellular vesicles (EVs).[1][2] Neutral sphingomyelinase 2 (nSMase2) is a key enzyme that catalyzes the hydrolysis of sphingomyelin to generate ceramide.[3][4] Dysregulation of nSMase2 activity and subsequent alterations in ceramide levels have been implicated in various pathological conditions, including neurodegenerative diseases and cancer.[3][5]

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of nSMase2.[6][7] Its high affinity and specificity make it an invaluable tool for elucidating the precise roles of nSMase2-derived ceramide in cellular signaling. By inhibiting nSMase2, this compound effectively reduces the production of ceramide, thereby allowing researchers to study the downstream consequences of attenuated ceramide signaling.[8][9]

Mechanism of Action

This compound acts as a non-competitive inhibitor of nSMase2, meaning it binds to a site on the enzyme distinct from the sphingomyelin substrate binding site.[5][10] This allosteric inhibition prevents the catalytic hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[4][10] The reduction in ceramide levels, particularly at the plasma membrane and within the endosomal-lysosomal system, has profound effects on ceramide-mediated signaling cascades. One of the most well-documented effects of this compound is the inhibition of exosome and other extracellular vesicle (EV) biogenesis and release, a process critically dependent on ceramide.[8][11]

Applications in Research

This compound is a versatile tool for investigating a wide range of biological processes, including:

  • Neuroinflammation and Neurodegenerative Diseases: Studying the role of nSMase2 and ceramide in astrocyte activation, peripheral immune cell infiltration into the brain, and neuronal damage.[6][8]

  • Oncology: Investigating the involvement of ceramide signaling in cancer cell proliferation, apoptosis, and drug resistance.[5]

  • Extracellular Vesicle Biology: Elucidating the mechanisms of EV biogenesis and their role in intercellular communication in both physiological and pathological contexts.[8][11]

  • Infectious Diseases: Exploring the role of host nSMase2 in the life cycle of viruses, such as flaviviruses.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and efficacy of this compound.

ParameterValueReference(s)
IC₅₀ (nSMase2) 30 nM[7][8]
Mechanism of Inhibition Non-competitive[5][10]
Brain Penetrance (AUCbrain/AUCplasma) 0.26[7][8]
In Vivo Efficacy (Mouse Model of Brain Injury) 10 mg/kg (IP)[6][7]
Inhibition of IL-1β-induced Astrocyte-derived EV release 51 ± 13%[6][7]
Attenuation of Immune Cell Infiltration into the Brain 80 ± 23%[6][7]

Table 1: Key Pharmacological and In Vivo Efficacy Data for this compound.

Cell TypeThis compound ConcentrationEffectReference(s)
Primary Rat Astrocytes 0.03 - 30 µMDose-dependent inhibition of EV release[12]
Primary Rat Astrocytes 30 µM~50% reduction in exosome release[13]
Vero Cells (WNV infection) 0.26 µM (EC₅₀)Antiviral activity[10]
HeLa Cells (WNV infection) 2.81 µM (EC₅₀)Antiviral activity[4]
Vero Cells (ZIKV infection) 1.56 µM (EC₅₀)Antiviral activity[10]
HeLa Cells (ZIKV infection) 1.84 µM (EC₅₀)Antiviral activity[4]

Table 2: In Vitro Efficacy of this compound in Various Cell Lines.

Signaling Pathway and Experimental Workflow Diagrams

DPTIP_Mechanism_of_Action cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis This compound This compound This compound->nSMase2 Inhibition EV_Biogenesis EV Biogenesis (Exosomes) Ceramide->EV_Biogenesis Signaling_Cascades Downstream Signaling (e.g., Apoptosis, Inflammation) Ceramide->Signaling_Cascades

Caption: this compound inhibits nSMase2, blocking ceramide production and downstream signaling.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments (Mouse Model) Cell_Culture Primary Astrocyte Culture DPTIP_Treatment_InVitro This compound Treatment Cell_Culture->DPTIP_Treatment_InVitro EV_Isolation EV Isolation from Media DPTIP_Treatment_InVitro->EV_Isolation nSMase2_Assay nSMase2 Activity Assay DPTIP_Treatment_InVitro->nSMase2_Assay Ceramide_Quant Ceramide Quantification (LC-MS/MS) DPTIP_Treatment_InVitro->Ceramide_Quant Brain_Injury_Model Induce Brain Injury (e.g., IL-1β injection) DPTIP_Treatment_InVivo This compound Administration (IP) Brain_Injury_Model->DPTIP_Treatment_InVivo Tissue_Collection Collect Plasma, Brain, Liver DPTIP_Treatment_InVivo->Tissue_Collection EV_Analysis_InVivo Analyze Plasma EVs Tissue_Collection->EV_Analysis_InVivo Cytokine_Analysis Liver Cytokine Analysis (qRT-PCR) Tissue_Collection->Cytokine_Analysis IHC Brain Immunohistochemistry (Neutrophil Infiltration) Tissue_Collection->IHC

Caption: Workflow for in vitro and in vivo studies using this compound.

Experimental Protocols

I. In Vitro Protocol: this compound Treatment of Primary Astrocytes and EV Analysis

This protocol details the treatment of primary astrocytes with this compound to assess its effect on extracellular vesicle release.

Materials:

  • Primary murine or rat astrocytes[14]

  • Complete Astrocyte Medium[15]

  • This compound (hydrochloride salt is soluble in water, DMSO, and EtOH)[1]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fetal Bovine Serum (FBS)

  • Reagents for EV isolation (e.g., ultracentrifuge, filters)[8][16]

  • Nanoparticle tracking analysis (NTA) instrument (e.g., ZetaView)[12]

Procedure:

  • Cell Culture:

    • Culture primary astrocytes in Complete Astrocyte Medium in T75 flasks.[15]

    • Seed astrocytes onto 6-well plates at a density of 20,000 cells/well and allow them to adhere for 24 hours.[12]

  • This compound Preparation:

    • Prepare a stock solution of this compound in DMSO.[13]

    • Further dilute the stock solution in serum-free astrocyte medium to achieve final desired concentrations (e.g., 0.03, 0.1, 0.3, 1, 3, 10 µM).[12] Include a vehicle control with the same final concentration of DMSO.

  • This compound Treatment:

    • Wash the astrocyte monolayers with PBS.

    • Replace the medium with serum-free medium to induce trophic factor withdrawal, which stimulates nSMase2-dependent EV release.[12]

    • Add the prepared this compound dilutions or vehicle control to the respective wells.

    • Incubate the cells for 2 hours at 37°C.[12]

  • Extracellular Vesicle (EV) Isolation:

    • Collect the conditioned medium from each well.

    • Perform a low-speed centrifugation at 300 x g for 10 minutes at 4°C to pellet cells.[8]

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 10 minutes at 4°C to remove dead cells.[8]

    • Transfer the supernatant and centrifuge at 10,000 x g for 30 minutes at 4°C to remove larger vesicles.[8]

    • Filter the supernatant through a 0.22 µm filter.[16]

    • Pellet the EVs by ultracentrifugation at 100,000 x g for 70-90 minutes at 4°C.[8][16]

    • Resuspend the EV pellet in sterile PBS.

  • EV Quantification:

    • Quantify the number and size distribution of the isolated EVs using Nanoparticle Tracking Analysis (NTA).[12]

II. In Vivo Protocol: Mouse Model of Brain Inflammation

This protocol describes the use of this compound in a mouse model of IL-1β-induced brain inflammation to assess its effects on EV release, cytokine upregulation, and neutrophil infiltration.[17]

Materials:

  • GFAP-GFP mice (or other appropriate strain)[12]

  • This compound[13]

  • Recombinant murine IL-1β

  • Saline

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Reagents for qRT-PCR (RNA isolation kit, reverse transcriptase, qPCR master mix, primers for cytokines)[18][19]

  • Reagents for immunohistochemistry (PFA, blocking solution, primary and secondary antibodies)[20][21]

Procedure:

  • Animal Preparation and this compound Administration:

    • Anesthetize the mice and place them in a stereotaxic frame.[12]

    • Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (IP) injection 30 minutes prior to the induction of brain inflammation.[17]

  • Induction of Brain Inflammation:

    • Perform a stereotaxic intracerebral injection of IL-1β into the striatum.[8][17] A saline-injected group should be included as a control.

  • Tissue Collection:

    • At 2 hours post-IL-1β injection, sacrifice a cohort of mice and collect blood (for plasma EV analysis) and liver tissue (for cytokine analysis).[17]

    • For the analysis of neutrophil infiltration, administer a second dose of this compound at 12 hours post-IL-1β injection and sacrifice the mice at 24 hours. Perfuse the brains with 4% paraformaldehyde (PFA) for immunohistochemistry.[17][20]

  • Analysis of Astrocyte-Derived EVs in Plasma:

    • Isolate EVs from the plasma using differential ultracentrifugation as described in the in vitro protocol.

    • Analyze the GFP-labeled (astrocyte-derived) EVs by Western blot or flow cytometry.[17]

  • Liver Cytokine Analysis by qRT-PCR:

    • Isolate total RNA from the liver tissue.

    • Perform reverse transcription to generate cDNA.

    • Conduct quantitative real-time PCR (qRT-PCR) using primers specific for inflammatory cytokines (e.g., IL-6, TNF-α).[2][18]

  • Immunohistochemistry for Neutrophil Infiltration:

    • Prepare coronal brain sections from the PFA-fixed brains.[21]

    • Perform immunohistochemical staining using an antibody against a neutrophil marker (e.g., Ly-6G/Ly-6C).[20][22]

    • Quantify the number of infiltrated neutrophils in the brain parenchyma.

III. nSMase2 Activity Assay

This protocol outlines an enzyme-coupled assay to measure nSMase2 activity in cell lysates or tissue homogenates.[23][24]

Materials:

  • Cell lysates or tissue homogenates

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂)

  • Sphingomyelin substrate

  • Alkaline phosphatase

  • Choline oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • 96-well microplate

  • Plate reader

Procedure:

  • Sample Preparation:

    • Prepare cell or tissue lysates in an appropriate lysis buffer.

    • Determine the protein concentration of the lysates.

  • Assay Reaction:

    • In a 96-well plate, add a known amount of protein from each sample.

    • Prepare a reaction mixture containing assay buffer, alkaline phosphatase, choline oxidase, HRP, and Amplex Red.

    • Initiate the reaction by adding the sphingomyelin substrate.

    • Incubate the plate at 37°C, protected from light.

  • Measurement:

    • Measure the fluorescence of the resorufin product at an excitation of ~530-560 nm and an emission of ~590 nm at multiple time points.

    • The rate of increase in fluorescence is proportional to the nSMase2 activity.

IV. Ceramide Quantification by LC-MS/MS

This protocol provides a general workflow for the quantification of ceramide species using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][25]

Materials:

  • Cell pellets or tissue samples

  • Internal standards (e.g., C17:0 ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • Homogenize the samples and add the internal standard.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

    • Dry the lipid extract under a stream of nitrogen.

  • LC Separation:

    • Reconstitute the lipid extract in an appropriate solvent.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Separate the different ceramide species using a gradient of mobile phases.

  • MS/MS Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use electrospray ionization (ESI) in the positive ion mode.

    • Perform multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each ceramide species.

  • Quantification:

    • Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard.

References

Application Notes and Protocols for Cell-Based Assays to Determine DPTIP Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of DPTIP, a potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2). This compound's mechanism of action involves the inhibition of nSMase2, which plays a crucial role in the hydrolysis of sphingomyelin to ceramide and phosphorylcholine.[1][2] This inhibition disrupts the biogenesis of extracellular vesicles (EVs), making this compound a valuable tool for studying and potentially treating pathologies associated with EV-mediated processes, such as inflammation and viral infections.[1][2][3]

This compound: Mechanism of Action

This compound acts as a non-competitive inhibitor of nSMase2, meaning it binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic activity.[4] This leads to a decrease in the production of ceramide, a key lipid involved in the formation of intraluminal vesicles within multivesicular bodies, which are precursors to EVs.[4][5] By inhibiting nSMase2, this compound effectively reduces the release of EVs from cells.[1][4]

The following diagram illustrates the signaling pathway affected by this compound:

DPTIP_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis MVB Multivesicular Body (MVB) Ceramide->MVB Promotes IV formation EVs Extracellular Vesicles (EVs) MVB->EVs Fusion with cell membrane This compound This compound This compound->nSMase2 Inhibits

This compound inhibits nSMase2, blocking ceramide production and EV release.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/SystemReference
nSMase2 IC₅₀30 nMHuman recombinant nSMase2[1][6][7]
Antiviral EC₅₀ (WNV)0.26 µMVero cells[2][8]
Antiviral EC₅₀ (WNV)2.81 µMHeLa cells[2][8]
Antiviral EC₅₀ (ZIKV)1.56 µMVero cells[2][8]
Antiviral EC₅₀ (ZIKV)1.84 µMHeLa cells[2][8]

Table 2: In Vivo Efficacy of this compound

ParameterDoseEffectAnimal ModelReference
Inhibition of EV release10 mg/kg (IP)51 ± 13% reductionMouse model of brain injury[7]
Attenuation of immune cell infiltration10 mg/kg (IP)80 ± 23% reductionMouse model of brain injury[7]

Experimental Protocols

Detailed methodologies for key cell-based assays to test this compound efficacy are provided below.

Experimental Workflow Overview

The general workflow for assessing this compound efficacy in cell-based assays is as follows:

Assay_Workflow Cell_Culture 1. Cell Culture (e.g., Astrocytes, Vero, HeLa) DPTIP_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->DPTIP_Treatment Incubation 3. Incubation DPTIP_Treatment->Incubation Assay 4. Specific Assay Incubation->Assay Data_Analysis 5. Data Analysis (IC50/EC50 determination) Assay->Data_Analysis

General experimental workflow for this compound cell-based assays.
Protocol 1: nSMase2 Activity Assay (Fluorescence-Based)

This protocol is adapted from fluorescence-based assays for measuring sphingomyelinase activity.

Objective: To determine the IC₅₀ of this compound against nSMase2 in cell lysates.

Materials:

  • Cells expressing nSMase2 (e.g., primary astrocytes, or cell lines overexpressing nSMase2)

  • This compound

  • Amplex™ Red Sphingomyelinase Assay Kit (or similar)

  • Lysis buffer (e.g., RIPA buffer)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Cell Lysis:

    • Culture cells to 80-90% confluency.

    • Wash cells with ice-cold PBS.

    • Lyse cells with lysis buffer and collect the lysate.

    • Determine protein concentration of the lysate using a BCA or Bradford assay.

  • Assay Preparation:

    • Prepare a serial dilution of this compound in DMSO, then dilute in assay buffer.

    • In a 96-well plate, add cell lysate (containing a standardized amount of protein) to each well.

    • Add the this compound dilutions to the wells. Include a vehicle control (DMSO).

  • Enzymatic Reaction:

    • Prepare the Amplex Red reaction mixture according to the manufacturer's instructions (containing sphingomyelin, horseradish peroxidase, choline oxidase, and Amplex Red reagent).

    • Add the reaction mixture to each well to start the reaction.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) at regular intervals.

    • Calculate the rate of reaction for each this compound concentration.

    • Plot the percent inhibition versus this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Extracellular Vesicle (EV) Release Assay

Objective: To quantify the effect of this compound on EV release from cells.

Materials:

  • Primary astrocytes or other EV-producing cell lines

  • This compound

  • Serum-free cell culture medium

  • Nanoparticle Tracking Analysis (NTA) instrument (e.g., NanoSight)

  • Ultracentrifuge (for EV isolation, optional) or commercial EV isolation kits

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Replace the medium with serum-free medium to reduce background EVs.

    • Treat cells with various concentrations of this compound or vehicle control (DMSO).

  • Conditioned Media Collection:

    • Incubate the cells for a defined period (e.g., 24-48 hours).

    • Collect the conditioned media.

  • EV Isolation (optional but recommended):

    • Perform differential centrifugation to pellet cells and debris.

    • Isolate EVs from the supernatant by ultracentrifugation or using a commercial EV precipitation kit.

    • Resuspend the EV pellet in a known volume of filtered PBS.

  • EV Quantification:

    • Dilute the EV-containing sample in filtered PBS to an appropriate concentration for NTA.

    • Analyze the sample using an NTA instrument to determine the concentration and size distribution of particles.

  • Data Analysis:

    • Compare the EV concentration in this compound-treated samples to the vehicle control.

    • Plot the percent inhibition of EV release versus this compound concentration to determine the IC₅₀.

Protocol 3: Antiviral Activity Assay (Plaque Assay)

Objective: To determine the EC₅₀ of this compound against a specific virus (e.g., WNV, ZIKV).

Materials:

  • Susceptible cell line (e.g., Vero, HeLa)

  • Virus stock of known titer

  • This compound

  • Cell culture medium

  • Overlay medium (e.g., containing low-melting-point agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Cell Plating:

    • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the growth medium from the cells and infect with the virus at a known multiplicity of infection (MOI).

    • After a 1-hour adsorption period, remove the viral inoculum.

    • Add the medium containing the different concentrations of this compound or vehicle control.

  • Plaque Formation:

    • Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

    • Aspirate the liquid medium and add the overlay medium to restrict viral spread to adjacent cells.

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cells with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percent inhibition of plaque formation for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus this compound concentration and determine the EC₅₀ value.

Protocol 4: Cell Viability Assay

Objective: To assess the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay (or similar MTS/MTT-based assay)

  • 96-well white, clear-bottom plates

  • Luminometer or spectrophotometer

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation:

    • Incubate the plate for a period relevant to the other efficacy assays (e.g., 24-72 hours).

  • Assay Procedure:

    • Follow the manufacturer's protocol for the chosen viability assay. For CellTiter-Glo®, this involves adding the reagent to the wells, incubating briefly, and measuring luminescence.

  • Data Analysis:

    • Normalize the signal from this compound-treated wells to the vehicle control wells (representing 100% viability).

    • Plot the percent viability versus this compound concentration to determine the CC₅₀ (50% cytotoxic concentration).

By following these protocols, researchers can effectively characterize the efficacy of this compound and similar compounds in a variety of cell-based systems.

References

Application Notes and Protocols: DPTIP Prodrug Synthesis and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (DPTIP) is a highly potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of approximately 30 nM.[1][2][3] The nSMase2 enzyme plays a critical role in the biogenesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin to ceramide.[1] Dysregulation of EV production is implicated in various pathologies, including neurodegenerative diseases and cancer, making nSMase2 a promising therapeutic target.[1][4]

Despite its high potency, this compound suffers from poor oral pharmacokinetics, including a short half-life of less than 0.5 hours, which limits its clinical development.[1] To address this limitation, a prodrug strategy has been employed to mask the phenolic hydroxyl group of this compound, thereby improving its oral bioavailability and brain penetration.[1] This document provides detailed protocols for the synthesis of this compound and its prodrugs, as well as methods for evaluating their efficacy in vitro and in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its prodrug, P18.

Table 1: Pharmacokinetic Parameters of this compound and Prodrug P18 in Mice [1][5]

CompoundDose (mg/kg, p.o.)AUC0-t Plasma (pmol.h/mL)AUC0-t Brain (pmol.h/g)T1/2 (h)
This compound10~270~70~0.5
Prodrug P1810 (this compound equivalent)1047247~2.0

Table 2: In Vitro Stability of Selected this compound Prodrugs [6]

Prodrug% Remaining after 1h (CES1-/- Mouse Plasma)% Remaining after 1h (CES1-/- Mouse Liver Homogenate)% Remaining after 1h (CES1-/- Mouse Brain Homogenate)
P1>75>75>75
P2<30<30<30
P7~50-60~50-60~50-60
P18>75>75>75

Experimental Protocols

Synthesis Protocols

1. Synthesis of this compound (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol)

Note: The synthesis of this compound has been reported previously.[1] The following is a representative protocol based on established synthetic methodologies for similar compounds.

Materials:

  • 2-bromo-1-phenylethan-1-one

  • Thiophene-2-carboxaldehyde

  • 4-amino-2,6-dimethoxyphenol

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • Step 1: Synthesis of 2-phenyl-1-(thiophen-2-yl)ethan-1-one. A mixture of 2-bromo-1-phenylethan-1-one and thiophene-2-carboxaldehyde is reacted under appropriate conditions to yield the intermediate ketone.

  • Step 2: Cyclization to form the imidazole ring. The product from Step 1 is reacted with 4-amino-2,6-dimethoxyphenol and an excess of ammonium acetate in glacial acetic acid.

  • The reaction mixture is heated to reflux for several hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated by the addition of water.

  • The precipitate is filtered, washed with water, and dried.

  • The crude this compound is purified by column chromatography on silica gel using an appropriate solvent system (e.g., dichloromethane/methanol gradient).

  • The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Synthesis of 2',6'-diethyl-1,4'-bipiperidine (P18 Intermediate) [6]

Materials:

  • 3-oxopentanedioic acid

  • Propionaldehyde

  • Benzylamine

  • Piperidine

  • Sodium cyanoborohydride

  • Palladium on carbon (10%)

  • Methanol

  • Water

Procedure:

  • Step 1: Synthesis of 1-benzyl-3,5-diethylpiperidin-4-one. A mixture of 3-oxopentanedioic acid, propionaldehyde, and benzylamine is stirred in water at room temperature to form the cyclized ketone.

  • Step 2: Reductive Amination. The ketone from Step 1 is reacted with piperidine to form an enamine intermediate. This intermediate undergoes reductive amination in the presence of sodium cyanoborohydride to yield the bipiperidine structure.

  • Step 3: Debenzylation. The benzyl protecting group is removed by palladium-mediated catalytic hydrogenation in methanol under a hydrogen atmosphere.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2',6'-diethyl-1,4'-bipiperidine. The product is purified by column chromatography.

3. Synthesis of this compound Prodrug P18 [6]

Materials:

  • This compound

  • 2',6'-diethyl-1,4'-bipiperidine

  • Triphosgene

  • N,N-Diisopropylethylamine (DIPEA)

  • 1,2-Dichloroethane (DCE)

  • Dichloromethane (DCM)

  • Water

  • Brine

Procedure:

  • To a stirred solution of this compound (1.0 equiv.) in anhydrous DCE at 0°C, add DIPEA (5.0 equiv.) and triphosgene (1.1 equiv.).

  • Stir the resulting mixture at 0°C for 1 hour.

  • Add a solution of 2',6'-diethyl-1,4'-bipiperidine (1.5 equiv.) in DCE to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-20 hours, monitoring for completion by TLC.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound prodrug P18.

In Vitro Assay Protocols

1. nSMase2 Inhibition Assay [7]

This assay is based on a fluorescence-based method using the Amplex™ Red Sphingomyelinase Assay Kit.

Materials:

  • Recombinant human nSMase2

  • Amplex™ Red Sphingomyelinase Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase, choline oxidase, alkaline phosphatase, and sphingomyelin)

  • This compound or this compound prodrug

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black, flat-bottom plates

Procedure:

  • Prepare a solution of the nSMase2 enzyme in assay buffer.

  • Prepare serial dilutions of this compound or the prodrug in DMSO, and then dilute further in assay buffer.

  • In a 96-well plate, add the nSMase2 enzyme solution to each well.

  • Add the diluted test compounds (this compound/prodrug) or vehicle (DMSO) to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Prepare the Amplex Red reaction mixture containing sphingomyelin, HRP, choline oxidase, and alkaline phosphatase according to the kit manufacturer's instructions.

  • Initiate the reaction by adding the Amplex Red reaction mixture to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

2. Quantification of Extracellular Vesicles (EVs) by Nanoparticle Tracking Analysis (NTA) [1][2]

Materials:

  • Cell culture supernatant or plasma samples containing EVs

  • Phosphate-buffered saline (PBS), filtered through a 0.22 µm filter

  • NTA instrument (e.g., ZetaView or NanoSight)

Procedure:

  • Isolate EVs from cell culture supernatant or plasma using standard methods such as ultracentrifugation or commercial isolation kits.

  • Resuspend the EV pellet in a small volume of filtered PBS.

  • Dilute the EV suspension in filtered PBS to achieve a particle concentration within the optimal range for the NTA instrument (typically 2–10 x 10⁸ particles/mL).[7]

  • Load the diluted sample into the sample chamber of the NTA instrument.

  • Record multiple videos (e.g., 3-5 videos of 60 seconds each) of the particles undergoing Brownian motion.

  • The NTA software will track the movement of individual particles and calculate their size based on the Stokes-Einstein equation.

  • The software also provides the concentration of particles in the sample.

  • Analyze the data to obtain the mean and modal particle size and the particle concentration.

In Vivo Evaluation Protocol

1. Mouse Model of Acute Brain Injury [1][6]

Animals:

  • Male C57BL/6 mice or GFAP-GFP mice (to track astrocyte-derived EVs).

Procedure:

  • Administer this compound prodrug (e.g., P18 at 3 or 10 mg/kg this compound equivalent) or vehicle orally (p.o.) to the mice.

  • After 30 minutes, induce acute brain injury by intracerebral injection of interleukin-1β (IL-1β).

  • At a specified time point post-injury (e.g., 4 hours), euthanize the mice.[6]

  • Collect blood via cardiac puncture into EDTA-containing tubes.

  • Perfuse the animals with ice-cold saline and dissect the brain. The striatum is often the region of interest.

  • Process the blood to obtain plasma by centrifugation.

  • Snap-freeze the brain tissue and plasma samples in liquid nitrogen and store at -80°C until analysis.

2. Analysis of this compound and Prodrug in Plasma and Brain [6]

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS)

Procedure:

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge to pellet the precipitated proteins.

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer. Perform protein precipitation as described for plasma.

  • LC Separation:

    • Inject the supernatant from the prepared samples onto a reverse-phase HPLC column (e.g., C18).

    • Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

  • MS/MS Detection:

    • The eluent from the HPLC is introduced into the mass spectrometer.

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent and a specific fragment ion for this compound, the prodrug, and the internal standard.

  • Quantification:

    • Generate a standard curve by spiking known concentrations of this compound and the prodrug into blank plasma and brain homogenate.

    • Calculate the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curve.

Visualizations

nSMase2_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., IL-1β) nSMase2 nSMase2 (Neutral Sphingomyelinase 2) Stimuli->nSMase2 Activates PlasmaMembrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase2->Sphingomyelin Hydrolyzes Ceramide Ceramide Sphingomyelin->Ceramide MVB Multivesicular Body (MVB) Ceramide->MVB ILVs Intraluminal Vesicles (ILVs) MVB->ILVs EVs Extracellular Vesicles (EVs) (Exosomes) ILVs->EVs Release Release EVs->Release This compound This compound This compound->nSMase2 Inhibits

Caption: nSMase2 signaling pathway and this compound inhibition.

DPTIP_Prodrug_Synthesis_Workflow DPTIP_start This compound Step1 Reaction at 0°C (1 hour) DPTIP_start->Step1 Intermediate_start 2',6'-diethyl-1,4'-bipiperidine Step2 Addition of Intermediate & Reaction at RT (3-20 hours) Intermediate_start->Step2 Reagents Triphosgene, DIPEA, DCE Reagents->Step1 Step1->Step2 Workup Aqueous Workup (DCM, Water, Brine) Step2->Workup Purification Column Chromatography Workup->Purification Prodrug_P18 This compound Prodrug P18 Purification->Prodrug_P18 In_Vivo_Evaluation_Workflow Animal_model Select Mouse Model (e.g., C57BL/6) Dosing Oral Administration of This compound Prodrug or Vehicle Animal_model->Dosing Injury Induce Acute Brain Injury (Intracerebral IL-1β) Dosing->Injury Sample_collection Euthanasia & Sample Collection (Blood and Brain) Injury->Sample_collection Plasma_processing Plasma Isolation Sample_collection->Plasma_processing Brain_processing Brain Homogenization Sample_collection->Brain_processing EV_analysis EV Quantification from Plasma (NTA) Plasma_processing->EV_analysis PK_analysis LC/MS-MS Analysis of This compound/Prodrug Levels Plasma_processing->PK_analysis Brain_processing->PK_analysis Data_analysis Data Analysis and Efficacy Determination EV_analysis->Data_analysis PK_analysis->Data_analysis

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Oral Pharmacokinetics of DPTIP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral pharmacokinetics of DPTIP, a potent neutral sphingomyelinase 2 (nSMase2) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral pharmacokinetic profile a concern?

A1: this compound (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol) is a highly potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM[1][2][3][4][5]. nSMase2 is a key enzyme involved in the biogenesis of extracellular vesicles (EVs), which play a role in various disease processes[1]. Despite its high potency, this compound exhibits poor oral pharmacokinetics, characterized by low oral bioavailability (<5% in mice) and a short half-life of less than 30 minutes[5][6]. These properties limit its therapeutic potential for oral administration, necessitating strategies to improve its pharmacokinetic profile.

Q2: What are the primary reasons for this compound's poor oral bioavailability?

A2: The poor oral bioavailability of this compound is primarily attributed to its rapid clearance from the body. Research suggests that the phenolic hydroxyl group on the this compound molecule is susceptible to O-glucuronidation, a major metabolic pathway that facilitates rapid excretion[1]. Additionally, this compound is a lipophilic compound with a calculated logP (cLogP) of 4.72, which can limit its solubility in aqueous environments like the gastrointestinal tract, further hindering absorption[1].

Q3: What strategies have been explored to overcome the poor oral pharmacokinetics of this compound?

A3: The main strategy to enhance the oral pharmacokinetics of this compound has been the development of prodrugs. This approach involves masking the problematic phenolic hydroxyl group with a promoiety. This modification is designed to prevent the rapid metabolism (O-glucuronidation) of this compound, thereby improving its stability and allowing for better absorption after oral administration. Once absorbed, the prodrug is designed to be converted back to the active this compound molecule within the body[1].

Q4: Have any specific this compound prodrugs shown promise?

A4: Yes, several prodrugs have demonstrated significant improvements in the oral pharmacokinetic profile of this compound. Notably, a prodrug designated as P18 , which features a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety, showed a greater than four-fold increase in both plasma and brain exposure of this compound in mice compared to the parent compound when administered orally. P18 also extended the half-life of this compound to approximately 2 hours[1][7]. In a different study, a double valine ester prodrug (prodrug 9) was shown to increase the oral bioavailability of this compound from 8.9% to 17.3% in dogs[5][6][8].

Troubleshooting Guide

Issue 1: Low this compound exposure after oral administration in animal models.

  • Possible Cause 1: Rapid Metabolism. this compound is known to undergo rapid metabolism, primarily through glucuronidation of its phenolic hydroxyl group[1].

    • Troubleshooting Tip: Consider using a prodrug strategy to mask the phenolic hydroxyl group. The development of ester or carbamate-based prodrugs has been shown to be effective. For instance, the P18 prodrug with a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety significantly improved plasma and brain exposure in mice[1][7].

  • Possible Cause 2: Poor Solubility. this compound is a lipophilic molecule (cLogP = 4.72) which may lead to poor dissolution in the gastrointestinal tract[1].

    • Troubleshooting Tip: While the prodrug approach is primary, formulation strategies for poorly soluble drugs could also be explored. These include micronization, the use of solid dispersions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).

Issue 2: Inconsistent results in pharmacokinetic studies.

  • Possible Cause 1: Species-specific Metabolism. The metabolism of prodrugs can vary significantly between different animal species.

    • Troubleshooting Tip: It is crucial to evaluate promising prodrugs in multiple species. For example, while the P18 prodrug was successful in mice, the double valine ester prodrug 9 showed notable improvement in dogs, highlighting species-specific differences in prodrug metabolism and the importance of conducting studies in relevant models[5][6][8].

  • Possible Cause 2: Formulation and Dosing Vehicle. The formulation used to dissolve and administer this compound or its prodrugs can impact absorption.

    • Troubleshooting Tip: Ensure a consistent and appropriate vehicle is used for oral dosing. The solubility of the compound in the chosen vehicle should be confirmed. For dog studies with this compound and its prodrugs, the dose was selected based on their solubility in formulations suitable for that species[5].

Quantitative Data Summary

Table 1: Physicochemical and Potency Data for this compound

ParameterValueReference
IC50 (nSMase2) 30 nM[1][2][3][4][5]
cLogP 4.72[1]

Table 2: Pharmacokinetic Parameters of this compound and Prodrug P18 in Mice (Oral Administration)

CompoundDose (this compound equivalent)AUC0-t (plasma, pmol·h/mL)AUC0-t (brain, pmol·h/g)t1/2 (h)Reference
This compound 10 mg/kg27052.8~0.5[1]
Prodrug P18 10 mg/kg1047247~2[1][7]

Table 3: Pharmacokinetic Parameters of this compound and Prodrug 9 in Dogs (Oral Administration)

CompoundDose (this compound equivalent)AUC0-t (plasma, pmol·h/mL)Oral Bioavailability (%)Reference
This compound 2 mg/kg7018.9[5][6]
Prodrug 9 2 mg/kg135217.3[5][6][8]

Experimental Protocols

1. In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male CD-1 mice (25-30 g) or CES1-/- mice are used to evaluate the pharmacokinetics of this compound and its prodrugs[1][9].

  • Dosing: Compounds are administered orally (peroral) at a specified dose (e.g., 10 mg/kg this compound equivalent)[1][5].

  • Sample Collection: Blood and brain tissue are collected at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours)[9]. Plasma is harvested from blood by centrifugation[9].

  • Sample Analysis: The concentrations of this compound and/or the intact prodrug in plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method[5].

  • Data Analysis: Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) are calculated from the concentration-time profiles[5].

2. In Vivo Pharmacokinetic Study in Dogs

  • Animal Model: Male Beagle dogs (9-11 kg) are used for pharmacokinetic evaluations[5].

  • Dosing: this compound and its prodrugs are administered orally at a specified dose (e.g., 2 mg/kg this compound equivalent). For bioavailability determination, an intravenous (IV) dose of this compound (e.g., 1 mg/kg) is also administered to a separate group of animals[5][10].

  • Sample Collection: Plasma samples are collected at predetermined time points[5][10].

  • Sample Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method[5][10].

  • Data Analysis: Pharmacokinetic parameters are calculated. Oral bioavailability (%F) is determined by comparing the dose-normalized AUC from oral administration to the AUC from IV administration[5].

3. In Vitro Metabolic Stability Assay

  • System: The metabolic stability of this compound can be assessed using liver microsomes from different species (e.g., mouse and human)[9][11].

  • Procedure:

    • This compound is incubated with liver microsomes at 37°C.

    • The metabolic reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is stopped by the addition of a quenching solvent like acetonitrile.

    • The samples are then analyzed by LC-MS/MS to determine the percentage of the parent compound remaining over time.

  • Data Analysis: The rate of disappearance of this compound is used to calculate its in vitro half-life and intrinsic clearance[12][13].

Visualizations

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Hydrolysis nSMase2 nSMase2 nSMase2->Sphingomyelin EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Promotes Extracellular_Vesicles Extracellular Vesicles (EVs) EV_Biogenesis->Extracellular_Vesicles Leads to This compound This compound This compound->nSMase2 Inhibition

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV biogenesis.

Prodrug_Development_Workflow Start Identify Poor PK of this compound Prodrug_Design Design Prodrugs (Mask Phenolic OH) Start->Prodrug_Design Synthesis Synthesize Prodrug Candidates Prodrug_Design->Synthesis InVitro_Screening In Vitro Screening (Metabolic Stability) Synthesis->InVitro_Screening InVivo_PK_Mice In Vivo PK Studies (Mice) InVitro_Screening->InVivo_PK_Mice InVivo_PK_Dogs In Vivo PK Studies (Dogs) InVivo_PK_Mice->InVivo_PK_Dogs Promising Candidates Lead_Candidate Lead Prodrug Candidate InVivo_PK_Dogs->Lead_Candidate

References

DPTIP Technical Support Center: Troubleshooting Solubility and Stability Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPTIP, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound (2,6-Dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]phenol) is a potent, selective, metabolically stable, and brain-penetrant inhibitor of nSMase2 with an IC50 of 30 nM.[1][2] It is widely used in research to study the role of nSMase2 and extracellular vesicles (EVs) in various physiological and pathological processes.

Q2: I am having trouble dissolving this compound. What solvents are recommended?

The solubility of this compound depends on whether you are using the free base or the hydrochloride salt. The free base form of this compound is lipophilic and has poor aqueous solubility.[3]

  • For organic stock solutions: this compound is highly soluble in DMSO, up to 250 mg/mL (660.61 mM) with the aid of ultrasonication.[2]

  • For aqueous solutions: It is recommended to use this compound hydrochloride, which is soluble in water, DMSO, and ethanol.[4] For in vivo studies, a suspended solution can be prepared. For example, a 2.08 mg/mL suspension can be made by mixing a DMSO stock solution with PEG300, Tween-80, and saline.

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, it is crucial to follow these guidelines for preparing and storing this compound solutions:

  • Preparation: To prepare a stock solution in DMSO, it may be necessary to use ultrasonication to ensure complete dissolution. For aqueous experiments, start with a concentrated stock in DMSO and then dilute it into your aqueous buffer. Be aware that this compound may precipitate at high concentrations in aqueous solutions.

  • Storage: Store the solid form of this compound at -20°C for long-term storage (up to 3 years). Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Q4: What is the stability of this compound under experimental conditions?

This compound has demonstrated high metabolic stability in both mouse and human liver microsomes, with 100% of the compound remaining after 1 hour of incubation.[5] It is also highly stable in mouse, dog, and human plasma, with over 90% remaining intact after 60 minutes.[6] However, its stability in cell culture media over longer incubation periods (e.g., 24-72 hours) should be empirically determined for your specific experimental conditions.

Troubleshooting Guide

Issue 1: this compound precipitates when added to my aqueous buffer or cell culture medium.
  • Possible Cause: The concentration of this compound in the final aqueous solution is too high, exceeding its solubility limit. The DMSO concentration from the stock solution may also be too high, affecting cell viability.

  • Troubleshooting Steps:

    • Lower the final concentration: Try using a lower final concentration of this compound in your experiment.

    • Use this compound hydrochloride: If you are using the free base, switch to the hydrochloride salt, which has better aqueous solubility.[4]

    • Optimize your dilution strategy: Prepare a higher concentration stock solution in DMSO so that a smaller volume is needed for dilution into your aqueous medium. This will keep the final DMSO concentration low (typically below 0.5%).

    • Test solubility: Before your experiment, perform a small-scale test to determine the maximum soluble concentration of this compound in your specific buffer or medium.

    • Use a surfactant: For in vivo formulations, a surfactant like Tween-80 can help to maintain this compound in suspension.

Issue 2: I am not observing the expected inhibitory effect of this compound in my cell-based assay.
  • Possible Cause: The compound may have degraded, or the experimental conditions are not optimal for its activity.

  • Troubleshooting Steps:

    • Verify compound integrity: Use a fresh aliquot of your this compound stock solution. Ensure it has been stored correctly.

    • Use a positive control: Include a positive control in your experiment that is known to be affected by nSMase2 inhibition.

    • Use an inactive analog: A structurally similar but inactive analog of this compound can be used as a negative control to confirm that the observed effects are due to nSMase2 inhibition.[5]

    • Optimize incubation time and concentration: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell type and experimental endpoint.

    • Check for protein binding: this compound has been shown to have high protein binding (around 90%) in mouse plasma.[7] If you are using a medium with high serum content, a higher concentration of this compound may be required to achieve the desired free concentration.

Quantitative Data Summary

Table 1: this compound Solubility

SolventFormSolubilityReference
DMSOFree BaseUp to 250 mg/mL (660.61 mM)[2]
WaterHydrochlorideSoluble[4]
EthanolHydrochlorideSoluble[4]
AcetonitrileHydrochlorideSlightly Soluble (0.1-1 mg/mL)[8]

Table 2: this compound Stock Solution Stability

Storage TemperatureDurationReference
-80°C6 months
-20°C1 month

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (e.g., 100 mM).

  • Vortex the tube thoroughly.

  • If necessary, place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: In Vitro Inhibition of Extracellular Vesicle (EV) Release
  • Plate primary astrocytes (or other cell types of interest) in a suitable cell culture plate and grow to the desired confluency.

  • Prepare fresh dilutions of this compound from your DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%. A typical dose-response range for this compound is 0.03 to 30 µM.

  • Include a vehicle control (medium with the same concentration of DMSO) and a negative control (an inactive this compound analog, if available).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for the desired period (e.g., 2 hours).[5]

  • Collect the cell culture supernatant.

  • Isolate the EVs from the supernatant using standard protocols (e.g., ultracentrifugation, size exclusion chromatography, or precipitation kits).

  • Quantify the isolated EVs using methods such as nanoparticle tracking analysis (NTA), western blotting for EV markers (e.g., CD63, TSG101), or an activity assay relevant to your research.

Visualizations

DPTIP_Mechanism_of_Action This compound Mechanism of Action cluster_Stimulus External Stimulus cluster_Cell Cell Membrane cluster_EV Extracellular Vesicle Biogenesis Stimulus e.g., IL-1β, TNF-α Receptor Receptor Stimulus->Receptor activates nSMase2 nSMase2 Receptor->nSMase2 activates Ceramide Ceramide nSMase2->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin MVB Multivesicular Body (MVB) Ceramide->MVB promotes formation of EV_Release Extracellular Vesicle (EV) Release MVB->EV_Release leads to This compound This compound This compound->nSMase2 inhibits

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV release.

Experimental_Workflow In Vitro EV Inhibition Workflow Cell_Culture 1. Plate and culture cells DPTIP_Preparation 2. Prepare this compound dilutions Cell_Culture->DPTIP_Preparation Cell_Treatment 3. Treat cells with this compound DPTIP_Preparation->Cell_Treatment Supernatant_Collection 4. Collect supernatant Cell_Treatment->Supernatant_Collection EV_Isolation 5. Isolate EVs Supernatant_Collection->EV_Isolation EV_Quantification 6. Quantify EVs EV_Isolation->EV_Quantification

References

Optimizing DPTIP Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) for various cell culture applications. This compound is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2), a key enzyme involved in the biogenesis of extracellular vesicles (EVs).[1][2][3][4][5][6] Proper concentration optimization is critical for achieving desired experimental outcomes while minimizing off-target effects and cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[7][8] Ceramide plays a crucial role in the formation and budding of extracellular vesicles (EVs).[1][9] By inhibiting nSMase2, this compound blocks ceramide production, thereby reducing the release of EVs.[1][9]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on published data, a starting concentration range of 0.03 µM to 30 µM is recommended for in vitro experiments.[1] For antiviral studies, effective concentrations (EC50) have been reported to be as low as 0.26 µM in Vero cells and 1.56 µM in HeLa cells.[7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in a suitable solvent like DMSO to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4] When preparing your working concentrations, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound cytotoxic?

A4: this compound can exhibit cytotoxicity at higher concentrations. The half-maximal cytotoxic concentration (CC50) has been reported to be 54.83 µM for Vero cells and 15.11 µM for HeLa cells.[7][10] It is essential to determine the cytotoxicity profile of this compound in your specific cell line using a cell viability assay.

Troubleshooting Guide

Issue 1: No significant inhibition of EV release is observed.

  • Possible Cause: The this compound concentration is too low.

    • Solution: Increase the concentration of this compound in a stepwise manner. Perform a dose-response experiment to identify the optimal inhibitory concentration for your cell line.

  • Possible Cause: The incubation time is insufficient.

    • Solution: Extend the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the inhibitory effect.

  • Possible Cause: The cell line is not sensitive to nSMase2 inhibition for EV release.

    • Solution: Confirm the expression and activity of nSMase2 in your cell line. Consider using an alternative method for inhibiting EV release if your cells are not responsive to this compound.

Issue 2: High levels of cell death are observed after this compound treatment.

  • Possible Cause: The this compound concentration is too high.

    • Solution: Reduce the concentration of this compound. Perform a cytotoxicity assay to determine the maximum non-toxic concentration for your cell line.

  • Possible Cause: The solvent (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final concentration of the solvent in the cell culture medium is at a non-toxic level (e.g., ≤ 0.1% for DMSO).

  • Possible Cause: The cell line is particularly sensitive to this compound.

    • Solution: Lower the starting concentration for your dose-response experiments and use smaller increments when increasing the concentration.

Issue 3: Inconsistent or variable results between experiments.

  • Possible Cause: Inconsistent this compound stock solution.

    • Solution: Prepare a large batch of this compound stock solution, aliquot it, and store it properly to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Maintain consistent cell culture practices, including cell passage number, seeding density, and medium composition.

  • Possible Cause: Issues with the EV isolation or quantification method.

    • Solution: Ensure your EV isolation and quantification methods are validated and performed consistently.

Quantitative Data Summary

ParameterCell LineValueReference
IC50 (nSMase2 inhibition) Human recombinant30 nM[1][3][4][5][6]
Effective Concentration (EC50) Vero (WNV)0.26 µM[7]
HeLa (WNV)2.81 µM[7]
Vero (ZIKV)1.56 µM[7]
HeLa (ZIKV)1.84 µM[7]
Cytotoxic Concentration (CC50) Vero54.83 µM[7][10]
HeLa15.11 µM[10]
In Vitro Dose Range Primary Astrocytes0.03 - 30 µM[1]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for inhibiting EV release in a specific cell line.

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a series of this compound dilutions in your complete cell culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 30 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours). This time may need to be optimized for your specific cell type and experimental goals.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for EV isolation and quantification.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue) on the remaining cells to assess the cytotoxicity of each this compound concentration.

  • EV Isolation and Quantification: Isolate EVs from the collected supernatant using a standard method (e.g., ultracentrifugation, size-exclusion chromatography, precipitation). Quantify the isolated EVs using a suitable technique (e.g., nanoparticle tracking analysis, western blot for EV markers like CD63 or CD81).

  • Data Analysis: Plot the EV concentration and cell viability as a function of the this compound concentration. The optimal concentration will be the one that provides significant inhibition of EV release with minimal cytotoxicity.

Visualizations

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane Sphingomyelin Sphingomyelin nSMase2 nSMase2 Ceramide Ceramide nSMase2->Ceramide Hydrolyzes Sphingomyelin to Extracellular_Stimuli Extracellular Stimuli (e.g., IL-1β) Extracellular_Stimuli->nSMase2 Activates This compound This compound This compound->nSMase2 Inhibits EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis EV_Release EV Release EV_Biogenesis->EV_Release

Caption: this compound inhibits nSMase2, blocking ceramide production and EV release.

DPTIP_Optimization_Workflow A 1. Seed Cells B 2. Prepare this compound Dilutions (e.g., 0.01 - 30 µM) A->B C 3. Treat Cells with this compound B->C D 4. Incubate (e.g., 24-48h) C->D E 5. Collect Supernatant D->E F 6. Perform Cell Viability Assay D->F G 7. Isolate & Quantify EVs E->G H 8. Analyze Data & Determine Optimal Concentration F->H G->H

Caption: Workflow for optimizing this compound concentration in cell culture.

References

Technical Support Center: DPTIP Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DPTIP, a potent and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Question: Why am I observing suboptimal or inconsistent inhibition of extracellular vesicle (EV) release after this compound administration?

Answer: Suboptimal or inconsistent efficacy can stem from several factors related to this compound's formulation, administration, and the experimental model itself.

  • Formulation and Solubility: this compound is a lipophilic compound, which can limit its solubility in aqueous solutions for oral dosing.[1] Ensure that the vehicle used for administration is appropriate. For intraperitoneal (IP) injections, a common vehicle is a solution containing DMSO and Tween-80 in saline.[1] For oral administration, similar formulations have been used, but poor solubility can still be a limiting factor.[1] Consider using a prodrug of this compound, such as P18, which has been shown to have improved pharmacokinetic properties and can lead to higher plasma and brain exposures of this compound.[1]

  • Dosage and Timing: In a mouse model of brain inflammation, this compound administered at 10 mg/kg via IP injection has been shown to be effective.[2][3] It is typically administered 30 minutes prior to the inflammatory stimulus (e.g., IL-1β injection).[2][4] Ensure your dosing and timing are aligned with established protocols. At this dose, brain concentrations of this compound should remain above its IC50 for nSMase2 inhibition for at least 4 hours.[2]

  • Metabolic Stability: While this compound is metabolically stable in mouse and human liver microsomes, individual animal variations can exist.[2][5] If you suspect rapid metabolism is an issue, consider more frequent dosing or a continuous infusion method.

  • Animal Model Specifics: The inflammatory stimulus and the specific animal model can influence the degree of nSMase2 activation and subsequent EV release. The effectiveness of this compound may vary depending on the specific pathological context being studied.

Question: I am seeing significant variability in plasma and brain concentrations of this compound between animals. What could be the cause?

Answer: Variability in pharmacokinetic profiles is a common challenge in animal studies.

  • Administration Route: Intraperitoneal (IP) injections can lead to more variability compared to intravenous (IV) administration due to differences in absorption from the peritoneal cavity. While IP is a common route for this compound, ensure consistent injection technique.[2] For studies requiring very precise and consistent plasma concentrations, consider IV administration if feasible.[6]

  • Food and Water Intake: The fed or fasted state of the animals can influence the absorption of orally administered compounds. Standardize the feeding schedule of your animals before and during the experiment.

  • Animal Health and Stress: The overall health and stress levels of the animals can impact their metabolism and physiology, leading to variations in drug processing. Ensure animals are properly acclimated and handled to minimize stress.

Question: Are there concerns about off-target effects or toxicity with this compound?

Answer: this compound has been shown to be selective for nSMase2 over related enzymes.[2][5] However, as with any pharmacological inhibitor, the potential for off-target effects exists, especially at higher concentrations.

  • Inactive Analog Control: To confirm that the observed effects are due to nSMase2 inhibition, it is crucial to include a control group treated with a structurally similar but inactive analog of this compound.[2][3] Studies have shown that such an analog had no effect on EV release, cytokine upregulation, or neutrophil migration in vivo.[2][3]

  • Toxicity: At the effective dose of 10 mg/kg IP in mice, significant toxicity has not been reported in the literature.[2][3] However, it is always good practice to monitor animals for any signs of adverse effects, especially when using higher doses or different administration routes. Cytotoxicity studies in cell lines have shown a good separation between the effective concentration and the cytotoxic concentration.[7]

Frequently Asked Questions (FAQs)

What is this compound and its mechanism of action?

This compound (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent, selective, and brain-penetrant small molecule inhibitor of neutral sphingomyelinase 2 (nSMase2).[2][3] nSMase2 is an enzyme that catalyzes the hydrolysis of sphingomyelin into ceramide.[8] This process is a key step in the formation and release of extracellular vesicles (EVs).[5][9] By inhibiting nSMase2, this compound reduces ceramide production, thereby blocking the biogenesis and release of EVs.[2][9]

What is the primary application of this compound in animal models?

This compound is primarily used as a research tool to study the role of nSMase2 and EVs in various physiological and pathological processes.[5] In animal models of brain inflammation, this compound has been shown to inhibit the release of astrocyte-derived EVs, which in turn reduces downstream inflammatory responses such as cytokine upregulation in the liver and infiltration of immune cells into the brain.[2][3]

What are the recommended dosage and administration routes for this compound in mice?

A commonly used and effective dose of this compound in mice is 10 mg/kg administered via intraperitoneal (IP) injection.[2][3] This dose has been shown to achieve brain concentrations sufficient to inhibit nSMase2 for at least 4 hours.[2] Due to poor oral bioavailability, IP injection is often the preferred route for achieving consistent systemic exposure.[6][10]

What is the pharmacokinetic profile of this compound in mice?

Following a 10 mg/kg IP dose in mice, this compound exhibits the following pharmacokinetic parameters:

  • Peak plasma concentration (Cmax): 11.6 ± 0.5 µM, reached at 0.5 hours.[2]

  • Peak brain concentration (Cmax): 2.5 µM, reached at 0.5 hours.[2]

  • Area under the curve (AUC) in plasma: 10 ± 1 µM*h.[2]

  • Area under the curve (AUC) in brain: 2.6 ± 0.5 µM*h.[2]

  • Brain-to-plasma AUC ratio: 0.26, indicating good brain penetration.[2][3]

  • Half-life: Less than 30 minutes.[6]

How can the oral bioavailability of this compound be improved?

The poor oral bioavailability of this compound (%F < 5%) is a known limitation.[6] To overcome this, prodrug strategies have been developed. These prodrugs mask the phenolic hydroxyl group of this compound to improve its physicochemical properties.[1][6] One such prodrug, a double valine ester of this compound, has shown a significant increase in oral bioavailability in dogs.[6]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Mice (10 mg/kg IP)

ParameterPlasmaBrainReference
Cmax 11.6 ± 0.5 µM2.5 µM[2]
Tmax 0.5 h0.5 h[2]
AUC (0-∞) 10 ± 1 µMh2.6 ± 0.5 µMh[2]
AUCbrain/AUCplasma -0.26[2][3]

Table 2: In Vitro Potency and In Vivo Efficacy of this compound

ParameterValueReference
IC50 (human nSMase2) 30 nM[2][3]
Inhibition of IL-1β-induced astrocyte-derived EV release in mice (10 mg/kg IP) 51 ± 13%[3]
Reduction of immune cell infiltration into the brain in mice (10 mg/kg IP) 80 ± 23%[3]

Experimental Protocols

In Vivo Mouse Model of Brain Inflammation

This protocol is based on the methodology described in the literature for inducing brain inflammation and assessing the effects of this compound.[2][4]

  • Animal Model: GFAP-EGFP mice are used to allow for the tracking of astrocyte-derived EVs.

  • Groups:

    • Saline control

    • IL-1β + Vehicle

    • IL-1β + this compound (10 mg/kg)

    • IL-1β + Inactive Analog (10 mg/kg)

  • This compound Administration: this compound or the inactive analog is administered via IP injection 30 minutes prior to the IL-1β injection.

  • Induction of Inflammation: A stereotactic injection of IL-1β is administered into the striatum.

  • Sample Collection:

    • 2 hours post-IL-1β: Blood is collected via cardiac puncture for the analysis of circulating EVs and liver cytokines.

    • 24 hours post-IL-1β: A second dose of this compound or the inactive analog is administered at 12 hours. At 24 hours, brains are harvested for the analysis of neutrophil infiltration.

  • Analysis:

    • EVs: GFP-labeled circulating EVs are measured from the plasma.

    • Cytokines: Liver cytokine levels are measured.

    • Neutrophil Infiltration: Brain sections are analyzed for the presence of neutrophils.

Pharmacokinetic Study of this compound in Mice

This protocol outlines the procedure for determining the plasma and brain concentrations of this compound over time.[2]

  • Animal Model: Male C57BL/6 mice.

  • This compound Administration: A single dose of this compound (10 mg/kg) is administered via IP injection.

  • Sample Collection: At various time points (e.g., 0.25, 0.5, 1, 2, 4, and 6 hours) post-dose, blood and brain tissue are collected from a cohort of animals (n=3 per time point).

    • Blood: Collected via cardiac puncture, and plasma is separated by centrifugation.

    • Brain: Harvested immediately after blood collection and snap-frozen in liquid nitrogen.

  • Analysis: Plasma and brain samples are processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of this compound.

Visualizations

DPTIP_Mechanism_of_Action IL1b IL-1β IL1R IL-1 Receptor IL1b->IL1R Binds nSMase2_active nSMase2 (Active) IL1R->nSMase2_active Activates Ceramide Ceramide nSMase2_active->Ceramide Hydrolyzes Sphingomyelin to nSMase2_inactive nSMase2 (Inactive) Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2_active MVB Multivesicular Body (MVB) Ceramide->MVB Promotes EV biogenesis in EVs Extracellular Vesicles (EVs) MVB->EVs Release Cytokines Cytokine Upregulation (Liver) EVs->Cytokines Neutrophils Neutrophil Infiltration (Brain) Cytokines->Neutrophils This compound This compound This compound->nSMase2_active Inhibits

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV release.

DPTIP_Experimental_Workflow start Start acclimate Acclimate GFAP-EGFP Mice start->acclimate group Randomize into Groups (Vehicle, this compound, Inactive Analog) acclimate->group administer Administer Compound (IP) 30 min pre-stimulus group->administer stimulate Induce Brain Inflammation (Stereotactic IL-1β injection) administer->stimulate collect2h 2h Post-Stimulus: Collect Blood & Liver stimulate->collect2h dose12h Administer Second Dose at 12h stimulate->dose12h analyze2h Analyze Plasma EVs and Liver Cytokines collect2h->analyze2h end End analyze2h->end collect24h 24h Post-Stimulus: Harvest Brain dose12h->collect24h analyze24h Analyze Neutrophil Infiltration collect24h->analyze24h analyze24h->end

Caption: Workflow for an in vivo experiment assessing this compound efficacy.

Troubleshooting_DPTIP_Delivery start Suboptimal or Inconsistent In Vivo Efficacy check_formulation Is the this compound formulation and administration route optimal? start->check_formulation optimize_formulation Optimize Vehicle (e.g., DMSO/Tween-80). Consider using a prodrug for oral dosing. check_formulation->optimize_formulation No check_dose_timing Is the dose and timing of administration correct? check_formulation->check_dose_timing Yes end Improved Experimental Outcome optimize_formulation->end adjust_dose_timing Use 10 mg/kg IP, 30 min prior to stimulus. Consider more frequent dosing if needed. check_dose_timing->adjust_dose_timing No check_controls Are appropriate controls included? check_dose_timing->check_controls Yes adjust_dose_timing->end include_controls Include an inactive analog control group to verify on-target effects. check_controls->include_controls No check_pk Is there high variability in plasma/brain concentrations? check_controls->check_pk Yes include_controls->end refine_technique Refine injection technique. Standardize animal handling and feeding schedules. check_pk->refine_technique Yes check_pk->end No refine_technique->end

Caption: Decision tree for troubleshooting this compound in vivo experiments.

References

Technical Support Center: Optimizing DPTIP In Vivo Half-Life

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo half-life of DPTIP, a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo half-life a concern?

A1: this compound (2,6-dimethoxy-4-(5-phenyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)-phenol) is a highly potent and selective non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases, including neurodegenerative disorders and cancer, by regulating the biogenesis of extracellular vesicles (EVs)[1][2][3][4][5][6][7]. Despite its promising therapeutic potential, this compound's clinical development is hampered by its poor pharmacokinetic properties, notably a very short in vivo half-life of less than 30 minutes in mice[1][2][8][9][10]. This rapid clearance necessitates frequent administration at high doses to maintain therapeutic concentrations, posing significant challenges for its practical application in research and clinical settings.

Q2: What is the primary reason for this compound's short in vivo half-life?

A2: The primary metabolic pathway responsible for the rapid clearance of this compound is O-glucuronidation of its phenolic hydroxyl group[2]. This metabolic modification facilitates the rapid excretion of the compound from the body, leading to its short half-life.

Q3: What are the established strategies to improve the in vivo half-life of this compound?

A3: The most successful strategy to date for extending the in vivo half-life of this compound is the development of prodrugs[1][2][8][10]. This approach involves masking the metabolically vulnerable phenolic hydroxyl group with a promoiety. This modification prevents O-glucuronidation, thereby slowing down its clearance. Various prodrugs of this compound have been synthesized and tested, with some demonstrating a significant extension of the half-life, up to 6-fold in mice[1].

Q4: Can you provide an example of a successful this compound prodrug?

A4: Yes, a notable example is the prodrug designated as P18, which incorporates a 2',6'-diethyl-1,4'-bipiperidinyl-promoiety[2][10]. Oral administration of P18 in mice resulted in a more than four-fold increase in plasma and brain exposure to this compound and significantly enhanced its half-life to approximately 2 hours, compared to less than 30 minutes for the parent compound[2][10].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low this compound exposure in vivo despite adequate dosing. Rapid metabolic clearance of this compound.Utilize a prodrug strategy. Masking the phenolic hydroxyl group of this compound can prevent rapid O-glucuronidation and increase systemic exposure. Consider using a validated prodrug like P18[2][10].
Inconsistent results in efficacy studies. Fluctuating plasma concentrations of this compound due to its short half-life.Switch to a this compound prodrug with an extended half-life to maintain more stable therapeutic concentrations over time. This will likely lead to more reproducible and reliable experimental outcomes.
Need for frequent and high dosage administration. The inherently short half-life of unmodified this compound.Employing a long-acting prodrug of this compound will allow for less frequent dosing and potentially lower overall dosage while maintaining efficacy, reducing the burden on experimental animals and improving the translational potential of the research.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of this compound and its prodrugs from studies in mice and dogs.

Table 1: In Vivo Pharmacokinetic Parameters of this compound and its Prodrugs in Mice (Oral Administration)

CompoundDose (mg/kg)t1/2 (h)AUC0–t (pmol·h/mL)Fold Increase in AUC vs. This compound
This compound10< 0.5270-
Prodrug 3Equimolar to 10~0.514855.5
Prodrug 4Equimolar to 10~2.016206.0
Prodrug 6Equimolar to 10~1.06212.3
Prodrug 8Equimolar to 10~0.63681.3
Prodrug 9Equimolar to 10~0.63161.2
P18Equimolar to 10~2.01047~4.0

Data compiled from multiple sources[1][2]. Note that experimental conditions may vary between studies.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Dogs

AdministrationDose (mg/kg)t1/2 (h)Cmax (nmol/mL)AUC0–t (nmol·h/mL)
Intravenous (IV)13.72.43.9
Oral (PO)2---

Data from a single study[1].

Experimental Protocols

1. In Vitro Plasma Stability Assay

This protocol is essential for evaluating the stability of this compound and its prodrugs in plasma from different species to assess interspecies differences in metabolism.

  • Materials: this compound, this compound prodrugs, plasma (mouse, dog, human), phosphate-buffered saline (PBS), acetonitrile, mass spectrometer.

  • Procedure:

    • Prepare stock solutions of this compound and its prodrugs in a suitable solvent (e.g., DMSO).

    • Incubate the test compounds at a final concentration of 1 µM with plasma (e.g., from CES1-/- mice, dogs, or humans) at 37°C.

    • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding a 3-fold volume of cold acetonitrile.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.

2. In Vivo Pharmacokinetic Study in Mice

This protocol is used to determine the pharmacokinetic profile of this compound and its prodrugs following administration to mice.

  • Animals: Male or female mice (e.g., C57BL/6 or CES1-/-).

  • Materials: this compound, this compound prodrugs, appropriate vehicle for administration (e.g., 0.5% methylcellulose in water), blood collection supplies, LC-MS/MS system.

  • Procedure:

    • Administer this compound or its prodrugs to mice via the desired route (e.g., oral gavage (PO) or intraperitoneal injection (IP)) at a specific dose.

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) post-administration, collect blood samples from a cohort of animals (typically 3 mice per time point) via cardiac puncture or another appropriate method.

    • Process the blood to obtain plasma.

    • For brain penetration studies, collect brain tissue at the same time points.

    • Extract the drug from plasma and brain homogenates.

    • Quantify the concentration of this compound and/or the prodrug using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) using appropriate software.

Visualizations

DPTIP_Mechanism_and_Challenge cluster_0 Cellular Environment cluster_1 In Vivo Challenge This compound This compound nSMase2 nSMase2 This compound->nSMase2 Inhibits Metabolism Rapid Metabolism (O-glucuronidation) This compound->Metabolism Ceramide Ceramide nSMase2->Ceramide Hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Promotes Therapeutic_Effect Therapeutic Effect EV_Biogenesis->Therapeutic_Effect Modulates Short_Half_Life Short Half-Life (<0.5h) Metabolism->Short_Half_Life Reduced_Efficacy Reduced Efficacy Short_Half_Life->Reduced_Efficacy

Caption: this compound's mechanism of action and the in vivo challenge posed by its rapid metabolism.

Prodrug_Strategy_Workflow This compound This compound (Active Drug) Prodrug This compound Prodrug (Inactive) This compound->Prodrug Chemical Modification Extended_Half_Life Extended Half-Life (>2h) This compound->Extended_Half_Life Achieves Administration Oral Administration Prodrug->Administration Absorption Systemic Absorption Administration->Absorption Enzymatic_Cleavage Enzymatic Cleavage (in vivo) Absorption->Enzymatic_Cleavage Enzymatic_Cleavage->this compound Releases

Caption: Workflow of the prodrug strategy to improve the in vivo half-life of this compound.

nSMase2_Signaling_Pathway Stimuli Extracellular Stimuli (e.g., IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor nSMase2 nSMase2 Receptor->nSMase2 Activates Ceramide Ceramide nSMase2->Ceramide Converts Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV_Formation Extracellular Vesicle Formation & Release Ceramide->EV_Formation Drives This compound This compound This compound->Inhibition Inhibition->nSMase2 Inhibits

Caption: The nSMase2 signaling pathway and the inhibitory action of this compound.

References

DPTIP off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DPTIP, a potent and selective neutral sphingomyelinase 2 (nSMase2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, selective, and brain-penetrant non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2] Its primary on-target effect is the inhibition of nSMase2, which catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[3] This inhibition leads to a reduction in ceramide-dependent processes, most notably the biogenesis and release of extracellular vesicles (EVs).[1][2][3]

Q2: What is known about the off-target effects of this compound?

This compound has been demonstrated to be highly selective for nSMase2. It has been screened against 759 bioassays and showed only weak activity (2–50 µM) in 19 (2.5%) of them.[3] Furthermore, this compound shows no significant inhibition of related enzymes such as alkaline phosphatase and acid sphingomyelinase at concentrations up to 100 µM.[4] While a comprehensive off-target profile against a full kinome panel is not publicly available, the existing data suggests a high degree of selectivity for nSMase2.

Q3: How can I be confident that the observed effects in my experiment are due to nSMase2 inhibition and not off-target effects?

The most effective way to validate that the biological effects of this compound are on-target is to use a structurally similar but biologically inactive analog, des-hydroxyl-DPTIP, as a negative control in parallel experiments.[1][3] This analog lacks the hydroxyl group essential for nSMase2 inhibitory activity.[5] If the observed phenotype is present with this compound treatment but absent with the inactive analog, it strongly supports that the effect is mediated by nSMase2 inhibition.

Another approach is to use genetic knockdown or knockout of the SMPD3 gene (which encodes nSMase2). In an nSMase2-deficient background, the effects of this compound should be significantly diminished or absent.[6][7]

Troubleshooting Guide

Q1: I am not observing the expected inhibition of extracellular vesicle (EV) release with this compound. What could be the issue?

Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Solubility and Stability: this compound has limited solubility in aqueous solutions. It is soluble up to 100 mM in DMSO.[2] For cell culture experiments, ensure that the final DMSO concentration is kept low (typically <0.1%) to avoid solvent-induced artifacts. This compound is stable for at least 4 years when stored at -20°C.[4]

  • Compound Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the optimal concentration for your specific system. In primary astrocyte cultures, this compound has been shown to inhibit EV release in a dose-dependent manner, with significant effects observed at concentrations as low as 0.3 µM.[3]

  • Cellular Health: Ensure that the cells are healthy and not overly confluent, as this can affect EV release and the cellular response to inhibitors. It is advisable to perform a cytotoxicity assay to rule out that the observed effects are due to cell death.

  • Experimental Timeline: The timing of this compound treatment and sample collection is critical. For in vivo studies, this compound administered via intraperitoneal (IP) injection at 10 mg/kg has been shown to reach brain concentrations above its IC50 for at least 4 hours.[3]

Q2: I am observing cellular toxicity in my experiments. Is this an off-target effect of this compound?

While this compound is generally well-tolerated at effective concentrations, high concentrations or prolonged exposure may lead to cellular toxicity.

  • Determine the Cytotoxic Concentration: It is crucial to determine the half-maximal cytotoxic concentration (CC50) in your specific cell line. For example, in Vero and HeLa cells, the CC50 has been reported to be 54.83 µM and 15.11 µM, respectively.

  • Use the Inactive Analog: Compare the cytotoxicity of this compound with its inactive analog, des-hydroxyl-DPTIP. If both compounds induce similar levels of toxicity at the same concentration, the effect is likely non-specific and not related to nSMase2 inhibition.

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired biological effect.

Data Presentation

Table 1: Potency and Selectivity of this compound

ParameterValueReference
nSMase2 IC5030 nM[1][2]
Acid Sphingomyelinase IC50>100 µM[4]
Alkaline Phosphatase IC50>100 µM[4]

Table 2: In Vivo Pharmacokinetics of this compound (10 mg/kg, IP in mice)

ParameterValueReference
Cmax (plasma)11.6 ± 0.5 µM[3]
Cmax (brain)2.5 µM[3]
AUCbrain/AUCplasma0.26[1][3]

Experimental Protocols

Protocol 1: In Vitro Validation of On-Target this compound Activity Using an Inactive Analog

  • Cell Seeding: Plate primary astrocytes or your cell line of interest at an appropriate density in a multi-well plate.

  • Compound Preparation: Prepare stock solutions of this compound and des-hydroxyl-DPTIP in DMSO. Serially dilute the compounds to the desired final concentrations in cell culture media. Ensure the final DMSO concentration is consistent across all conditions and below a non-toxic level (e.g., 0.1%).

  • Treatment: Treat the cells with a range of concentrations of this compound and the inactive analog (e.g., 0.3, 1, 3, and 10 µM).[3] Include a vehicle control (DMSO only).

  • Incubation: Incubate the cells for the desired period (e.g., 2 hours for EV release studies).[3]

  • Sample Collection and Analysis:

    • EV Analysis: Collect the cell culture supernatant and isolate EVs using standard protocols (e.g., ultracentrifugation or commercial kits). Quantify EV concentration and size distribution using Nanoparticle Tracking Analysis (NTA).

    • Cell Viability: Assess cell viability in the treated wells using a standard assay (e.g., MTT or CellTiter-Glo).

Visualizations

DPTIP_Mechanism_of_Action cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Effects Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Signaling Cellular Signaling Ceramide->Signaling This compound This compound This compound->nSMase2 Inhibition

Caption: this compound inhibits nSMase2, blocking ceramide production and downstream signaling.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_interpretation Interpretation Start Start: Plate Cells Treatment Treat with this compound, Inactive Analog, or Vehicle Start->Treatment EV_Isolation Isolate Extracellular Vesicles Treatment->EV_Isolation Viability Assess Cell Viability Treatment->Viability NTA Nanoparticle Tracking Analysis EV_Isolation->NTA Data_Analysis Compare Results NTA->Data_Analysis Viability->Data_Analysis On_Target On-Target Effect: This compound shows effect, Inactive Analog does not Data_Analysis->On_Target If this compound active, analog inactive Off_Target Potential Off-Target or Non-Specific Effect: Both show similar effects Data_Analysis->Off_Target If this compound and analog are similar

Caption: Workflow for validating this compound's on-target effects using an inactive analog.

References

DPTIP Prodrug Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of DPTIP prodrugs. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for synthesizing prodrugs of this compound?

A1: this compound is a highly potent inhibitor of neutral sphingomyelinase-2 (nSMase2) with an IC50 of 30 nM.[1][2][3] However, its clinical development is hampered by poor oral pharmacokinetics, including a short half-life of less than 30 minutes and low oral bioavailability.[4][5][6] The primary metabolic pathway responsible for its rapid clearance is O-glucuronidation at the phenolic hydroxyl group.[1] Prodrugs are synthesized by masking this phenolic hydroxyl group to prevent this rapid metabolism, thereby improving the pharmacokinetic profile, including oral absorption, metabolic stability, and brain penetration.[1][4][7]

Q2: What are the most common chemical strategies for synthesizing this compound prodrugs?

A2: The most common strategies involve derivatizing the phenolic hydroxyl group of this compound to form esters, carbamates, or phosphate esters.[1][6] The synthesis of carbamate and ester prodrugs often involves a one-step reaction using this compound and a corresponding amine or alcohol in the presence of reagents like triphosgene and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[1][8] Phosphate ester prodrugs can be synthesized using phosphoryl chloride or other phosphitylating agents.[1]

Q3: How can I monitor the progress of my this compound prodrug synthesis reaction?

A3: Thin-layer chromatography (TLC) is a commonly used method to monitor the completion of the reaction.[1] By spotting the reaction mixture alongside the this compound starting material, you can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to the prodrug.

Q4: What is a critical consideration during the characterization of this compound and its prodrugs by 1H NMR?

A4: A key characteristic of this compound and its synthesized prodrugs is the presence of two stable and inseparable tautomers. This can be observed in 1H NMR spectra and has been confirmed by temperature-dependent NMR experiments.[1] Researchers should be aware of this phenomenon as it can lead to more complex spectra than initially anticipated.

Q5: What range of lipophilicity (cLogP) is expected for this compound prodrugs, and why is it important?

A5: this compound itself is lipophilic with a cLogP of 4.72.[1] The synthesized prodrugs exhibit a broad range of lipophilicity, with cLogP values ranging from 2.99 to 7.36.[1] This variation is intentional, as modifying the lipophilicity is a key strategy to enhance either the solubility or permeability of the resulting prodrug, with the ultimate aim of improving oral absorption.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no product formation Incomplete reaction.Monitor the reaction for a longer duration using TLC. Ensure all reagents are fresh and anhydrous, as moisture can quench the reaction.
Degradation of starting material or product.Perform the reaction at the recommended temperature (e.g., 0 °C for the initial step of carbamate formation) to minimize side reactions.
Difficulty in purifying the prodrug Co-elution of the product with starting materials or byproducts during column chromatography.Optimize the solvent system for column chromatography. A gradient elution might be necessary for better separation.
The prodrug is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or using alternative purification methods like preparative HPLC.
Low purity of the final product (<95%) Presence of unreacted starting materials or side products.Re-purify the product using column chromatography or preparative HPLC. Ensure complete removal of solvents after purification.
Decomposition of the prodrug during workup or storage.Minimize exposure to harsh conditions (e.g., strong acids or bases) during the workup. Store the purified prodrug at low temperatures, protected from light and moisture.
Inconsistent pharmacokinetic data Poor solubility of the prodrug in the formulation vehicle.Test the solubility of the prodrug in various pharmaceutically acceptable vehicles to find a suitable one for dosing.
Instability of the prodrug in the formulation.Assess the stability of the prodrug in the chosen vehicle over the duration of the experiment.
Rapid metabolism of the prodrug in vivo.The chosen promoiety may be too labile. Consider synthesizing prodrugs with different linkers (e.g., more sterically hindered esters or carbamates) to tune the rate of metabolic cleavage.[1]

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and Select Prodrugs

CompoundPromoietiescLogPPlasma Stability (% remaining after 1h)Brain Homogenate Stability (% remaining after 1h)
This compound -4.72--
P1 N,N-dimethyl carbamate4.89>75%~50%
P5 4-methylpiperazinyl carbamate4.28>75%~60%
P6 Morpholinyl carbamate4.09>75%~70%
P10 Piperidinyl carbamate5.25>75%~40%
P18 2',6'-diethyl-1,4'-bipiperidinyl carbamate6.74>75%~80%

Data synthesized from information in the provided search results.[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound and Prodrug P18 in Mice

CompoundDose (oral, this compound equivalent)Plasma AUC (0-t) (pmol.h/mL)Brain AUC (0-t) (pmol.h/g)This compound Half-life (t1/2)
This compound 10 mg/kg~270-~0.5 h
P18 10 mg/kg10472472 h

Data synthesized from information in the provided search results.[1][6][7]

Experimental Protocols

Protocol 1: General Synthesis of Carbamate Prodrugs (e.g., P1, P7-P12)

  • Dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (5.0 equivalents) to the stirred solution.

  • Add triphosgene (1.1 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Stir the resulting mixture for 1 hour at 0 °C.

  • Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 3-20 hours.

  • Monitor the reaction progress by TLC until the this compound starting material is consumed.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer with water and then with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired prodrug.[1]

Protocol 2: HPLC Analysis for Purity Determination

  • Column: C8 reversed-phase column.

  • Mobile Phase: A suitable gradient of water and acetonitrile containing 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Analysis: The purity of the final prodrugs should be determined by the peak area percentage, with a target of >95%.[1]

Visualizations

G cluster_start Starting Materials cluster_reaction Synthesis cluster_monitoring In-Process Control cluster_workup Workup & Purification cluster_analysis Final Product Analysis This compound This compound Reaction Reaction in Dichloroethane (DCE) (0°C to Room Temperature) This compound->Reaction Reagents Triphosgene, DIPEA, Amine/Alcohol Reagents->Reaction TLC Monitor by TLC Reaction->TLC Check Completion Workup Aqueous Workup (DCM, Water, Brine) TLC->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Purity Check by HPLC (>95%) Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound prodrugs.

G This compound This compound (Poor PK, Rapid Clearance) Metabolism O-Glucuronidation at Phenolic -OH This compound->Metabolism Major Metabolic Pathway Prodrug This compound Prodrug (Masked Phenolic -OH) This compound->Prodrug Prodrug Synthesis ImprovedPK Improved PK Profile (Enhanced Oral Absorption, Longer t1/2) Prodrug->ImprovedPK Cleavage Enzymatic Cleavage (in vivo) ImprovedPK->Cleavage Releasedthis compound Released this compound at Target Site Cleavage->Releasedthis compound

Caption: Logical diagram of the this compound prodrug strategy to improve pharmacokinetics.

G Start Problem Encountered During Synthesis Q1 Is the reaction going to completion? Start->Q1 A1_Yes Proceed to Workup Q1->A1_Yes Yes A1_No Check Reagent Quality Extend Reaction Time Optimize Temperature Q1->A1_No No Q2 Is the product pure after purification? A1_Yes->Q2 A2_Yes Final Characterization Q2->A2_Yes Yes A2_No Re-purify (e.g., Prep-HPLC) Optimize Chromatography Conditions Q2->A2_No No Q3 Is the NMR spectrum overly complex? A2_Yes->Q3 A3_Yes Consider the presence of tautomers. Perform temperature-dependent NMR. Q3->A3_Yes Yes A3_No Check for Impurities Q3->A3_No No A3_No->Q2

Caption: Troubleshooting flowchart for common issues in this compound prodrug synthesis.

References

Technical Support Center: DPTIP Metabolic Instability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the metabolic instability of DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol), a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1][2][3] nSMase2 is a key enzyme in the biosynthesis of extracellular vesicles (EVs) by catalyzing the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[1][4] By inhibiting nSMase2, this compound blocks the formation and release of EVs, which play a role in intercellular communication in various physiological and pathological processes, including neuroinflammation.[5][6][7]

Q2: I've seen conflicting reports on this compound's metabolic stability. Is it stable or unstable?

A2: This is a critical point of confusion for many researchers. This compound demonstrates high stability in vitro in both mouse and human liver microsomes, even in the presence of NADPH.[5][8] This suggests that it is not significantly metabolized by Phase I cytochrome P450 (CYP450) enzymes.[8] However, in vivo studies reveal that this compound has poor pharmacokinetic properties, including a short half-life (≤ 0.5 hours in mice) and low oral bioavailability (<5% in mice).[1][9] This discrepancy indicates that while this compound is stable against oxidative metabolism in the liver, it likely undergoes rapid metabolism or clearance through other pathways in a whole-organism system.

Q3: What are the likely causes of this compound's poor in vivo pharmacokinetics if not CYP450 metabolism?

A3: While the exact mechanisms are still under investigation, the rapid clearance in vivo, despite in vitro microsomal stability, points towards several possibilities:

  • Phase II Conjugation: this compound's phenolic hydroxyl group is a prime candidate for rapid conjugation by enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). These enzymes are present in hepatocytes but their activity might not be fully captured in all microsomal assay formats without specific cofactors.

  • Other Metabolic Pathways: Metabolism by other enzyme systems outside of the liver P450s, such as aldehyde oxidases (AO) or esterases (though less likely for this compound's core structure), could contribute.

  • Rapid Excretion: The compound might be subject to rapid renal or biliary excretion.

  • Poor Absorption: The low oral bioavailability could also be due to poor absorption from the gastrointestinal tract, in addition to rapid metabolism.

Q4: How are researchers addressing the metabolic instability of this compound?

A4: The primary strategy to overcome this compound's poor pharmacokinetics is the use of prodrugs.[1][8] By masking the phenolic hydroxyl group, which is susceptible to conjugation, researchers have successfully improved plasma exposure and oral bioavailability.[1][9] For instance, a double valine ester prodrug of this compound showed a nearly two-fold increase in plasma exposure and enhanced oral bioavailability from 8.9% to 17.3% in dogs.[1]

Troubleshooting Guide

Problem 1: My in vivo experiment with this compound is showing a lack of efficacy, even at doses that should be effective based on its IC50.

  • Possible Cause: The short in vivo half-life of this compound means that the compound is likely cleared from the system before it can exert a sustained therapeutic effect. Brain levels of this compound may only exceed its IC50 for a short duration (e.g., up to 4 hours post-dose in mice).[8]

  • Troubleshooting Steps:

    • Review Dosing Regimen: Consider more frequent dosing or continuous infusion to maintain plasma and tissue concentrations above the IC50.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a PK/PD study to correlate this compound concentration with the biological effect over time. This will help in designing a more effective dosing schedule.

    • Consider a Prodrug: Evaluate the use of a published this compound prodrug that offers improved pharmacokinetic properties.[1]

Problem 2: My in vitro metabolic stability assay using liver microsomes shows this compound is very stable, but my in vivo results suggest rapid metabolism. Why the discrepancy?

  • Possible Cause: Your in vitro assay may not be capturing the primary metabolic pathway responsible for this compound's clearance in vivo. Standard liver microsome assays are designed to assess Phase I (CYP450-mediated) metabolism.[10] this compound's liability is likely in Phase II conjugation.

  • Troubleshooting Steps:

    • Use Hepatocytes: Switch from liver microsomes to suspension hepatocytes for your in vitro stability assay.[10][11] Hepatocytes contain a broader range of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive picture of a compound's metabolic fate.[11]

    • Supplement Microsomes: If you must use microsomes, ensure you are using cofactors for Phase II enzymes, such as UDPGA for UGTs and PAPS for SULTs, in your incubations.

    • Metabolite Identification: Perform metabolite identification studies using LC-MS/MS on plasma or urine samples from your in vivo studies. This will definitively identify the major metabolites and clarify the metabolic pathway.

Problem 3: I am having trouble with the solubility of this compound for my experiments.

  • Possible Cause: this compound has limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Selection: this compound is soluble up to 100 mM in DMSO. For cell-based assays, prepare a concentrated stock in DMSO and then dilute it in your culture medium. Be mindful of the final DMSO concentration, as it can be toxic to cells.

    • Formulation for In Vivo Studies: For animal studies, appropriate formulation is crucial. The choice of vehicle will depend on the route of administration. Consult literature for suitable formulations used in published this compound studies.

    • Use of Hydrochloride Salt: this compound is also available as a hydrochloride salt, which may have different solubility properties.[12] Evaluate if this form is more suitable for your experimental setup.

Data Presentation

Table 1: In Vitro Metabolic Stability of this compound

Test System Species Incubation Time (min) Percent Remaining Reference
Liver Microsomes (+NADPH) Mouse 60 ~100% [5]

| Liver Microsomes (+NADPH) | Human | 60 | ~100% |[5] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound

Species Dose & Route T½ (hours) Oral Bioavailability (%) Cmax (plasma) AUC (plasma) Reference
Mouse 10 mg/kg (Oral) 0.46 < 5 - - [1]
Mouse 10 mg/kg (IP) - - 11.6 ± 0.5 µM 10 ± 1 µM*h [8]

| Dog | 2 mg/kg (Oral) | 3.7 | 8.97 | - | 701 pmol·h/mL |[1] |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol is adapted from methodologies described for assessing the stability of compounds to Phase I metabolism.[5][10]

  • Objective: To determine the rate of disappearance of this compound when incubated with liver microsomes in the presence of NADPH.

  • Materials:

    • This compound

    • Pooled liver microsomes (human or mouse)

    • Phosphate buffer (e.g., 0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

    • Control compounds (a known stable compound and a known unstable compound)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • In a microcentrifuge tube, pre-incubate this compound (final concentration typically 1 µM) with liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to cold ACN containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of this compound to the internal standard at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural log of the percent remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Visualizations

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol SM Sphingomyelin Ceramide Ceramide SM->Ceramide hydrolyzes nSMase2 nSMase2 nSMase2 MVB Multivesicular Body (MVB) Ceramide->MVB promotes EV formation EV Extracellular Vesicle (EV) MVB->EV releases Stimulus Inflammatory Stimulus (e.g., IL-1β) Stimulus->nSMase2 activates This compound This compound This compound->nSMase2 inhibits

Caption: this compound inhibits nSMase2, blocking ceramide production and EV release.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare this compound Stock Solution D Pre-incubate this compound with Microsomes A->D B Prepare Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E F Collect Aliquots at Time Points E->F G Quench Reaction with ACN F->G H Centrifuge and Collect Supernatant G->H I Analyze by LC-MS/MS H->I J Calculate % Remaining I->J

Caption: Workflow for in vitro metabolic stability assay of this compound.

References

Technical Support Center: DPTIP Treatment Protocols for Long-term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) in long-term experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during the course of these studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective, non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2][3] nSMase2 is a key enzyme in the sphingomyelin metabolic pathway, responsible for the hydrolysis of sphingomyelin into ceramide and phosphocholine. By inhibiting nSMase2, this compound reduces the production of ceramide, a critical lipid involved in the biogenesis of extracellular vesicles (EVs).[2] Consequently, this compound treatment leads to a dose-dependent decrease in the release of EVs from cells.[4]

Q2: What is the recommended solvent and storage condition for this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[5] It is recommended to prepare a concentrated stock solution in DMSO, which can then be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]

Q3: What is the known in vitro and in vivo half-life of this compound?

A3: this compound has a short half-life in vivo, which is a critical consideration for long-term studies. In mice, the half-life is less than 30 minutes.[6][7][8] To address this, prodrugs of this compound have been developed to improve its pharmacokinetic profile.[6][7] The stability of this compound in cell culture media at 37°C has not been extensively reported and should be empirically determined for long-term experiments.

Q4: Is this compound known to have off-target effects?

A4: this compound is described as a selective inhibitor of nSMase2.[1][2] Screening against a large panel of bioassays has shown weak activity in a small percentage of targets, suggesting a generally high degree of selectivity.[4] However, as with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Guide for Long-term this compound Experiments

Issue Possible Cause(s) Recommended Solution(s)
Loss of this compound Efficacy Over Time - Degradation in Culture Media: this compound, like many small molecules, may degrade at 37°C over extended periods. - Cellular Resistance: Cells may develop resistance mechanisms with chronic exposure.- Regular Media Changes: For continuous exposure, replenish the culture media with freshly diluted this compound every 24-48 hours. - Stability Check: Empirically determine the stability of this compound in your specific cell culture medium by incubating it for various durations and then testing its activity. - Dose-Response Evaluation: Periodically perform a dose-response experiment to check for shifts in the IC50 value.
Precipitation in Culture Media - Low Aqueous Solubility: this compound has low solubility in aqueous solutions. - High Final DMSO Concentration: The final concentration of DMSO in the culture media may be too high.- Use a Low Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% to avoid both toxicity and precipitation. - Pre-dilution: Prepare an intermediate dilution of the this compound stock in a serum-free medium before adding it to the final culture volume. Mix thoroughly upon addition.
Observed Cytotoxicity or Changes in Cell Morphology - On-target Toxicity: Inhibition of nSMase2 and alteration of ceramide levels can impact cell viability and morphology over time. - Off-target Effects: Although selective, off-target effects cannot be completely ruled out with long-term exposure. - Phototoxicity: Phenolic compounds can be susceptible to photo-induced degradation or phototoxicity.- Determine Optimal Concentration: Conduct a long-term cytotoxicity assay (e.g., using a non-toxic, real-time viability dye) to determine the highest non-toxic concentration for your specific cell line and experiment duration. - Control for Off-Target Effects: Use a structurally similar but inactive analog of this compound as a negative control, if available.[1] - Protect from Light: Minimize exposure of this compound-containing solutions and cell cultures to light. - Monitor Morphology: Regularly document cell morphology using microscopy. For astrocytes, changes in process length and cell body area have been observed in response to various stimuli.[9][10]
Inconsistent Extracellular Vesicle (EV) Yield - Incomplete Inhibition: Fluctuating this compound concentration due to degradation can lead to variable inhibition of EV release. - Challenges in EV Isolation: Chronic drug treatment may alter the composition of the conditioned media, affecting the efficiency of EV isolation protocols.- Consistent this compound Treatment: Adhere to a strict media change schedule to maintain a consistent concentration of this compound. - Optimize EV Isolation Protocol: The efficiency of EV isolation can be influenced by the composition of the starting material. You may need to optimize your ultracentrifugation or other isolation methods for conditioned media from long-term this compound-treated cells.[11][12]

Data Presentation

Table 1: In Vitro and In Vivo Properties of this compound

Parameter Value Reference(s)
Target Neutral Sphingomyelinase 2 (nSMase2)[1][2]
IC50 30 nM[1][2][4]
Mode of Inhibition Non-competitive[3]
In Vitro Half-life (microsomes) Stable for at least 1 hour in mouse and human liver microsomes[4]
In Vivo Half-life (mice) < 30 minutes[6][7][8]
Brain/Plasma AUC Ratio (mice) 0.26[1][2][4]
Short-term Cytotoxicity (CC50) 54.83 µM (Vero cells), 15.11 µM (HeLa cells)[5]

Experimental Protocols

Protocol 1: nSMase2 Activity Assay

This protocol is adapted from fluorescence-based assays used to measure nSMase2 activity.

Materials:

  • Amplex™ Red Sphingomyelinase Assay Kit

  • Cell lysate containing nSMase2

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the cell lysate containing nSMase2.

  • Add the this compound dilutions to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the Amplex™ Red reagent/enzyme mixture containing sphingomyelin.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence using a plate reader with excitation at 530-560 nm and emission at ~590 nm.

  • Calculate the percent inhibition relative to a vehicle control (e.g., DMSO).

Protocol 2: Long-term Cytotoxicity Assay

This protocol provides a framework for assessing the long-term effects of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound

  • A real-time, non-toxic cell viability reagent (e.g., a fluorescent dye that is excluded from live cells)

  • Multi-well culture plates

  • Microscope with fluorescence capabilities or a plate reader

Procedure:

  • Seed cells in multi-well plates at a density that allows for logarithmic growth over the desired experimental duration.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control.

  • Add the this compound dilutions and the viability reagent to the cells.

  • Incubate the cells under standard culture conditions (37°C, 5% CO2).

  • Monitor cell viability at regular intervals (e.g., every 24 hours) by measuring the fluorescence signal.

  • Replenish the media with fresh this compound and viability reagent as needed, depending on the stability of the compound and the duration of the experiment.

  • At the end of the experiment, normalize the viability data to the vehicle control to determine the effect of this compound on cell growth and viability over time.

Mandatory Visualization

DPTIP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cell Cell Interior Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Hydrolysis EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Promotes This compound This compound This compound->nSMase2 Inhibition

Caption: this compound inhibits nSMase2, blocking ceramide production and EV biogenesis.

DPTIP_Experimental_Workflow Start Start: Long-term Cell Culture Treatment Treat with this compound (with regular media changes) Start->Treatment Endpoint_Analysis Endpoint Analysis Treatment->Endpoint_Analysis Viability_Assay Cell Viability Assay Endpoint_Analysis->Viability_Assay EV_Analysis EV Isolation & Quantification Endpoint_Analysis->EV_Analysis nSMase_Activity nSMase2 Activity Assay Endpoint_Analysis->nSMase_Activity Morphology Morphological Analysis Endpoint_Analysis->Morphology

Caption: Workflow for long-term this compound treatment and subsequent analyses.

Troubleshooting_Logic Problem Reduced this compound Efficacy Check_Stability Is this compound stable in media? Problem->Check_Stability Check_Resistance Have cells developed resistance? Problem->Check_Resistance Solution_Stability Increase media change frequency Check_Stability->Solution_Stability No Solution_Resistance Perform new dose-response curve Check_Resistance->Solution_Resistance Yes

Caption: Troubleshooting logic for decreased this compound efficacy in long-term studies.

References

Technical Support Center: Measuring DPTIP Target Engagement in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for measuring DPTIP target engagement in tissues. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is measuring its target engagement in tissues important?

A: this compound (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol) is a potent and selective inhibitor of neutral sphingomyelinase 2 (nSMase2).[1][2] nSMase2 is a key enzyme in the biosynthesis of extracellular vesicles (EVs), which are involved in intercellular communication and have been implicated in the progression of various diseases.[1][3][4] Measuring this compound's engagement with its target, nSMase2, directly within a tissue sample is crucial for several reasons:

  • Target Validation: Confirming that this compound interacts with nSMase2 in a complex biological environment validates it as the primary target.[5][6]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): It helps to establish a relationship between the drug concentration in the tissue and the extent of target binding, which is essential for optimizing dosing regimens.

  • Efficacy and Off-Target Effects: Direct measurement of target engagement can be correlated with the therapeutic effect, and can also help in identifying potential off-target interactions.[5][6]

Q2: What are the primary methods to measure this compound target engagement in tissues?

A: Several advanced techniques can be employed to measure the interaction between this compound and nSMase2 in tissues. The main approaches include:

  • Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a ligand binding to a protein increases the protein's thermal stability.[7][8][9] It is a powerful technique as it can be performed in intact cells and tissues without modifying the compound.[8][10]

  • Photoaffinity Labeling (PAL): This technique involves using a chemically modified version of this compound that contains a photoreactive group.[11][12] Upon UV irradiation, the probe covalently binds to its target, allowing for subsequent detection and quantification.

  • Affinity-Based Protein Profiling (ABPP): This chemoproteomic approach uses activity-based probes to assess the engagement of a target enzyme by an inhibitor.[6][13]

  • Affinity Extraction Liquid Chromatography-Mass Spectrometry (AE-LC-MS): This quantitative method can directly measure the amount of drug bound to its target in tissue samples.[14]

Q3: Can I measure this compound target engagement indirectly?

A: Yes, indirect methods can provide evidence of target engagement by measuring the downstream consequences of this compound's interaction with nSMase2. For this compound, a primary downstream effect is the inhibition of EV release.[1][3] Therefore, quantifying the reduction in astrocyte-derived EVs in response to this compound treatment in an in vivo model can serve as a biomarker of target engagement.[1][2]

Troubleshooting Guides

Cellular Thermal Shift Assay (CETSA®)

Issue 1: No observable thermal shift for nSMase2 upon this compound treatment.

Possible Cause Troubleshooting Step
Insufficient this compound concentration or incubation time. Optimize the concentration of this compound and the incubation time with the tissue homogenate. A dose-response and time-course experiment is recommended.
Low abundance of nSMase2 in the tissue sample. Ensure the chosen tissue has sufficient expression of nSMase2. If not, consider using a different tissue or enriching for the target protein.
Poor cell lysis and protein extraction. Optimize the lysis buffer and homogenization procedure to ensure efficient extraction of nSMase2 from the tissue.
Suboptimal heating conditions. Carefully calibrate the heating block or PCR machine to ensure accurate and uniform temperature application across all samples.
Antibody issues in Western Blot detection. Validate the specificity and sensitivity of the primary antibody for nSMase2. Use a positive control (recombinant nSMase2) to confirm antibody performance.

Issue 2: High variability between CETSA® replicates.

Possible Cause Troubleshooting Step
Inconsistent sample handling and processing. Standardize all steps of the protocol, from tissue homogenization to sample loading for Western Blot, to minimize variability.
Uneven heating of samples. Ensure that all sample tubes are in full contact with the heating block and that the temperature is uniform across the block.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample volumes.
Photoaffinity Labeling (PAL)

Issue 1: No specific labeling of nSMase2 with the this compound-based probe.

Possible Cause Troubleshooting Step
Inefficient photo-crosslinking. Optimize the UV irradiation time and wavelength. Ensure the UV lamp is functioning correctly and providing the appropriate energy output.
Instability of the photoaffinity probe. Synthesize a fresh batch of the probe and store it under appropriate conditions (e.g., protected from light, low temperature).
Low affinity of the probe for nSMase2. The chemical modification of this compound may have reduced its binding affinity. Consider synthesizing alternative probes with the photoreactive group at different positions.
High non-specific binding of the probe. Include a competition experiment by co-incubating the tissue with an excess of unlabeled this compound to demonstrate the specificity of the probe's binding to nSMase2.

Issue 2: High background or non-specific labeling.

Possible Cause Troubleshooting Step
Probe is too reactive. Reduce the concentration of the photoaffinity probe or the UV irradiation time.
Insufficient blocking of non-specific sites. Optimize the blocking step during the enrichment of labeled proteins (e.g., using bovine serum albumin or other blocking agents).
Inadequate washing steps. Increase the number and stringency of the washing steps after probe incubation and enrichment to remove non-specifically bound proteins.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA®) for this compound Target Engagement

This protocol outlines the general workflow for assessing the thermal stabilization of nSMase2 by this compound in tissue samples.

  • Tissue Homogenization:

    • Excise the tissue of interest and immediately place it in ice-cold phosphate-buffered saline (PBS).

    • Homogenize the tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • This compound Treatment:

    • Divide the tissue lysate into aliquots.

    • Treat the aliquots with varying concentrations of this compound or vehicle (DMSO) for a predetermined time at room temperature.

  • Heat Treatment:

    • Heat the treated lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Precipitation and Quantification:

    • Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Separate the soluble proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for nSMase2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Visualize the protein bands and quantify the band intensities.

  • Data Analysis:

    • Plot the relative amount of soluble nSMase2 as a function of temperature for both this compound-treated and vehicle-treated samples.

    • A rightward shift in the melting curve for the this compound-treated sample indicates target engagement.

Protocol 2: Photoaffinity Labeling (PAL) Workflow

This protocol provides a general framework for using a this compound-based photoaffinity probe to identify its binding to nSMase2 in tissues.

  • Probe Synthesis:

    • Synthesize a this compound analog containing a photoreactive group (e.g., diazirine, benzophenone) and an enrichment tag (e.g., biotin, alkyne).

  • Tissue Homogenization and Probe Incubation:

    • Prepare a tissue homogenate as described in the CETSA protocol.

    • Incubate the lysate with the this compound photoaffinity probe in the dark.

  • UV Irradiation:

    • Expose the lysate to UV light at a specific wavelength (e.g., 365 nm) for a defined period to induce covalent crosslinking of the probe to its target protein(s).

  • Enrichment of Labeled Proteins:

    • If using a biotinylated probe, add streptavidin-coated beads to the lysate to capture the probe-protein complexes.

    • If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag, followed by enrichment with streptavidin beads.

  • Elution and Analysis:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Identify the eluted proteins using mass spectrometry or confirm the presence of nSMase2 by Western Blot.

Data Presentation

Table 1: Example CETSA® Data for this compound Target Engagement

Temperature (°C)Vehicle Control (% Soluble nSMase2)This compound (10 µM) (% Soluble nSMase2)
40100100
459598
508092
555075
602055
65525
70<110

Table 2: Example Photoaffinity Labeling Mass Spectrometry Results

Protein IdentifiedPeptide Count (Vehicle)Peptide Count (this compound Probe)Fold Change
nSMase222512.5
Protein X561.2
Protein Y10111.1

Visualizations

DPTIP_Signaling_Pathway This compound This compound nSMase2 nSMase2 This compound->nSMase2 Inhibits Ceramide Ceramide nSMase2->Ceramide Converts Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV_Biogenesis Extracellular Vesicle (EV) Biogenesis Ceramide->EV_Biogenesis Promotes EV_Release EV Release EV_Biogenesis->EV_Release

Caption: this compound signaling pathway illustrating the inhibition of nSMase2.

CETSA_Workflow cluster_0 Sample Preparation cluster_1 CETSA® Protocol cluster_2 Analysis Tissue_Homogenization 1. Tissue Homogenization DPTIP_Treatment 2. This compound/Vehicle Treatment Tissue_Homogenization->DPTIP_Treatment Heat_Treatment 3. Heat Treatment DPTIP_Treatment->Heat_Treatment Centrifugation 4. Centrifugation Heat_Treatment->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Western_Blot 6. Western Blot for nSMase2 Supernatant_Collection->Western_Blot Data_Analysis 7. Data Analysis & Curve Shift Western_Blot->Data_Analysis

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

PAL_Workflow cluster_0 Probe Interaction cluster_1 Enrichment cluster_2 Detection Tissue_Homogenate 1. Tissue Homogenate Probe_Incubation 2. Incubate with this compound-PAL Probe Tissue_Homogenate->Probe_Incubation UV_Irradiation 3. UV Crosslinking Probe_Incubation->UV_Irradiation Enrichment 4. Enrich Labeled Proteins (e.g., Streptavidin Beads) UV_Irradiation->Enrichment Washing 5. Wash to Remove Non-specific Binders Enrichment->Washing Elution 6. Elute Bound Proteins Washing->Elution Analysis 7. Mass Spectrometry or Western Blot Elution->Analysis

Caption: Workflow for Photoaffinity Labeling (PAL) experiments.

References

DPTIP Analog Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the synthesis of DPTIP (5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine) analogs aimed at improving pharmacokinetic and pharmacodynamic properties. Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the synthesis of its analogs important?

A1: this compound, or 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol, is a highly potent inhibitor of neutral sphingomyelinase 2 (nSMase2), with an IC50 of 30 nM.[1] nSMase2 is a critical regulator of extracellular vesicle (EV) biogenesis and is implicated in various disease states.[2] Despite its potency, this compound itself has poor oral pharmacokinetic (PK) properties, including a short half-life and low bioavailability, which limit its clinical development.[2] Synthesizing analogs, particularly prodrugs, is a key strategy to overcome these limitations and improve its therapeutic potential.[2]

Q2: What is the primary strategy for improving the properties of this compound?

A2: The primary strategy is a prodrug approach that involves masking the phenolic hydroxyl group of this compound.[2] This hydroxyl group is crucial for the compound's inhibitory activity but is also a primary site for O-glucuronidation, a metabolic process that leads to rapid clearance and a poor half-life.[2] By temporarily modifying this group with various "promoieties" to form esters, carbamates, or phosphates, glucuronidation can be deterred, thereby improving oral absorption, half-life, and brain penetration.[2]

Q3: Why is the phenolic hydroxyl group of this compound essential for its activity?

A3: The phenolic hydroxyl group is critical for this compound's ability to inhibit nSMase2. A synthesized analog where this hydroxyl group was removed (a des-hydroxyl analog) was found to be inactive, with an IC50 greater than 100 µM, compared to 30 nM for this compound.[3] This demonstrates the necessity of this functional group for biological activity and underscores the value of a prodrug strategy that masks it reversibly.

Q4: What are the key starting materials and reagents for synthesizing common this compound prodrugs?

A4: For the synthesis of ester or carbamate prodrugs, the key starting materials are this compound and the respective amine or alcohol.[2] The reaction is typically facilitated by a coupling agent like triphosgene and a non-nucleophilic base such as Hünig's base (DIPEA) in a solvent like 1,2-dichloroethane (DCE).[2]

Q5: How is the progress of the synthesis reaction typically monitored?

A5: The progress of the reaction is periodically monitored using thin-layer chromatography (TLC).[2] This technique allows for the visualization of the consumption of the starting material (this compound) and the formation of the new product (the analog), helping to determine when the reaction is complete.[2]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Analog

Possible Cause Suggested Solution
Degradation of Reagents Use freshly opened or properly stored triphosgene, as it is sensitive to moisture. Ensure the amine/alcohol reactant is pure and dry.
Incorrect Reaction Temperature The initial reaction of this compound with triphosgene is typically carried out at 0 °C to control reactivity. Ensure the temperature is maintained before adding the amine and allowing the reaction to proceed to room temperature.[2]
Insufficient Reaction Time Monitor the reaction closely using TLC. Some reactions may require extended periods (from 4 to 20 hours) to reach completion.[2] Do not quench the reaction until TLC indicates the consumption of the this compound starting material.
Base Incompatibility Ensure a suitable non-nucleophilic base like DIPEA is used. Other bases may interfere with the reaction or cause unwanted side products.

Issue 2: Product is Impure or Multiple Spots on TLC

Possible Cause Suggested Solution
Side Reactions with Triphosgene Add triphosgene slowly to the reaction mixture at 0 °C. If available, using the pre-formed carbonyl chlorides of the promoieties can provide a cleaner reaction.[2]
Incomplete Reaction As noted above, allow for sufficient reaction time. An incomplete reaction will show both starting material and product spots on the TLC plate.
Product Degradation During workup, avoid harsh acidic or basic conditions that could cleave the newly formed ester or carbamate linkage. Use gentle extraction procedures with water and brine washes.[2]
Purification Challenges If impurities co-elute with the product during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).

Issue 3: Synthesized Analog Shows Poor Bioavailability or is Inactive

Possible Cause Suggested Solution
Suboptimal Promoiety The choice of promoiety is critical for balancing solubility, stability, and cell permeability. If a simple alkyl ester shows poor performance, consider more complex promoieties like piperidinyl carbamates, which have been shown to be effective.[2]
Prodrug is too Stable The prodrug must be stable enough to be absorbed but labile enough to be cleaved in vivo to release the active this compound. If the analog is inactive, it may not be converting to the parent drug. Test the in vitro stability of the prodrug in plasma or liver microsomes.
Modification of Essential Groups Ensure the synthesis strategy only modifies the phenolic hydroxyl group. Unintended modifications to other parts of the this compound scaffold could result in a loss of activity. Confirm the structure of the final product using NMR and mass spectrometry.

Data Presentation

Table 1: Comparison of Inhibitory Activity

CompoundTargetIC50
This compoundHuman nSMase230 nM[3]
Des-hydroxyl this compoundHuman nSMase2> 100 µM[3]

Table 2: Comparison of Pharmacokinetic (PK) Properties in Mice

CompoundAdministrationCmax (Plasma)AUC (Plasma)AUC (Brain)AUC Brain/Plasma Ratio
This compound10 mg/kg IP11.6 ± 0.5 µM10 ± 1 µMh2.6 ± 0.5 µMh0.26[3]
Prodrug P18Oral>4-fold higher than this compound1047 pmol·h/mL247 pmol·h/gN/A[2]

Note: Direct comparison of AUC values between this compound and P18 is complex due to different units and administration routes reported in the sources. However, the data clearly indicates a significant improvement in exposure with the prodrug.[2]

Experimental Protocols

Protocol 1: General Synthesis of this compound Carbamate/Ester Prodrugs (e.g., P1-P13)

This protocol is adapted from the synthesis of this compound prodrugs P1, P7-12.[2]

  • Preparation: Dissolve this compound (1.0 equivalent) in 1,2-dichloroethane (DCE) in a round-bottom flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Base: Add DIPEA (5.0 equivalents) to the solution.

  • Activation: Slowly add triphosgene (1.1 equivalents) to the cooled mixture.

  • Stirring: Stir the resulting mixture at 0 °C for 1 hour.

  • Addition of Nucleophile: Add the desired primary or secondary amine (1.5 equivalents) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-20 hours.

  • Monitoring: Monitor the reaction's completion by TLC.

  • Workup:

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Wash the organic layer sequentially with water and then a brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired this compound analog.

Visualizations

experimental_workflow cluster_prep 1. Preparation & Activation cluster_reaction 2. Reaction cluster_purification 3. Workup & Purification prep Dissolve this compound & DIPEA in DCE cool Cool to 0 C prep->cool activate Add Triphosgene cool->activate add_amine Add Amine activate->add_amine stir Stir at RT (3-20h) add_amine->stir tlc Monitor via TLC stir->tlc workup DCM Dilution, Wash (Water, Brine) tlc->workup purify Column Chromatography workup->purify product Final this compound Analog purify->product

Caption: General workflow for synthesizing this compound carbamate prodrugs.

logical_relationship This compound This compound (Active, Poor PK) OH_group Phenolic -OH Group This compound->OH_group has Prodrug_Strategy Prodrug Strategy: Mask -OH Group This compound->Prodrug_Strategy is modified by Glucuronidation Metabolism (O-Glucuronidation) OH_group->Glucuronidation is site of Rapid_Clearance Rapid Clearance & Poor Half-Life Glucuronidation->Rapid_Clearance DPTIP_Analog This compound Prodrug (Inactive, Improved PK) Prodrug_Strategy->DPTIP_Analog to create Improved_PK Improved Absorption & Half-Life DPTIP_Analog->Improved_PK Cleavage In vivo Cleavage DPTIP_Analog->Cleavage Release Release of Active this compound at Target Site Cleavage->Release

Caption: Logic of the this compound prodrug strategy to improve pharmacokinetics.

References

Validation & Comparative

DPTIP in Focus: A Comparative Analysis of nSMase2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance of DPTIP compared to other neutral sphingomyelinase 2 (nSMase2) inhibitors, supported by experimental data and methodologies.

Neutral sphingomyelinase 2 (nSMase2) has emerged as a critical enzyme in various cellular processes, including inflammation, exosome biogenesis, and cell signaling. Its role in the pathophysiology of several diseases, such as neurodegenerative disorders and cancer, has made it a prime target for therapeutic intervention.[1][2] This has led to the development of several small molecule inhibitors, each with distinct characteristics. This guide provides a comprehensive comparison of 2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol (this compound) with other notable nSMase2 inhibitors, offering a valuable resource for selecting the appropriate tool compound for research and development.

Performance Comparison of nSMase2 Inhibitors

The efficacy and utility of an nSMase2 inhibitor are determined by several key parameters, including its potency (IC50), mechanism of action, and pharmacokinetic properties. The following table summarizes the quantitative data for this compound and other commonly used nSMase2 inhibitors.

InhibitorIC50KiMechanism of InhibitionMolecular Weight ( g/mol )Brain PenetrantOral BioavailabilityKey Features & Limitations
This compound 30 nM [1][3]-Non-competitive[4][5]414.91 (HCl salt)[6]Yes (AUCbrain/AUCplasma = 0.26)[3][4]Poor[1][7]Most potent nSMase2 inhibitor to date. [4] Metabolically stable but exhibits rapid clearance.[7] Prodrug strategies are being explored to improve PK properties.[7]
GW4869 1 µM[1][8]-Non-competitive[1][8]577.0Not reportedPoorWidely used tool compound, but has high lipophilicity and poor solubility, limiting its clinical potential.[1][9]
Cambinol 5-7 µM[1][10]7 µM[10]Uncompetitive[10][11]360.43YesNot reportedAlso inhibits SIRT1/2, indicating a lack of specificity.[9][10] Metabolically unstable.[12]
PDDC 300 nM[1]-Non-competitive[1]-Not reportedExcellent[1]Although less potent than this compound, it possesses excellent overall ADME properties.[1]
Altenusin µM range[13][14]-Non-competitive[14]-Not reportedNot reportedA fungal metabolite with broader nSMase inhibitory activity.[12]
Spiroepoxide 29 µM[9]-Irreversible, Non-specific[9]-Not reportedNot reportedAlso inhibits Ras farnesyltransferase.[9]

Understanding the nSMase2 Signaling Pathway and Inhibition

The canonical function of nSMase2 is the hydrolysis of sphingomyelin into ceramide and phosphocholine.[15][16] This enzymatic activity is a critical step in ceramide-mediated signaling, which influences a multitude of cellular responses including apoptosis, cell growth arrest, and inflammation.[15][17] Furthermore, nSMase2-generated ceramide is integral to the biogenesis of extracellular vesicles (EVs), also known as exosomes, which are key mediators of intercellular communication.[1][18]

Inflammatory stimuli, such as the cytokine Interleukin-1β (IL-1β), can activate nSMase2.[5][18] This activation leads to an increase in ceramide production, which in turn promotes the formation and release of EVs.[5][18] These EVs can then travel to distant sites and trigger further inflammatory responses.[3][18]

This compound and other non-competitive inhibitors act by binding to an allosteric site on the nSMase2 enzyme, rather than the active site where sphingomyelin binds.[11][13] This binding event induces a conformational change in the enzyme that prevents it from effectively catalyzing the hydrolysis of its substrate, thereby reducing ceramide production and subsequent EV release.[11][18]

nSMase2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_stimuli Stimuli cluster_inhibitors Inhibitors cluster_cellular_response Cellular Response sphingomyelin Sphingomyelin nSMase2 nSMase2 sphingomyelin->nSMase2 ceramide Ceramide nSMase2->ceramide Hydrolyzes phosphocholine Phosphocholine nSMase2->phosphocholine ev_biogenesis Extracellular Vesicle (Exosome) Biogenesis ceramide->ev_biogenesis inflammation Inflammation ceramide->inflammation apoptosis Apoptosis ceramide->apoptosis stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) stimuli->nSMase2 Activates This compound This compound This compound->nSMase2 Inhibits (Allosteric)

Caption: nSMase2 signaling pathway and point of inhibition by this compound.

Experimental Methodologies

The characterization and comparison of nSMase2 inhibitors rely on robust and reproducible experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

In Vitro nSMase2 Inhibition Assay (Fluorescence-based)

This high-throughput screening assay is commonly used for the initial identification of nSMase2 inhibitors.

Principle: The assay utilizes a coupled enzymatic reaction. nSMase2 hydrolyzes sphingomyelin to phosphocholine and ceramide. Alkaline phosphatase then hydrolyzes phosphocholine to choline, which is subsequently oxidized by choline oxidase to produce hydrogen peroxide. Finally, horseradish peroxidase uses the hydrogen peroxide to convert a non-fluorescent probe into a highly fluorescent product. The intensity of the fluorescence is directly proportional to the nSMase2 activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.1% Triton X-100.

    • Substrate Solution: Sphingomyelin (from bovine brain) dissolved in assay buffer.

    • Coupling Reagents: Alkaline phosphatase, choline oxidase, horseradish peroxidase, and a fluorescent probe (e.g., Amplex Red) in assay buffer.

    • Enzyme Solution: Recombinant human nSMase2 diluted in assay buffer.

    • Inhibitor Solutions: Test compounds (e.g., this compound) and control inhibitors (e.g., Cambinol) are prepared in DMSO and then diluted in assay buffer to various concentrations.[4]

  • Assay Procedure (384-well plate format):

    • Add 5 µL of inhibitor solution or DMSO (vehicle control) to each well.

    • Add 5 µL of the enzyme solution to all wells except the negative control wells (which receive 5 µL of assay buffer).

    • Pre-incubate the plate for 15 minutes at 37°C.[4]

    • Initiate the reaction by adding 10 µL of a pre-mixed solution containing the substrate and coupling reagents.

    • Incubate the plate for 2 hours at 37°C, protected from light.[4]

    • Measure the fluorescence intensity using a microplate reader (e.g., Excitation: 530-560 nm, Emission: ~590 nm).

  • Data Analysis:

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Experimental Workflow for nSMase2 Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of novel nSMase2 inhibitors.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Validation & Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation hts High-Throughput Screening (Fluorescence-based Assay) hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination ([14C]-Sphingomyelin Assay) hit_id->dose_response mechanism Mechanism of Inhibition Studies (e.g., Lineweaver-Burk Plot) dose_response->mechanism selectivity Selectivity Profiling (vs. aSMase, other enzymes) mechanism->selectivity ev_release Inhibition of EV Release (e.g., Nanoparticle Tracking Analysis) selectivity->ev_release cell_viability Cell Viability/Toxicity Assays ev_release->cell_viability pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) cell_viability->pk_pd efficacy Efficacy in Disease Models (e.g., Neuroinflammation model) pk_pd->efficacy

Caption: A typical experimental workflow for nSMase2 inhibitor discovery.

Conclusion

This compound stands out as a highly potent and selective nSMase2 inhibitor, making it an invaluable tool for investigating the roles of this enzyme in health and disease.[1][3] While its poor oral bioavailability presents a challenge for clinical translation, ongoing research into prodrug formulations shows promise for overcoming this limitation.[7] For researchers requiring a potent and brain-penetrant nSMase2 inhibitor for in vitro and in vivo studies, this compound represents the current gold standard. However, for studies where high potency is not the primary concern and good ADME properties are paramount, PDDC may be a more suitable alternative.[1] The information provided in this guide is intended to assist researchers in making an informed decision when selecting an nSMase2 inhibitor for their specific experimental needs.

References

DPTIP vs. GW4869: A Comparative Guide to Exosome Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of extracellular vesicle (EV) research has identified exosomes as key players in intercellular communication, with profound implications for both physiological and pathological processes. Consequently, the ability to modulate exosome biogenesis and release is critical for both basic research and therapeutic development. This guide provides a comprehensive comparison of two widely used small molecule inhibitors of exosome production: DPTIP and GW4869. Both compounds target the neutral sphingomyelinase (nSMase) pathway, a key route for exosome biogenesis.

Mechanism of Action: Targeting the nSMase Pathway

Both this compound and GW4869 exert their inhibitory effects by targeting neutral sphingomyelinase (nSMase), particularly nSMase2. This enzyme is crucial for the ESCRT-independent pathway of exosome biogenesis. nSMase catalyzes the hydrolysis of sphingomyelin into ceramide. The accumulation of ceramide in the inner leaflet of the multivesicular body (MVB) membrane is thought to induce negative curvature, leading to the inward budding of the membrane to form intraluminal vesicles (ILVs). These ILVs are subsequently released as exosomes when the MVB fuses with the plasma membrane. By inhibiting nSMase2, this compound and GW4869 prevent the formation of ceramide, thereby blocking the biogenesis of ILVs and the subsequent release of exosomes[1][2][3].

dot

Exosome Biogenesis Inhibition Mechanism of Exosome Inhibition by this compound and GW4869 cluster_0 Multivesicular Body (MVB) cluster_1 Inhibition Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide nSMase2->Ceramide Catalyzes ILV Formation Inward Budding (ILV Formation) Ceramide->ILV Formation Induces Exosome Release Exosome Release ILV Formation->Exosome Release MVB Fusion with Plasma Membrane This compound This compound This compound->nSMase2 GW4869 GW4869 GW4869->nSMase2

Caption: Signaling pathway of exosome biogenesis via the nSMase2-ceramide axis and its inhibition by this compound and GW4869.

Quantitative Performance Comparison

A critical aspect for researchers is the potency and efficacy of these inhibitors. This compound has emerged as a significantly more potent inhibitor of nSMase2 compared to GW4869.

ParameterThis compoundGW4869Reference(s)
Target Neutral Sphingomyelinase 2 (nSMase2)Neutral Sphingomyelinase (nSMase)[2][3]
IC50 30 nM1 µM[2][4]
Potency High (nanomolar)Moderate (micromolar)[2][4]
Specificity Selective for nSMase2 over acid sphingomyelinaseSelective for nSMase over acid sphingomyelinase[2]
In Vitro Concentration (Typical) 0.03 - 30 µM5 - 20 µM[2][5]
In Vivo Dose (Typical) 10 mg/kg (i.p.)1.25 - 2.5 mg/kg (i.p.)[3][6]
Reported Efficacy 50% reduction in exosome release at 30 µM in astrocytes~22% reduction in exosome release at 10 µM in RAW264.7 macrophages[2][5]

Experimental Protocols

The following provides a generalized workflow for utilizing this compound and GW4869 in cell culture experiments to inhibit exosome production. Specific concentrations and incubation times may need to be optimized depending on the cell type and experimental goals.

dot

Exosome Inhibition Workflow General Experimental Workflow for Exosome Inhibition Start Start Cell_Culture 1. Cell Culture (in exosome-depleted media) Start->Cell_Culture Inhibitor_Treatment 2. Treatment with this compound or GW4869 (optimized concentration and time) Cell_Culture->Inhibitor_Treatment Conditioned_Media_Collection 3. Collection of Conditioned Media Inhibitor_Treatment->Conditioned_Media_Collection Exosome_Isolation 4. Exosome Isolation (e.g., ultracentrifugation, precipitation) Conditioned_Media_Collection->Exosome_Isolation Exosome_Quantification 5. Exosome Quantification (e.g., NTA, protein assay) Exosome_Isolation->Exosome_Quantification Downstream_Analysis 6. Downstream Analysis (e.g., Western blot, RNA analysis) Exosome_Quantification->Downstream_Analysis End End Downstream_Analysis->End

Caption: A generalized workflow for conducting an exosome inhibition experiment using this compound or GW4869.

Materials:
  • This compound (2,6-Dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)phenol)

  • GW4869

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cell culture medium with exosome-depleted fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

Protocol:
  • Stock Solution Preparation:

    • Dissolve this compound and GW4869 in DMSO to create concentrated stock solutions (e.g., 10-20 mM). Store at -20°C or -80°C as recommended by the supplier.

  • Cell Seeding:

    • Plate cells at a desired density in culture vessels containing medium supplemented with exosome-depleted FBS. Allow cells to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Treatment:

    • On the day of treatment, thaw the inhibitor stock solution and dilute it to the final working concentration in fresh, pre-warmed cell culture medium.

    • For this compound: Typical working concentrations range from 0.03 to 30 µM.

    • For GW4869: Typical working concentrations range from 5 to 20 µM.

    • A vehicle control (DMSO at the same final concentration as the inhibitor-treated samples) must be included.

    • Remove the old medium from the cells, wash with PBS, and add the medium containing the inhibitor or vehicle control.

    • Incubate the cells for the desired period (e.g., 24-72 hours). Incubation time should be optimized based on the cell type's exosome secretion rate and the stability of the inhibitor.

  • Conditioned Media Collection and Exosome Isolation:

    • After incubation, collect the conditioned medium.

    • Centrifuge the medium at low speed (e.g., 300 x g for 10 minutes) to remove cells and debris.

    • Isolate exosomes from the cleared supernatant using standard protocols such as ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits.

  • Quantification and Characterization of Exosomes:

    • Quantify the isolated exosomes using methods like Nanoparticle Tracking Analysis (NTA) to determine particle concentration and size distribution.

    • Measure the total protein content of the exosome pellet using a BCA or Bradford assay.

    • Confirm the presence of exosomal markers (e.g., CD63, CD9, ALIX, TSG101) and the absence of cellular contamination markers by Western blotting.

Off-Target Effects and Considerations

While both inhibitors are valuable tools, it is crucial to be aware of their potential off-target effects.

  • Cell Viability: High concentrations of both this compound and GW4869 can affect cell viability in a cell-type-dependent manner. It is essential to perform a dose-response curve to determine the optimal non-toxic concentration for the specific cell line being used.

  • Autophagy: There is evidence suggesting that inhibitors of the nSMase pathway may impact autophagic processes. Researchers should consider evaluating markers of autophagy if this is a relevant pathway in their experimental system.

  • Solubility: GW4869 has been reported to have poor solubility, which can be a practical consideration in its experimental application.

Conclusion

Both this compound and GW4869 are effective inhibitors of exosome biogenesis through their action on the nSMase pathway. The choice between these two inhibitors will likely depend on the specific requirements of the experiment.

  • This compound offers significantly higher potency, making it a valuable tool for achieving robust inhibition at lower concentrations. Its selectivity for nSMase2 is also a notable advantage.

  • GW4869 , while less potent, has been more widely used historically, and therefore, a larger body of literature exists detailing its use in various models.

For researchers requiring a highly potent and selective inhibitor, this compound represents a superior choice. However, GW4869 remains a viable and well-characterized option. In all cases, careful optimization of experimental conditions, including concentration and incubation time, and thorough validation of exosome inhibition are paramount for obtaining reliable and reproducible results.

References

A Comparative Guide to DPTIP and Other nSMase2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neutral sphingomyelinase 2 (nSMase2) inhibitor DPTIP with other common alternatives. The information is supported by experimental data to aid in the selection of the most appropriate inhibitor for your research needs.

Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. This process is integral to the biogenesis of extracellular vesicles (EVs), which are implicated in a variety of physiological and pathological processes, including neurodegenerative diseases and cancer. As such, inhibitors of nSMase2 are valuable research tools and potential therapeutic agents. This guide focuses on this compound (2,6-dimethoxy-4-(5-phenyl-4-thiophen-2-yl-1H-imidazol-2-yl)-phenol), a potent and brain-penetrant nSMase2 inhibitor, and compares its performance with other widely used inhibitors.

Comparative Analysis of nSMase2 Inhibitors

The following table summarizes the key quantitative data for this compound and its alternatives, offering a clear comparison of their potency and characteristics.

InhibitorIC50 Value (nSMase2)Mode of InhibitionKey Characteristics
This compound 30 nM[1][2][3][4]Non-competitive[1][4]High potency, brain penetrant, metabolically stable, selective.[1][2][3][4]
GW4869 ~1 µM[4]Non-competitive[4]Widely used but has low potency and poor solubility.[4]
Cambinol 5-7 µM[5]Uncompetitive[5]Moderate potency, also inhibits SIRT1/2.
PDDC 0.3 µMNon-competitiveOrally available and brain penetrant.
Altenusin µM range (low potency)Non-competitiveNatural product with low potency.[5]

Signaling Pathway of nSMase2 and Inhibition by this compound

The following diagram illustrates the signaling pathway involving nSMase2 and the mechanism of its inhibition by this compound. In response to stimuli such as inflammatory cytokines (e.g., IL-1β), nSMase2 is activated and translocates to cellular membranes where it hydrolyzes sphingomyelin into ceramide. The accumulation of ceramide is a critical step in the biogenesis of intraluminal vesicles within multivesicular bodies, which are subsequently released as extracellular vesicles. This compound, as a non-competitive inhibitor, binds to an allosteric site on nSMase2, preventing its catalytic activity and thereby blocking the production of ceramide and the subsequent release of EVs.

nSMase2_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Stimulus Stimulus Receptor Receptor Stimulus->Receptor 1. Activation nSMase2_inactive nSMase2 (inactive) Receptor->nSMase2_inactive 2. Signal Transduction nSMase2_active nSMase2 (active) nSMase2_inactive->nSMase2_active 3. Activation Ceramide Ceramide nSMase2_active->Ceramide 4. Hydrolysis Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2_active EV_Biogenesis EV Biogenesis Ceramide->EV_Biogenesis 5. Triggers EV_Release EV Release EV_Biogenesis->EV_Release 6. Leads to This compound This compound This compound->nSMase2_active Inhibition

nSMase2 signaling and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of the findings.

In Vitro nSMase2 Activity Assay (Fluorescence-based)

This protocol is a generalized procedure based on commonly used fluorescence assays for measuring nSMase2 activity and the inhibitory effects of compounds like this compound.

Materials:

  • Recombinant human nSMase2 (from cell lysates)

  • Amplex™ Red Sphingomyelinase Assay Kit (or similar)

  • Test inhibitors (this compound, GW4869, Cambinol, PDDC, Altenusin) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2)

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test inhibitors in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference.

  • In a 96-well plate, add a defined amount of recombinant human nSMase2 enzyme to each well.

  • Add the test inhibitor dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor like GW4869).

  • Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the sphingomyelin substrate and the coupled enzyme system from the assay kit.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 540 nm excitation and 590 nm emission for Amplex Red).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Mouse Model of Brain Inflammation

This protocol outlines a general procedure for evaluating the in vivo efficacy of nSMase2 inhibitors in a mouse model of neuroinflammation.

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • Test inhibitor (e.g., this compound, PDDC, GW4869) formulated for in vivo administration

  • Vehicle control

  • Interleukin-1β (IL-1β)

  • Stereotaxic apparatus

  • Anesthesia

Procedure:

  • Acclimatize the mice to the experimental conditions.

  • Administer the test inhibitor or vehicle to the mice via the desired route (e.g., intraperitoneal injection, oral gavage). Dosing will depend on the specific inhibitor's pharmacokinetic properties (e.g., this compound at 10 mg/kg, i.p.).

  • After a predetermined time to allow for drug distribution (e.g., 30 minutes), anesthetize the mice.

  • Using a stereotaxic apparatus, perform an intracerebral injection of IL-1β into a specific brain region (e.g., striatum) to induce inflammation.

  • At a defined time point post-injection (e.g., 2-4 hours), euthanize the mice and collect brain tissue and blood samples.

  • Process the brain tissue to prepare lysates for nSMase2 activity measurement using the in vitro assay described above.

  • Isolate extracellular vesicles from the plasma and quantify their levels to assess the in vivo inhibitory effect on EV release.

  • Measure levels of inflammatory markers (e.g., cytokines) in the brain tissue or plasma to evaluate the anti-inflammatory effects of the inhibitor.

Experimental Workflow Diagram

The following diagram provides a high-level overview of the experimental workflow for validating the inhibitory effect of a compound on nSMase2, from initial in vitro screening to in vivo efficacy studies.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Assay nSMase2 Activity Assay (Fluorescence-based) IC50 IC50 Determination Assay->IC50 Data for Selectivity Selectivity Profiling (vs. other enzymes) IC50->Selectivity Leads to CellAssay Cell-based EV Release Assay Selectivity->CellAssay Informs PK Pharmacokinetics (PK) in Mice CellAssay->PK Promising candidates move to Model Disease Model (e.g., Brain Inflammation) PK->Model Guides dosing for Efficacy Efficacy Assessment (nSMase2 activity, EV levels, biomarkers) Model->Efficacy Allows for Tox Preliminary Toxicology Efficacy->Tox Informs

Workflow for nSMase2 inhibitor validation.

References

DPTIP vs. Its Inactive Analog: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional differences between the potent nSMase2 inhibitor, DPTIP, and its inactive des-hydroxyl analog, providing researchers with essential data for experimental design and interpretation.

This guide presents a comprehensive comparison of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (this compound), a potent, non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), and its structurally similar but inactive analog. The key difference lies in the absence of a critical hydroxyl group in the analog, rendering it incapable of inhibiting nSMase2.[1] This comparison is crucial for researchers in neurodegenerative disease, oncology, and inflammation, where nSMase2-mediated signaling is a key therapeutic target.[2]

Quantitative Performance Analysis

The following table summarizes the key quantitative differences in the inhibitory activity of this compound and its inactive analog against human nSMase2.

CompoundTargetIC50Mechanism of ActionReference
This compoundNeutral Sphingomyelinase 2 (nSMase2)30 nMNon-competitive, Allosteric Inhibition[1][3][4][5]
Des-hydroxyl this compound (Inactive Analog)Neutral Sphingomyelinase 2 (nSMase2)> 100 µMInactive[1]

Signaling Pathway of this compound Action

This compound exerts its effects by inhibiting nSMase2, a key enzyme in sphingolipid metabolism. nSMase2 catalyzes the hydrolysis of sphingomyelin into ceramide. This process is fundamental for the biogenesis of extracellular vesicles (EVs), which are critical mediators in cell-to-cell communication and are implicated in various pathological processes.[3][4] By blocking nSMase2, this compound effectively reduces ceramide production and, consequently, the release of EVs.[1][6]

DPTIP_Signaling_Pathway cluster_membrane Cellular Membrane cluster_cell Cell Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Substrate Ceramide Ceramide EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Promotes nSMase2->Ceramide Hydrolysis EV_Release EV Release EV_Biogenesis->EV_Release This compound This compound This compound->nSMase2 Inhibits Inactive_Analog Inactive_Analog Inactive_Analog->nSMase2 No Effect

Caption: this compound inhibits nSMase2, blocking ceramide production and subsequent EV release.

Comparative Experimental Workflow

A typical experimental workflow to compare the efficacy of this compound and its inactive analog involves in vitro and in vivo models. The following diagram illustrates a general workflow.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Primary Astrocytes or Cancer Cell Lines Treatment Treat with this compound, Inactive Analog, or Vehicle Cell_Culture->Treatment EV_Quantification Nanoparticle Tracking Analysis of Conditioned Media Treatment->EV_Quantification Enzyme_Assay nSMase2 Activity Assay (Cell Lysates) Treatment->Enzyme_Assay Animal_Model Mouse Model of Brain Inflammation (IL-1β injection) Dosing Administer this compound, Inactive Analog, or Vehicle (i.p.) Animal_Model->Dosing Plasma_EV_Analysis Quantify GFP-labeled EVs in Plasma Dosing->Plasma_EV_Analysis Tissue_Analysis Analyze Cytokine Upregulation (Liver) & Neutrophil Infiltration (Brain) Dosing->Tissue_Analysis

Caption: Workflow for comparing this compound and its inactive analog in vitro and in vivo.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used in the comparative analysis of this compound and its inactive analog.

nSMase2 Enzyme Activity Assay

A cell-free human recombinant nSMase2 enzyme activity assay is utilized to determine the IC50 values of inhibitors. The assay measures the hydrolysis of a fluorescently labeled sphingomyelin substrate.

  • Enzyme: Recombinant human nSMase2.

  • Substrate: A fluorescent analog of sphingomyelin.

  • Procedure: The enzyme is incubated with varying concentrations of the test compound (this compound or its inactive analog) before the addition of the substrate. The reaction is allowed to proceed for a specified time at 37°C.

  • Detection: The fluorescence generated from the hydrolyzed substrate is measured using a plate reader.

  • Analysis: The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1]

In Vitro Inhibition of Extracellular Vesicle (EV) Release

This protocol assesses the ability of this compound and its inactive analog to inhibit EV release from cultured cells, such as primary astrocytes.

  • Cell Culture: Primary astrocytes are cultured to a specific confluency.

  • Treatment: Cells are treated with a dose range of this compound, its inactive analog, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 2 hours).[1]

  • Conditioned Media Collection: The cell culture supernatant (conditioned media) is collected.

  • EV Isolation: The media is subjected to differential centrifugation to pellet and remove cells and larger debris.

  • Quantification: The concentration and size distribution of EVs in the supernatant are quantified using Nanoparticle Tracking Analysis (NTA).[1]

  • Analysis: The number of EVs released per cell is calculated and compared between treatment groups.

In Vivo Mouse Model of Brain Inflammation

This model is used to evaluate the in vivo efficacy of this compound and its inactive analog in a disease-relevant context.

  • Animal Model: GFAP-GFP mice, which express Green Fluorescent Protein (GFP) in astrocytes, are often used.[1]

  • Induction of Inflammation: Inflammation is induced by intracerebral injection of interleukin-1 beta (IL-1β).[1][7]

  • Dosing: Mice are pre-treated with this compound (e.g., 10 mg/kg, i.p.), the inactive analog, or a vehicle control prior to IL-1β injection.[1][7]

  • Sample Collection: At specific time points post-injection (e.g., 2 and 24 hours), blood and tissue samples (brain, liver) are collected.[7]

  • Analysis:

    • Plasma EVs: GFP-labeled EVs in the plasma are quantified to assess astrocyte-derived EV release.[1][7]

    • Cytokine Upregulation: The expression of pro-inflammatory cytokines in the liver is measured by qRT-PCR.[1][7]

    • Neutrophil Infiltration: The infiltration of neutrophils into the brain is quantified by immunohistochemistry.[1][7]

Conclusion

The data clearly demonstrates that this compound is a potent inhibitor of nSMase2, effectively blocking the downstream signaling cascade that leads to EV release and subsequent inflammatory responses. In stark contrast, its des-hydroxyl analog is inactive, highlighting the critical role of the phenolic hydroxyl group for its inhibitory function.[1] This comparative analysis provides researchers with a robust foundation for utilizing this compound as a specific pharmacological tool to investigate the roles of nSMase2 and nSMase2-derived EVs in health and disease. The inactive analog serves as an essential negative control, ensuring that the observed effects are indeed due to the specific inhibition of nSMase2.

References

A Comparative Guide: DPTIP vs. Genetic nSMase2 Knockdown for Sphingolipid Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of neutral sphingomyelinase 2 (nSMase2) in cellular signaling and disease, the choice between pharmacological inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of the small molecule inhibitor DPTIP and genetic knockdown approaches (siRNA/shRNA and knockout models) for reducing nSMase2 function, supported by experimental data and detailed protocols.

Neutral sphingomyelinase 2 (nSMase2), encoded by the SMPD3 gene, is a key enzyme in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to ceramide and phosphocholine.[1] This activity is implicated in a variety of cellular processes, including stress responses, inflammation, apoptosis, and the biogenesis of extracellular vesicles (EVs).[2][3] Consequently, modulating nSMase2 activity is a focal point for research in neurodegenerative diseases, cancer, and infectious diseases.[3]

This guide will delve into the efficacy, specificity, and practical considerations of two primary methods for inhibiting nSMase2 function: the pharmacological inhibitor this compound and genetic knockdown techniques.

At a Glance: this compound vs. Genetic nSMase2 Knockdown

FeatureThis compound (Pharmacological Inhibition)Genetic nSMase2 Knockdown (siRNA/shRNA/Knockout)
Mechanism of Action Allosteric, non-competitive inhibitor of nSMase2 enzymatic activity.[1]Reduction or complete loss of nSMase2 protein expression.
Speed of Onset Rapid, within hours of administration.[4]Slower, requires time for protein turnover (days for siRNA/shRNA) or germline transmission (knockout).
Duration of Effect Transient, dependent on drug pharmacokinetics.[5]Can be transient (siRNA) or stable and long-term (shRNA, knockout).[6]
Reversibility Reversible upon drug washout.Generally irreversible for knockout models; transient for siRNA.
Dose-dependency Effects are dose-dependent.[4]Knockdown efficiency can be modulated to some extent with siRNA/shRNA concentration.
Potential for Off-Target Effects Possible, though this compound shows selectivity for nSMase2.[7]Can occur with siRNA/shRNA due to sequence-dependent effects.[8] Knockout can have developmental or compensatory effects.
In Vivo Application Systemic or localized administration possible.[9]Requires germline modification (knockout) or viral vector delivery (shRNA).

Quantitative Comparison of Efficacy

The following tables summarize quantitative data from various studies to allow for a comparison of the efficacy of this compound and genetic knockdown in reducing nSMase2 activity and its downstream effects. Note: The data presented is compiled from different studies and experimental systems; direct side-by-side comparisons in the same model are limited in the current literature.

Table 1: Inhibition of nSMase2 Enzymatic Activity

MethodModel SystemConcentration/Level of Knockdown% Inhibition of nSMase2 ActivityCitation
This compound Human nSMase2 (cell-free assay)30 nM (IC50)50%[9]
Primary mouse astrocytes0.03 - 10 µMDose-dependent inhibition[4]
IL-1β-injected mouse brain10 mg/kg IPSignificant reduction[5]
nSMase2 shRNA THP1 monocytic cells~80% knockdown of ASC (a downstream target)Not directly measured, but functional effect observed[10]
nSMase2 Knockout nSMase2-deficient miceComplete loss of functionSubstantial reduction[3]

Table 2: Effect on Extracellular Vesicle (EV) Release

MethodModel SystemTreatment/Knockdown Level% Reduction in EV ReleaseCitation
This compound Primary mouse astrocytes10 µMSignificant dose-dependent inhibition[4]
IL-1β-injected GFAP-GFP mice10 mg/kg IP51 ± 13%[9]
nSMase2 siRNA GT1-7 neuronal cellsNot specifiedReduction in PrP-associated EVs[3]
nSMase2 Knockdown Mouse model of tau propagationNot specifiedAttenuated EV-dependent tau spread[3]

Table 3: Effect on Ceramide Production

MethodModel SystemTreatment/Knockdown LevelEffect on Ceramide LevelsCitation
This compound Astrocytes (inferred)Inhibition of nSMase2Blocks ceramide production for EV biogenesis[4]
Ceramide Synthase 2 (CERS2) siRNA Ventricular HCMs~80% knockdownSignificant reduction in very-long-chain ceramides[11]
nSMase2 Knockout Mouse modelComplete loss of functionImplied reduction in nSMase2-derived ceramide[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

nSMase2_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_membrane Plasma Membrane cluster_downstream Downstream Effects Stimuli TNF-α, IL-1β, ROS, etc. Receptor Receptor Stimuli->Receptor nSMase2 nSMase2 Receptor->nSMase2 activates Ceramide Ceramide nSMase2->Ceramide hydrolyzes Sphingomyelin to Sphingomyelin Sphingomyelin EV_Biogenesis Extracellular Vesicle Biogenesis Ceramide->EV_Biogenesis Apoptosis Apoptosis Ceramide->Apoptosis Inflammation Inflammation Ceramide->Inflammation Cell_Growth_Arrest Cell Growth Arrest Ceramide->Cell_Growth_Arrest This compound This compound This compound->nSMase2 inhibits Genetic_Knockdown Genetic Knockdown (siRNA/shRNA/KO) Genetic_Knockdown->nSMase2 reduces expression

Caption: nSMase2 Signaling Pathway and Points of Intervention.

Experimental_Workflow cluster_this compound This compound Treatment cluster_knockdown Genetic Knockdown cluster_analysis Downstream Analysis DPTIP_Prep Prepare this compound solution Cell_Culture_this compound Treat cells with this compound DPTIP_Prep->Cell_Culture_this compound In_Vivo_this compound Administer this compound to animal model DPTIP_Prep->In_Vivo_this compound nSMase2_Assay nSMase2 Activity Assay Cell_Culture_this compound->nSMase2_Assay EV_Quantification EV Quantification (NTA) Cell_Culture_this compound->EV_Quantification Ceramide_Measurement Ceramide Measurement (LC-MS) Cell_Culture_this compound->Ceramide_Measurement Western_Blot Western Blot for Pathway Proteins Cell_Culture_this compound->Western_Blot Functional_Assay Functional Assays (e.g., migration, apoptosis) Cell_Culture_this compound->Functional_Assay In_Vivo_this compound->nSMase2_Assay In_Vivo_this compound->EV_Quantification shRNA_Design Design/obtain nSMase2 shRNA Lentivirus_Production Produce lentiviral particles shRNA_Design->Lentivirus_Production Cell_Transduction Transduce cells with lentivirus Lentivirus_Production->Cell_Transduction Knockdown_Validation Validate knockdown (qPCR/Western) Cell_Transduction->Knockdown_Validation Knockdown_Validation->nSMase2_Assay Knockdown_Validation->EV_Quantification Knockdown_Validation->Ceramide_Measurement Knockdown_Validation->Western_Blot Knockdown_Validation->Functional_Assay

Caption: Comparative Experimental Workflow.

Experimental Protocols

This compound Treatment Protocol (In Vitro)

This protocol is a general guideline for treating cultured cells with this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C or -80°C.

  • Cell Seeding:

    • Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment:

    • On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.

    • Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (e.g., 0.1% DMSO).

    • Remove the old medium from the cells and replace it with the this compound-containing medium.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 2, 6, 12, 24 hours), depending on the specific downstream analysis.

  • Downstream Analysis:

    • After incubation, collect the cells and/or conditioned medium for analysis of nSMase2 activity, EV release, ceramide levels, or other relevant endpoints.

Genetic nSMase2 Knockdown using Lentiviral shRNA (In Vitro)

This protocol provides a general framework for creating stable nSMase2 knockdown cell lines.

  • shRNA Design and Plasmid Preparation:

    • Design or obtain a lentiviral shRNA vector targeting nSMase2. It is advisable to test multiple shRNA sequences to identify the most effective one.[10]

    • Include appropriate controls, such as a non-targeting (scrambled) shRNA vector.

    • Amplify the lentiviral vector and the necessary packaging plasmids.

  • Lentivirus Production:

    • Co-transfect the shRNA vector and packaging plasmids into a packaging cell line, such as HEK293T cells.

    • Collect the virus-containing supernatant 48-72 hours post-transfection.

    • Concentrate the lentiviral particles if necessary.

  • Cell Transduction:

    • Seed the target cells at a suitable density.

    • On the day of transduction, add the lentiviral particles to the cells in the presence of a transduction-enhancing agent like polybrene.

    • Incubate the cells with the virus for 12-24 hours.

  • Selection of Stable Knockdown Cells:

    • After transduction, replace the virus-containing medium with fresh medium.

    • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate selection agent to the medium to select for successfully transduced cells.

    • Expand the resistant cell population.

  • Validation of Knockdown:

    • Confirm the reduction of nSMase2 expression at both the mRNA (qRT-PCR) and protein (Western blot) levels.

    • Assess the functional consequence of the knockdown by measuring nSMase2 activity.

nSMase2 Activity Assay

This is a common fluorescence-based assay to measure nSMase2 activity.[4]

  • Lysate Preparation:

    • Harvest cells or tissue and lyse them in an appropriate buffer.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, combine the cell lysate with a reaction mixture containing sphingomyelin, alkaline phosphatase, choline oxidase, horseradish peroxidase, and a fluorescent substrate like Amplex Red.

    • The enzymatic cascade is as follows: nSMase2 hydrolyzes sphingomyelin to phosphorylcholine. Alkaline phosphatase converts phosphorylcholine to choline. Choline oxidase then oxidizes choline, producing hydrogen peroxide, which reacts with the fluorescent substrate in the presence of horseradish peroxidase to generate a fluorescent product.[4]

  • Measurement:

    • Incubate the plate at 37°C and measure the fluorescence at appropriate excitation and emission wavelengths at regular intervals.

    • The rate of increase in fluorescence is proportional to the nSMase2 activity.

  • Data Analysis:

    • Calculate the nSMase2 activity and normalize it to the protein concentration of the lysate.

Conclusion

Both this compound and genetic knockdown are powerful tools for investigating the function of nSMase2. The choice between these methods will depend on the specific research question, the experimental model, and the desired duration and specificity of the inhibition.

  • This compound offers a rapid, reversible, and dose-dependent method for inhibiting nSMase2 activity, making it ideal for acute studies and for exploring the immediate consequences of enzyme inhibition. Its main advantage is the ease of use and temporal control.

  • Genetic knockdown provides a highly specific and, in the case of shRNA and knockout models, a long-term reduction in nSMase2 expression. This approach is well-suited for studying the chronic effects of nSMase2 deficiency and for creating stable cellular or animal models.

For a comprehensive understanding of nSMase2's role, a combinatorial approach, where the effects of this compound are validated in a genetic knockdown model, can provide the most robust and compelling evidence. As research in this field continues, the development of more specific pharmacological inhibitors and refined genetic tools will further enhance our ability to dissect the intricate roles of nSMase2 in health and disease.

References

DPTIP: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the cross-validation of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP), a potent inhibitor of neutral sphingomyelinase 2 (nSMase2). This document provides an objective comparison of this compound's performance, supported by experimental data, detailed protocols, and signaling pathway visualizations.

This compound has emerged as a highly potent and selective, non-competitive inhibitor of neutral sphingomyelinase 2 (nSMase2), an enzyme crucial for the biogenesis of extracellular vesicles (EVs), also known as exosomes.[1][2][3][4][5] With an IC50 value of 30 nM for nSMase2, this compound presents a valuable tool for investigating the role of EV-mediated intercellular communication in various pathologies, including cancer.[1][3][5][6] This guide provides a comparative overview of this compound's effects in different cell lines, focusing on its anti-cancer properties.

Comparative Efficacy of this compound in Vitro

The inhibitory and cytotoxic effects of this compound have been evaluated in several cell lines. While direct cross-study comparisons should be made with caution due to varying experimental conditions, the available data provides valuable insights into its differential activity.

Cell LineCell TypeParameterValueExperimental Context
HeLa Human Cervical CancerCC5015.11 µMCytotoxicity assessment in an antiviral (WNV/ZIKV) study.
Vero African Green Monkey Kidney (Non-cancerous)CC5054.83 µMCytotoxicity assessment in an antiviral (WNV/ZIKV) study.
mCRPC Metastatic Castration-Resistant Prostate Cancer-Inhibition of proliferation, colony formation, and migrationAnti-cancer mechanism of action study.
HUVEC Human Umbilical Vein Endothelial Cells-Downregulation of VCAM1, CXCL10, CX3CL1 mRNAStudy on transendothelial migration.
Primary Astrocytes Mouse Glial Cells-Dose-dependent inhibition of EV release (0.03-30 µM)Neuroinflammation and EV biogenesis study.
  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of cells.

  • mCRPC (Metastatic Castration-Resistant Prostate Cancer): Data indicates qualitative inhibition rather than a specific IC50 value.

  • HUVEC (Human Umbilical Vein Endothelial Cells): Effects were measured on gene expression related to cell migration.

  • Primary Astrocytes: The primary endpoint was the inhibition of extracellular vesicle (EV) release.

Mechanism of Action: Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the direct inhibition of nSMase2. This enzyme catalyzes the hydrolysis of sphingomyelin into ceramide and phosphorylcholine.[2][3] Ceramide is a critical lipid component for the inward budding of multivesicular bodies (MVBs), a key step in the biogenesis of exosomes.[6] By inhibiting nSMase2, this compound reduces ceramide production, thereby blocking the formation and release of these vesicles.

In the context of cancer, this inhibition of exosome release has significant downstream consequences. Exosomes are known to transfer cargo, such as proteins and nucleic acids, between cells, promoting metastasis, drug resistance, and immune evasion.[3][6] Furthermore, studies in metastatic castration-resistant prostate cancer (mCRPC) cells have revealed that this compound treatment leads to the inhibition of the ERK1/2 and NF-kB signaling pathways, which are critical for cancer cell proliferation, survival, and migration.[2]

DPTIP_Signaling_Pathway This compound This compound nSMase2 nSMase2 (SMPD3) This compound->nSMase2 Inhibits ERK ERK1/2 Pathway This compound->ERK Inhibits (in mCRPC) NFkB NF-kB Pathway This compound->NFkB Inhibits (in mCRPC) Ceramide Ceramide nSMase2->Ceramide Catalyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 MVB Multivesicular Body (MVB) Formation Ceramide->MVB Exosomes Exosome Release MVB->Exosomes CancerEffects ↓ Proliferation ↓ Migration ↓ Invasion ↓ Drug Resistance Exosomes->CancerEffects Mediates ERK->CancerEffects Promotes NFkB->CancerEffects Promotes

Caption: this compound inhibits nSMase2, blocking exosome release and key cancer signaling pathways.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of experimental findings. Below are standardized protocols for key assays used to evaluate the effects of this compound.

Cell Viability (MTT) Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate (e.g., 48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (3-4h) E->F G 7. Solubilize Formazan (e.g., with DMSO) F->G H 8. Measure Absorbance (~570nm) G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation solution (e.g., Trypsin-EDTA). Centrifuge all collected cells at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can quantify changes in their expression levels (e.g., p-ERK, NF-kB p65).

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE Gel Electrophoresis A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking Non-specific Sites C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis G->H

Caption: Standard workflow for Western blot analysis.

Protocol:

  • Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-ERK, anti-ERK, anti-NF-kB p65, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

An Objective Comparison of Brain Penetration: DPTIP and Alternative nSMase2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals targeting the central nervous system (CNS), ensuring that a therapeutic compound can effectively cross the blood-brain barrier (BBB) is a critical step. This guide provides an independent verification and comparison of the brain penetration capabilities of DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol), a potent neutral sphingomyelinase 2 (nSMase2) inhibitor, with other relevant alternatives.[1][2] The data presented is based on available preclinical findings and aims to offer an objective assessment for informed decision-making in neurodegenerative and oncologic disease research.[1]

This compound has been identified as a potent, selective, and metabolically stable inhibitor of nSMase2, an enzyme implicated in the progression of various diseases by regulating the biogenesis of extracellular vesicles (EVs).[2][3][] Given nSMase2's prominent expression in the brain, the ability of its inhibitors to penetrate the CNS is paramount for therapeutic efficacy in neurological disorders.[]

Quantitative Comparison of nSMase2 Inhibitors

The following table summarizes the key in vitro potency and in vivo brain penetration data for this compound and comparable nSMase2 inhibitors. The brain-to-plasma area under the curve (AUC) ratio is a standard measure of a compound's ability to cross the blood-brain barrier.

CompoundTargetIC₅₀ (nM)Brain-to-Plasma Ratio (AUCbrain/AUCplasma)Key Characteristics
This compound nSMase2300.26High potency, metabolically stable, confirmed brain penetration.[1][2]
PDDC nSMase23000.60Excellent oral bioavailability and brain penetration, though less potent than this compound.
GW4869 nSMase2~1,000Data not availableWidely used experimental inhibitor; low potency and poor solubility limit clinical potential.
Prodrug P18 nSMase2 (pro-drug of this compound)30 (as this compound)0.24Designed to improve this compound's poor oral pharmacokinetics, achieving comparable brain exposure.[]

Experimental Protocols

The determination of a compound's brain penetration is a meticulous process. Below is a detailed methodology for a typical in vivo pharmacokinetic study in mice, designed to determine the brain-to-plasma concentration ratio.

Objective: To determine the pharmacokinetic profile and brain penetration (AUCbrain/AUCplasma ratio) of a test compound after systemic administration in mice.

Materials:

  • Test compound (e.g., this compound) and vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Dosing syringes and needles (for intraperitoneal injection)

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Surgical tools for brain extraction

  • Homogenizer

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Animal Acclimation and Dosing:

    • House mice under standard laboratory conditions for at least one week prior to the experiment.

    • Prepare the dosing solution of the test compound in a suitable vehicle.

    • Administer the compound to a cohort of mice via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg for this compound).[2]

  • Sample Collection:

    • At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from a subset of mice via cardiac puncture under anesthesia.

    • Immediately following blood collection, euthanize the mice and perfuse the circulatory system with saline to remove residual blood from the brain.

    • Carefully dissect the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the collected blood samples to separate the plasma. Store the plasma at -80°C until analysis.

    • Brain Homogenate: Weigh the collected brains and homogenize them in a specific volume of a suitable buffer to create a brain homogenate. Centrifuge the homogenate and collect the supernatant. Store at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantitative determination of the test compound in plasma and brain homogenate supernatant.

    • Prepare calibration standards and quality control samples in blank plasma and blank brain homogenate.

    • Extract the test compound from the plasma and brain homogenate samples (e.g., via protein precipitation or liquid-liquid extraction).

    • Analyze the processed samples using the validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the concentration of the test compound in each plasma and brain sample at each time point.

    • Plot the mean concentration-time profiles for both plasma and brain.

    • Calculate the Area Under the Curve (AUC) for both the plasma (AUCplasma) and brain (AUCbrain) concentration-time profiles using appropriate pharmacokinetic software.

    • Determine the brain-to-plasma ratio by dividing AUCbrain by AUCplasma.

Visualizing Signaling and Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate the nSMase2 signaling pathway and the experimental workflow for assessing brain penetration.

G cluster_0 Cell Membrane Sphingomyelin Sphingomyelin nSMase2 nSMase2 Sphingomyelin->nSMase2 Hydrolysis Ceramide Ceramide nSMase2->Ceramide Catalyzes EV_Biogenesis Extracellular Vesicle (EV) Biogenesis Ceramide->EV_Biogenesis Promotes This compound This compound (Inhibitor) This compound->nSMase2

nSMase2 signaling pathway and this compound's mechanism of action.

G cluster_workflow Experimental Workflow for Brain Penetration Study A 1. Compound Administration (IP) B 2. Time-course Sample Collection A->B C Blood (Plasma Separation) B->C D Brain (Homogenization) B->D E 3. LC-MS/MS Quantification C->E D->E F 4. PK Analysis (AUC Calculation) E->F G 5. Brain/Plasma Ratio Determination F->G

Workflow for determining the brain-to-plasma concentration ratio.

References

DPTIP in Neuroinflammation: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of neuroinflammation research, the quest for potent and specific therapeutic agents is paramount. This guide provides a comparative analysis of DPTIP (2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol), a novel neutral sphingomyelinase 2 (nSMase2) inhibitor, with other widely used alternatives in various neuroinflammation models. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's performance, supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the nSMase2 Pathway

Neuroinflammation involves a complex cascade of cellular and molecular events. A key pathway implicated in this process is the activation of neutral sphingomyelinase 2 (nSMase2). This enzyme catalyzes the hydrolysis of sphingomyelin to ceramide, a lipid messenger that plays a crucial role in the biogenesis of extracellular vesicles (EVs). These EVs, particularly those derived from astrocytes, can carry pro-inflammatory cargo and communicate with peripheral immune cells, leading to their infiltration into the central nervous system and exacerbating neuroinflammation.[1][2][3] this compound and its alternatives, such as GW4869 and Cambinol, exert their anti-inflammatory effects by inhibiting nSMase2, thereby reducing EV production and downstream inflammatory sequelae.

G cluster_0 Neuroinflammatory Stimulus (e.g., IL-1β) cluster_1 Astrocyte cluster_2 Periphery cluster_3 Brain cluster_inhibitors nSMase2 Inhibitors Stimulus IL-1β IL1R IL-1 Receptor Stimulus->IL1R binds nSMase2 nSMase2 IL1R->nSMase2 activates Ceramide Ceramide nSMase2->Ceramide produces Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2 EV Extracellular Vesicles (EVs) Ceramide->EV promotes biogenesis Liver Liver EV->Liver travel to Cytokines Pro-inflammatory Cytokines Liver->Cytokines stimulates release of Neutrophils Neutrophils Cytokines->Neutrophils mobilize BBB Blood-Brain Barrier Neutrophils->BBB cross BrainInfiltration Neutrophil Infiltration BBB->BrainInfiltration leading to This compound This compound This compound->nSMase2 inhibit GW4869 GW4869 GW4869->nSMase2 Cambinol Cambinol Cambinol->nSMase2

Caption: nSMase2 signaling pathway in neuroinflammation.

Performance Comparison in Neuroinflammation Models

The following table summarizes the performance of this compound and its alternatives in various experimental models of neuroinflammation. It is important to note that direct head-to-head comparisons in the same experimental setup are limited in the current literature.

CompoundNeuroinflammation ModelKey FindingsReference
This compound IL-1β-induced brain inflammation in mice - Potent inhibitor of nSMase2 (IC50 = 30 nM).- Reduced IL-1β-induced astrocyte-derived EV release by 51 ± 13%.- Decreased upregulation of pro-inflammatory cytokines (TNF-α, IL-6, CCL2) in the liver.- Attenuated neutrophil infiltration into the brain by 80 ± 23%.[4][5][6]
GW4869 LPS-induced neuroinflammation in mice - Inhibits nSMase2 (IC50 ≈ 1 µM).- Attenuated LPS-induced glial cell activation and inflammatory responses.- Mitigated neurotoxic reactivity in astrocyte and microglia co-cultures.- Improved spatial memory and reduced anxiety-like behaviors.[2][7][8]
Cambinol TNF-α or IL-1β-induced neuronal cell death in vitro - Uncompetitive inhibitor of nSMase2 (Ki = 7 µM).- Protected primary neurons from TNF-α or IL-1β-induced cell death.- Decreased cytokine-induced ceramide production in neurons.[1][2][7]

Detailed Experimental Protocols

This compound in IL-1β-Induced Brain Inflammation Model

Experimental Workflow:

G cluster_0 Animal Model cluster_1 Treatment Groups (n=5/group) cluster_2 Procedure cluster_3 Outcome Measures Mice GFAP-EGFP Mice G1 Saline Mice->G1 G2 IL-1β Mice->G2 G3 IL-1β + this compound (10 mg/kg IP) Mice->G3 G4 IL-1β + Inactive Analog Mice->G4 Dosing Compounds administered 0.5h before IL-1β G1->Dosing G2->Dosing G3->Dosing G4->Dosing IL1b_injection Intracerebral IL-1β injection Dosing->IL1b_injection Sacrifice1 Sacrifice at 2h IL1b_injection->Sacrifice1 Sacrifice2 Second this compound dose at 12h, Sacrifice at 24h IL1b_injection->Sacrifice2 EV_analysis Astrocyte-derived EV quantification in plasma Sacrifice1->EV_analysis Cytokine_analysis Liver cytokine mRNA levels (qRT-PCR) Sacrifice1->Cytokine_analysis Neutrophil_analysis Brain neutrophil infiltration (Immunohistochemistry) Sacrifice2->Neutrophil_analysis

Caption: this compound experimental workflow.

Methodology:

  • Animal Model: GFAP-EGFP mice were utilized to specifically track astrocyte-derived extracellular vesicles.

  • Induction of Neuroinflammation: A stereotactic intracerebral injection of IL-1β was administered to induce a localized inflammatory response in the brain.

  • Drug Administration: this compound (10 mg/kg) or an inactive analog was administered via intraperitoneal (IP) injection 30 minutes prior to the IL-1β injection. A second dose of this compound was given 12 hours post-IL-1β for the 24-hour time point analysis.

  • Outcome Measures:

    • Extracellular Vesicle Analysis: Blood was collected at 2 hours post-IL-1β injection, and GFP-positive EVs in the plasma were quantified.

    • Cytokine Analysis: Livers were harvested at 2 hours, and the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6, CCL2) were measured by qRT-PCR.

    • Neutrophil Infiltration: Brains were collected at 24 hours, and neutrophil infiltration was assessed by immunohistochemistry using an antibody against Ly6b.[8]

GW4869 in LPS-Induced Neuroinflammation Model

Methodology:

  • Animal Model: C57BL/6 mice were used.

  • Induction of Neuroinflammation: Lipopolysaccharide (LPS) was administered intraperitoneally to induce systemic inflammation and subsequent neuroinflammation.

  • Drug Administration: GW4869 was administered to modulate EV release. Specific dosage and timing varied between studies.

  • Outcome Measures:

    • Glial Cell Activation: Brain sections were analyzed for markers of microglia (Iba1) and astrocyte (GFAP) activation.

    • Inflammatory Response: Levels of pro-inflammatory cytokines in the brain were measured using ELISA or western blot.

    • Behavioral Tests: Spatial memory (e.g., Morris water maze) and anxiety-like behaviors (e.g., open field test) were assessed.[2][7][8]

Cambinol in In Vitro Neuroinflammation Models

Methodology:

  • Cell Culture: Primary rat cortical or hippocampal neurons were used.

  • Induction of Neuroinflammation: Cells were treated with tumor necrosis factor-alpha (TNF-α) or interleukin-1 beta (IL-1β) to induce an inflammatory response and cell death.

  • Drug Administration: Cambinol was added to the cell culture medium prior to the addition of the pro-inflammatory cytokines.

  • Outcome Measures:

    • Cell Viability: Neuronal cell death was quantified using assays such as LDH release or TUNEL staining.

    • Ceramide Levels: Intracellular ceramide levels were measured to confirm the inhibition of nSMase2 activity.[2][7]

Conclusion

This compound emerges as a highly potent and selective nSMase2 inhibitor with demonstrated efficacy in an in vivo model of IL-1β-induced neuroinflammation. Its ability to reduce astrocyte-derived EV release, subsequent peripheral inflammation, and immune cell infiltration into the brain highlights its therapeutic potential. While alternatives like GW4869 and Cambinol also show promise in mitigating neuroinflammatory processes, direct comparative studies are needed to definitively establish the superior compound. The choice of inhibitor will likely depend on the specific neuroinflammatory model and the desired experimental outcomes. This guide provides a foundational comparison to aid researchers in making informed decisions for their studies.

References

A Head-to-Head Showdown: DPTIP and Other Ceramide Modulators in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of ceramide modulators is critical for advancing therapeutic strategies in a variety of disease models. This guide provides a comprehensive, data-driven comparison of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) with other notable ceramide modulators, focusing on their performance and underlying mechanisms as inhibitors of neutral sphingomyelinase 2 (nSMase2), a key enzyme in ceramide biosynthesis.

Ceramides are bioactive sphingolipids that play a pivotal role in a multitude of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1] The modulation of ceramide levels through the inhibition of enzymes like nSMase2 has emerged as a promising therapeutic avenue for various pathologies, including neuroinflammatory diseases and cancer. This guide offers a head-to-head comparison of this compound, a highly potent nSMase2 inhibitor, with other widely used modulators, GW4869 and Cambinol, supported by experimental data and detailed protocols.

Performance Comparison of nSMase2 Inhibitors

This compound has been identified as a significantly more potent inhibitor of nSMase2 compared to other commonly used compounds such as GW4869 and Cambinol.[2] The half-maximal inhibitory concentration (IC50) for this compound is in the nanomolar range, highlighting its superior efficacy in vitro.[2]

InhibitorTargetIC50Mode of InhibitionKey Characteristics
This compound nSMase230 nM[2]Non-competitive[3]High potency, brain penetrable, metabolically stable.[2]
GW4869 nSMase21 µM[2]Non-competitive[4]Widely used, but has poor solubility and lacks specificity.[4][5]
Cambinol nSMase2, SIRT1/25 µM[2]Uncompetitive[1][6]Also inhibits sirtuins, which may lead to off-target effects.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ceramide modulators.

Neutral Sphingomyelinase 2 (nSMase2) Activity Assay (Fluorescence-based)

This protocol is adapted from a fluorescence-based assay for measuring nSMase2 activity.[4]

Materials:

  • Recombinant human nSMase2

  • Sphingomyelin (SM)

  • Amplex™ Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • Alkaline phosphatase

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a master mix containing Amplex™ Red, HRP, choline oxidase, and alkaline phosphatase in the assay buffer.

  • Add the test compounds (this compound, GW4869, Cambinol) at various concentrations to the wells of the 96-well plate.

  • Add recombinant human nSMase2 to the wells.

  • Initiate the reaction by adding the substrate, sphingomyelin.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the resorufin product (typically ~530-560 nm excitation and ~590 nm emission).

  • Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 values.

Quantification of Ceramide Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of different ceramide species in cell lysates.[1]

Materials:

  • Cell culture and treatment reagents

  • Internal standards (e.g., C17:0 ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Cell Lysis and Lipid Extraction:

    • Treat cells with the ceramide modulators as required by the experimental design.

    • Harvest and lyse the cells.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure, adding a known amount of internal standard.

  • Sample Preparation:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different ceramide species using a reverse-phase chromatographic method.

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic product ion of the sphingosine backbone.

  • Data Analysis:

    • Quantify the amount of each ceramide species by comparing its peak area to that of the internal standard.

    • Normalize the results to the amount of protein or number of cells used.

Signaling Pathways and Mechanisms of Action

Ceramide acts as a second messenger in several signaling pathways that regulate cellular responses to stress. Inhibition of nSMase2 by compounds like this compound can significantly impact these pathways.

Ceramide-Mediated Apoptosis Pathway

Ceramide accumulation is a key event in the induction of apoptosis. It can lead to the activation of downstream stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK), and the inhibition of pro-survival pathways like the Akt signaling pathway.[7][8]

Ceramide_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SM Sphingomyelin nSMase2 nSMase2 SM->nSMase2 Hydrolysis Ceramide Ceramide ASK1 ASK1 Ceramide->ASK1 Activates Akt Akt Ceramide->Akt Inhibits nSMase2->Ceramide MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Apoptosis Apoptosis JNK->Apoptosis p38 p38 MAPK MKK3_6->p38 p38->Apoptosis Akt->Apoptosis Inhibits This compound This compound This compound->nSMase2 Inhibition

Caption: this compound inhibits nSMase2, reducing ceramide production and subsequent apoptosis signaling.

Experimental Workflow for Comparing nSMase2 Inhibitors

A typical workflow to compare the efficacy of different nSMase2 inhibitors involves a series of in vitro and cell-based assays.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays enzymatic_assay nSMase2 Enzymatic Assay (IC50 Determination) cell_treatment Treat Cells with Inhibitors (this compound, GW4869, Cambinol) enzymatic_assay->cell_treatment Select Potent Inhibitors ceramide_quant Ceramide Quantification (LC-MS/MS) cell_treatment->ceramide_quant downstream_analysis Downstream Signaling Analysis (Western Blot for p-JNK, p-p38, p-Akt) cell_treatment->downstream_analysis functional_assay Functional Assays (Apoptosis, EV Release) cell_treatment->functional_assay

Caption: Workflow for the comparative analysis of nSMase2 inhibitors.

Downstream Effects on Ceramide Species and Signaling

While direct head-to-head comparative studies on the downstream effects of this compound, GW4869, and Cambinol are limited, individual studies provide insights into their impact.

  • This compound: As a potent inhibitor of nSMase2, this compound effectively reduces the production of ceramide, which in turn leads to a decrease in the release of extracellular vesicles (EVs).[2] In a mouse model of brain inflammation, this compound was shown to inhibit IL-1β-induced astrocyte-derived EV release.[2]

  • GW4869: This widely used inhibitor has been shown to block the release of exosomes and reduce ceramide levels.[9] Studies have demonstrated that GW4869 can attenuate inflammatory responses and cardiac dysfunction in sepsis models by inhibiting exosome release.[10] It has also been shown to affect the secretion of different populations of EVs, decreasing exosome release while increasing the shedding of microvesicles from the plasma membrane.[9]

  • Cambinol: Cambinol has been shown to decrease TNF-α-induced increases in ceramide levels and protect neurons from cytokine-induced cell death.[1][6] Beyond its effects on nSMase2, its inhibition of SIRT1/2 adds a layer of complexity to its mechanism of action.[6]

Conclusion

This compound stands out as a highly potent and selective inhibitor of nSMase2, offering a significant advantage over less potent and less specific inhibitors like GW4869 and Cambinol. Its favorable pharmacokinetic properties, including brain penetrability, make it a valuable tool for in vivo studies investigating the role of the nSMase2/ceramide pathway in various diseases. The provided experimental protocols offer a solid foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of modulating ceramide signaling. The diagrams of the signaling pathway and experimental workflow serve as visual aids to understand the complex interplay of these molecules and the logical steps in their investigation. Further head-to-head studies are warranted to fully delineate the comparative downstream effects of these important ceramide modulators.

References

Assessing the Therapeutic Window of DPTIP Versus Other nSMase2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic window of 2,6-Dimethoxy-4-(5-Phenyl-4-Thiophen-2-yl-1H-Imidazol-2-yl)-Phenol (DPTIP) with other known inhibitors of neutral sphingomyelinase 2 (nSMase2). The information presented is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to nSMase2 Inhibition

Neutral sphingomyelinase 2 (nSMase2) is a key enzyme in cellular signaling, catalyzing the hydrolysis of sphingomyelin to ceramide. Ceramide, a bioactive lipid, plays a crucial role in the biogenesis of extracellular vesicles (EVs), which are implicated in a variety of physiological and pathological processes, including intercellular communication, inflammation, neurodegenerative diseases, and cancer progression. Inhibition of nSMase2 presents a promising therapeutic strategy to modulate these processes by controlling EV production. This compound has emerged as a potent and selective nSMase2 inhibitor. This guide assesses its therapeutic window in comparison to other inhibitors such as GW4869, Cambinol, PDDC, and Altenusin.

Comparative Analysis of Therapeutic Windows

The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the concentration that produces a therapeutic effect and the concentration that elicits toxicity. For in vitro studies, this is often represented by the therapeutic index (TI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher TI indicates a wider therapeutic window and a more favorable safety profile.

Quantitative Data Summary

The following table summarizes the available in vitro data for this compound and other nSMase2 inhibitors. It is important to note that direct comparison of CC50 values can be challenging due to variations in cell lines and experimental conditions across different studies.

InhibitorIC50 (nSMase2)Cell LineCC50Therapeutic Index (TI = CC50/IC50)
This compound 30 nM[1]Vero54.83 µM[2]1827.7
HeLa15.11 µM[2]503.7
GW4869 1 µM[3][4]RAW 264.7> 20 µM (No cytotoxicity observed)[5]> 20
Tick (ISE6)> 150 µM (No cytotoxicity observed)[6]> 150
Cambinol 7 µM[3]3T3-L1> 50 µM (No cytotoxicity observed)[7]> 7.1
PDDC 300 nM[1][3]-Data not readily available in comparable format-
Altenusin -Ca9-2251.8 µg/mL (~178.5 µM)[8]-

Note: The therapeutic index for Altenusin could not be calculated as its IC50 for nSMase2 was not found in the searched literature. The CC50 for Altenusin was converted from µg/mL to µM assuming a molecular weight of 290.27 g/mol .

Signaling Pathway and Mechanism of Action

This compound functions as a non-competitive, allosteric inhibitor of nSMase2.[3] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that prevents the hydrolysis of sphingomyelin into ceramide.[2] This reduction in ceramide levels at the multivesicular body (MVB) membrane disrupts the budding process required for the formation of intraluminal vesicles, which subsequently mature into EVs.[2] The inhibition of EV release by this compound has been shown to attenuate downstream inflammatory responses, such as cytokine upregulation and immune cell infiltration.[1]

nSMase2 Signaling Pathway and this compound Inhibition cluster_0 Cell Membrane cluster_1 Extracellular Vesicle Biogenesis Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., IL-1β, TNF-α nSMase2_inactive nSMase2 (inactive) Receptor->nSMase2_inactive activates nSMase2_active nSMase2 (active) nSMase2_inactive->nSMase2_active Ceramide Ceramide nSMase2_active->Ceramide hydrolyzes Sphingomyelin Sphingomyelin Sphingomyelin->nSMase2_active MVB Multivesicular Body (MVB) Ceramide->MVB promotes budding ILV Intraluminal Vesicles (ILVs) MVB->ILV formation EVs Extracellular Vesicles (EVs) ILV->EVs released as Downstream Effects Downstream Effects EVs->Downstream Effects e.g., Inflammation, Cell Communication This compound This compound This compound->nSMase2_active inhibits (allosteric) In Vitro Therapeutic Window Assessment Workflow cluster_prep Preparation cluster_efficacy Efficacy Assessment (IC50) cluster_toxicity Toxicity Assessment (CC50) cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HeLa, Vero) Treat_Cells Treat Cells with Inhibitor Cell_Culture->Treat_Cells Inhibitor_Prep Prepare Inhibitor Stock Solutions (e.g., this compound, GW4869 in DMSO) Serial_Dilutions Perform Serial Dilutions of Inhibitors Inhibitor_Prep->Serial_Dilutions Incubate_Inhibitor Incubate nSMase2 with Inhibitor Serial_Dilutions->Incubate_Inhibitor Serial_Dilutions->Treat_Cells nSMase2_Assay nSMase2 Activity Assay (Amplex Red) Add_Substrate Add Sphingomyelin Substrate Incubate_Inhibitor->Add_Substrate Measure_Fluorescence Measure Fluorescence Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Calculate_TI Calculate Therapeutic Index (TI = CC50 / IC50) Calculate_IC50->Calculate_TI Cytotoxicity_Assay Cytotoxicity Assay (MTT) Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Solubilize_Formazan Solubilize Formazan Add_MTT->Solubilize_Formazan Measure_Absorbance Measure Absorbance Solubilize_Formazan->Measure_Absorbance Calculate_CC50 Calculate CC50 Measure_Absorbance->Calculate_CC50 Calculate_CC50->Calculate_TI

References

Safety Operating Guide

Proper Disposal Procedures for DPTIP

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of DPTIP (2,6-dimethoxy-4-[4-phenyl-5-(2-thienyl)-1H-imidazol-2-yl]-phenol), a potent laboratory research chemical. The following procedures are based on standard guidelines for hazardous chemical waste management and are intended for researchers, scientists, and drug development professionals.

Disclaimer: This guidance is for informational purposes only. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and adhere to the specific hazardous waste protocols established by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling Considerations
  • Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Avoid inhalation of any dust or aerosols.

  • Work Area: Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Spill Response: In the event of a spill, follow your laboratory's established spill cleanup procedures for potent compounds. Generally, this involves isolating the area, using appropriate absorbent materials for liquids or carefully wiping up solids, and decontaminating the area. All materials used for cleanup must be disposed of as hazardous waste.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound and its hydrochloride salt, which is crucial for handling and storage.

PropertyThis compound (Free Base)This compound (Hydrochloride)Citations
CAS Number 351353-48-52361799-64-4[1]
Molecular Formula C₂₁H₁₈N₂O₃SC₂₁H₁₈N₂O₃S • HCl[1]
Molecular Weight 378.45 g/mol 414.9 g/mol [1]
Physical Form SolidSolid[1]
Solubility DMSO: Soluble to 100 mM.[2] DMSO: 250 mg/mL (with sonication).Acetonitrile: 0.1-1 mg/mL (Slightly Soluble).[1] DMSO: 1-10 mg/mL (Sparingly Soluble).[1][1][2]
Storage Temperature Store at -20°C.Store at -20°C.[2]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month.-80°C for up to 6 months; -20°C for up to 1 month.[2]

Step-by-Step Disposal Protocol for this compound Waste

The disposal of this compound, as with most research chemicals, must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste trash.

Experimental Protocol: Waste Segregation and Collection
  • Identify Waste Streams: Determine the type of this compound waste generated. This can include:

    • Solid Waste: Unused or expired pure this compound, contaminated lab supplies (e.g., weigh boats, gloves, pipette tips).

    • Liquid Waste: Solutions containing this compound (e.g., stock solutions, experimental media).

    • Contaminated Sharps: Needles, scalpels, or glass Pasteur pipettes contaminated with this compound.

  • Select Appropriate Waste Containers:

    • Solid Waste: Use a designated, sealable, and clearly labeled hazardous waste container (e.g., a plastic pail or a sturdy bag within a secondary container).

    • Liquid Waste: Use a sealable, chemical-resistant container (plastic is often preferred to glass to prevent breakage) that is compatible with the solvents used. Ensure the container has a secure screw-top cap.

    • Sharps Waste: Use a designated, puncture-resistant sharps container.

  • Labeling Hazardous Waste:

    • Immediately label the waste container with the words "Hazardous Waste."

    • Clearly list all chemical constituents, including this compound and any solvents, with their approximate concentrations or percentages. Do not use abbreviations or chemical formulas.

    • Include the name of the Principal Investigator, laboratory room number, and the date the waste was first added to the container.

  • Waste Accumulation:

    • Store waste containers in a designated and properly placarded "Satellite Accumulation Area" within the laboratory.

    • Ensure waste containers are kept closed at all times, except when adding waste.

    • Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions. For example, store away from strong acids, bases, and oxidizing agents.

  • Requesting Disposal:

    • Once the waste container is full or is ready for disposal, submit a chemical waste pickup request to your institution's EHS department.

    • Follow the specific procedures outlined by your EHS for scheduling a pickup. Do not move hazardous waste outside of your laboratory.

Disposal of Empty this compound Containers

Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing: To decontaminate an empty container, triple-rinse it with a suitable solvent capable of dissolving this compound (such as DMSO or ethanol).

  • Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous liquid chemical waste.

  • Final Disposal: After triple rinsing, the container can often be disposed of in the regular trash or recycling, depending on institutional policy. Deface the original label before disposal.

Mandatory Visualization: this compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

DPTIP_Disposal_Workflow A Generation of this compound Waste (Solid, Liquid, Sharps) B Segregate Waste by Type A->B Step 1 C1 Solid Waste Container (Labeled) B->C1 C2 Liquid Waste Container (Labeled, Compatible) B->C2 C3 Sharps Container (Labeled, Puncture-Resistant) B->C3 D Store in Designated Satellite Accumulation Area C1->D Step 2 C2->D Step 2 C3->D Step 2 E Keep Containers Closed & Segregated D->E Step 3 F Submit Waste Pickup Request to EHS E->F Step 4 G EHS Collects Waste for Final Disposal F->G Step 5

Caption: Logical workflow for the safe disposal of this compound hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.